molecular formula C9H9Cl2NO2 B1590270 (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid CAS No. 754971-91-0

(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid

Cat. No.: B1590270
CAS No.: 754971-91-0
M. Wt: 234.08 g/mol
InChI Key: SDKIMTATYJGPBJ-QMMMGPOBSA-N
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Description

(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H9Cl2NO2 and its molecular weight is 234.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-amino-3-(2,5-dichlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKIMTATYJGPBJ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)C[C@@H](C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80476502
Record name L-2,5-Dichlorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754971-91-0
Record name L-2,5-Dichlorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid

[1]

Chemical Identity & Core Data

Compound Name: (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid Common Synonyms: 2,5-Dichloro-L-phenylalanine; L-Phe(2,5-Cl)-OH; 2,5-Dichlorophenylalanine CAS Registry Number: 754971-91-0 (Free Acid, (S)-isomer); 110351-36-5 (Generic/Isomer indeterminate in some databases, often used for L-form); 457654-89-6 (Hydrochloride salt)[1][2][3]

Physicochemical Profile

The incorporation of chlorine atoms at the 2 and 5 positions of the phenyl ring significantly alters the electronic and steric profile compared to native phenylalanine.[4] This modification enhances lipophilicity and proteolytic stability, making it a critical tool in peptidomimetic drug design.[4]

PropertyValueNote
Molecular Formula C₉H₉Cl₂NO₂
Molecular Weight 234.08 g/mol
Chirality L-Configuration (S)Essential for biological receptor recognition
Predicted pKa (COOH) ~2.1 - 2.2Acidified by electron-withdrawing Cl groups
Predicted pKa (NH₂) ~8.8 - 9.0Slightly reduced basicity vs. Phe
LogP (Predicted) ~2.9Significantly more hydrophobic than Phe (LogP ~1.[2][5]4)
Solubility Low in neutral water; Soluble in dilute HCl, DMSO, DMFHydrophobic aromatic ring limits aqueous solubility

Strategic Applications in Drug Discovery

A. Metabolic Stabilization (Steric Shielding)

The 2,5-dichloro substitution pattern creates a "steric shield" around the peptide backbone.[4]

  • Mechanism: The ortho-chloro substituent (position 2) imposes restricted rotation around the Cβ-Cγ bond (rotamer limitation) and sterically hinders the approach of peptidases (e.g., chymotrypsin) that typically cleave at the C-terminal of aromatic residues.

  • Outcome: Extended half-life (t1/2) in plasma assays.[4]

B. Hydrophobic Pocket Targeting

Many G-protein coupled receptors (GPCRs) and protein-protein interaction (PPI) interfaces contain deep, hydrophobic pockets designed to bind aromatic residues.[4]

  • Mechanism: The electron-withdrawing chlorine atoms create a π-system that is electron-deficient (π-acidic). This allows for stronger π-stacking interactions with electron-rich residues (e.g., Trp, Tyr) or cation-π interactions within the binding pocket.

  • Outcome: Increased binding affinity (

    
    ) and selectivity.[4]
    
C. 2,5-Diketopiperazine (DKP) Scaffold Formation

This amino acid is a precursor for synthesizing complex 2,5-diketopiperazines, a privileged scaffold in oncology and antimicrobial research. The dichloro-substitution provides unique handles for further functionalization.[4]

Experimental Protocols

Protocol A: Fmoc-Protection for Solid Phase Peptide Synthesis (SPPS)

Rationale: To utilize this amino acid in standard SPPS, the N-terminus must be protected with the fluorenylmethoxycarbonyl (Fmoc) group.

Reagents:

  • (S)-2,5-Dichlorophenylalanine (1.0 eq)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

  • NaHCO₃ (2.5 eq)[4]

  • Solvent: Water/Acetone (1:1 v/v)[4]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of (S)-2,5-Dichlorophenylalanine in 25 mL of 10% NaHCO₃ solution.

  • Addition: Add 25 mL of acetone to the mixture. Cool to 0°C on ice.

  • Reaction: Slowly add 11 mmol of Fmoc-OSu dissolved in 10 mL acetone dropwise over 30 minutes.

  • Incubation: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (System: CHCl₃/MeOH/AcOH 85:10:5).[4]

  • Workup: Evaporate acetone under reduced pressure. Acidify the remaining aqueous layer to pH 2.0 using 1N HCl.[4] The product will precipitate as a white solid.[4]

  • Purification: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[4] Recrystallize from EtOAc/Hexane.

Protocol B: SPPS Coupling (Self-Validating System)

Rationale: The steric bulk of the 2,5-dichloro group can hinder coupling efficiency. Standard HBTU/HATU protocols may result in deletion sequences. This protocol uses HOAt to minimize racemization and improve kinetics.

Coupling Mixture:

  • Amino Acid: Fmoc-(S)-2,5-dichloro-Phe-OH (3.0 eq)

  • Activator: HATU (2.9 eq)[4]

  • Additive: HOAt (3.0 eq) – Critical for steric hindrance

  • Base: DIPEA (6.0 eq)

  • Solvent: DMF (Anhydrous)[4][6]

Validation Step (Kaiser Test): After 1 hour of coupling, perform a Kaiser test.

  • Blue: Incomplete coupling → Re-couple using PyAOP/DIPEA.

  • Yellow/Colorless: Complete coupling → Proceed to deprotection.[4]

Visualizations

Figure 1: Strategic Decision Tree for NNAA Incorporation

Caption: Logic flow for selecting 2,5-dichloro-Phe based on SAR data requirements.

GStartLead Peptide Candidate(Low Potency or Stability)AnalysisIdentify AromaticResidue (Phe, Tyr, Trp)Start->AnalysisDecisionPrimary Failure Mode?Analysis->DecisionMetabolismProteolytic InstabilityDecision->MetabolismRapid ClearanceAffinityLow Binding AffinityDecision->AffinityHigh KdAction1Apply Steric Shield(2,5-Cl Substitution)Metabolism->Action1Action2Enhance Hydrophobicity/Pi-Stacking(Electronic Modulation)Affinity->Action2ResultIncorporate (S)-2,5-Dichloro-PheValidate via SPPSAction1->ResultAction2->Result

Figure 2: Synthesis & Protection Workflow

Caption: Pathway from raw amino acid to Fmoc-protected building block for solid-phase synthesis.

SynthesisRaw2,5-Dichloro-L-Phenylalanine(CAS 754971-91-0)IntermediateCarbamate Formation(pH > 8.5)Raw->Intermediate Acetone/H2OReagentFmoc-OSu + NaHCO3Reagent->IntermediateAcidificationAcid Workup (pH 2.0)PrecipitationIntermediate->Acidification 1N HClFinalFmoc-2,5-Cl2-Phe-OHReady for SPPSAcidification->Final Recrystallization

References

  • Sigma-Aldrich. (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid Product Specification. Retrieved from [4]

  • ChemicalBook. 2,5-Dichloro-L-phenylalanine Technical Data and CAS Registry. Retrieved from [4]

  • PubChem. 2,5-Dichloroaniline (Structural Analog Data for pKa/LogP extrapolation). National Library of Medicine.[4] Retrieved from [4]

  • Fluorochem. 2-Amino-3-(2,5-dichlorophenyl)propanoic acid Safety Data Sheet. Retrieved from

  • Bachem. General Protocol for Fmoc-Protection of Amino Acids. (Standard Industry Protocol).[4] Retrieved from

Technical Guide: Synthesis of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid

[1][2]

Executive Summary

Target Molecule: (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid Synonyms: 2,5-Dichloro-L-phenylalanine; L-Phe(2,5-Cl2)-OH CAS: 754971-91-0 (Generic/Isomer specific varies by vendor) Molecular Formula: C9H9Cl2NO2 Molecular Weight: 234.08 g/mol [1][2][3][4][5]

This guide details the synthesis of 2,5-dichloro-L-phenylalanine, a non-proteinogenic amino acid frequently employed in medicinal chemistry to modulate the lipophilicity and metabolic stability of peptide-based drugs.[2] The introduction of chlorine atoms at the 2 and 5 positions of the phenyl ring creates steric bulk and electronic deactivation, often improving resistance to chymotrypsin-like proteolysis in peptide chains.[2]

Two distinct routes are presented:

  • Asymmetric Phase-Transfer Catalysis (PTC): The preferred method for laboratory-scale synthesis, offering high enantiomeric excess (>95% ee) and operational simplicity.[1][2]

  • Enzymatic Resolution: A scalable, classical approach suitable for multi-gram to kilogram production, utilizing Acylase I for the kinetic resolution of the racemic N-acetyl intermediate.[1][2]

Part 1: Retrosynthetic Analysis

The strategic disconnection relies on the phenylalanine scaffold construction.[2] The most reliable bond formation occurs at the

2

Retrosynthesiscluster_legendLegendTarget(S)-2,5-Dichloro-phenylalanineSynthonsGlycine Enolate Equivalent+ 2,5-Dichlorobenzyl ElectrophileTarget->SynthonsC-C Bond DisconnectionSM1Glycine Schiff Base(O'Donnell Reagent)Synthons->SM1SM22,5-Dichlorobenzyl BromideSynthons->SM2TargetNodeTargetInterNodeIntermediateSMNodeStarting Material

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the amino acid backbone.

Part 2: Route 1 - Asymmetric Phase-Transfer Catalysis (Recommended)[1][2]

This route utilizes the Lygo/Corey generation of Chiral Phase Transfer Catalysts (PTC) .[1] It involves the alkylation of a glycine imine ester (Schiff base) using a cinchona alkaloid-derived quaternary ammonium salt.[1][2] This method is superior for small-to-medium scale due to high enantioselectivity and the avoidance of heavy metal waste.[2]

Reaction Scheme

Reagents:

  • Substrate: tert-Butyl 2-((diphenylmethylene)amino)acetate (Glycine Schiff Base).[1][2]

  • Electrophile: 2,5-Dichlorobenzyl bromide.[1][2]

  • Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Lygo Catalyst) — Crucial for (S)-selectivity .[1][2]

  • Base/Solvent: 50% KOH (aq) / Toluene.[1][2][6][7]

Mechanistic Pathway

The reaction proceeds via an interfacial mechanism.[2] The chiral quaternary ammonium salt extracts the enolate of the glycine imine into the organic phase as a tight ion pair.[2] The geometry of the catalyst shields one face of the enolate, forcing the electrophile to attack from the opposite side.

PTC_MechanismStep1Interface:Deprotonation by KOHStep2Ion Exchange:[Cat]+[Enolate]- FormationStep1->Step2Phase TransferStep3Chiral Pocket:Face-Selective AlkylationStep2->Step3Steric ShieldingStep4Product Release:Regeneration of CatalystStep3->Step4Reaction with R-XStep4->Step2Catalytic Cycle

Figure 2: Catalytic cycle of the asymmetric alkylation via interfacial mechanism.

Detailed Protocol
Step A: Asymmetric Alkylation[1][7]
  • Preparation: In a round-bottom flask, dissolve tert-butyl 2-((diphenylmethylene)amino)acetate (1.0 equiv, 10 mmol) and O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.1 equiv, 1 mmol) in Toluene (30 mL).

  • Cooling: Cool the mixture to 0°C (or -20°C for higher ee, though reaction time increases).

  • Addition: Add 2,5-dichlorobenzyl bromide (1.2 equiv, 12 mmol).

  • Initiation: Vigorously stir the mixture and add 50% aqueous KOH (5 equiv) dropwise. Note: Vigorous stirring is critical for phase transfer efficiency.[2]

  • Monitoring: Stir at 0°C for 4–12 hours. Monitor consumption of the Schiff base by TLC (SiO2, Hexane/EtOAc 4:1) or HPLC.[1][2]

  • Workup: Dilute with water (50 mL) and extract with Dichloromethane (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1][2]

  • Purification: The crude imine is often used directly or passed through a short silica plug to remove catalyst.[2]

Step B: Hydrolysis[1][2]
  • Deprotection: Dissolve the crude alkylated intermediate in THF (20 mL) and add 1M Citric Acid (20 mL) or 15% HCl. Stir at room temperature for 2 hours to cleave the imine.

  • Isolation: Wash the aqueous layer with Ether (to remove benzophenone).[1][2]

  • Ester Hydrolysis: Heat the aqueous acidic layer (add concentrated HCl to reach 6M) to reflux for 4-6 hours to cleave the tert-butyl ester.[2]

  • Final Isolation: Concentrate to dryness. Dissolve residue in minimal water and adjust pH to 6.0 with Propylene Oxide or dilute ammonia to precipitate the zwitterionic amino acid.[2] Filter and dry.[2]

Expected Yield: 75-85% overall. Expected ee: >92-98% (depending on temperature).[1][2]

Part 3: Route 2 - Enzymatic Resolution (Scalable Backup)[1][2]

For larger batches (>100g) where chromatography is cost-prohibitive, the classical resolution of the N-acetyl derivative using Acylase I (Aspergillus melleus) is the industry standard.[1]

Workflow Summary
  • Synthesis of Racemate: Alkylation of diethyl acetamidomalonate with 2,5-dichlorobenzyl chloride, followed by decarboxylation.[1][2]

  • Acetylation: Conversion of free DL-amino acid to N-Acetyl-DL-(2,5-Cl2)Phe.

  • Enzymatic Hydrolysis: Acylase I selectively hydrolyzes the L-isomer amide bond.[2]

  • Separation: L-Amino acid (water soluble/zwitterion) is separated from unreacted N-Acetyl-D-amino acid (acidic, extractable).[1][2]

Key Protocol Steps (Enzymatic Stage)
  • Substrate Prep: Dissolve N-Acetyl-DL-2,5-dichlorophenylalanine (0.1 mol) in water. Adjust pH to 7.5–8.0 with LiOH or NH4OH.[2] Avoid NaOH if possible as sodium salts can inhibit some acylases, though often tolerated.[1][2]

  • Enzyme Addition: Add Acylase I (Aspergillus melleus, Grade I) (~500 mg per 10g substrate).

  • Incubation: Stir gently at 37°C for 24-48 hours. Maintain pH 7.5 by auto-titrator or periodic addition of base.[2]

  • Termination: Acidify to pH 5.0 and heat to 60°C to denature enzyme (add activated carbon to remove protein). Filter.

  • Separation: Acidify filtrate to pH 1.5. Extract the unreacted N-Acetyl-D-isomer with Ethyl Acetate (save for racemization/recycling).[1][2]

  • Isolation: The aqueous phase contains the L-Amino Acid hydrochloride .[2] Neutralize to isoelectric point (pH ~5.5) to precipitate the product.[1][2][8]

Part 4: Analytical Characterization & QC

TestMethodAcceptance Criteria
Identity 1H NMR (400 MHz, D2O/DCl)

7.4 (d, 1H), 7.2 (d, 1H), 7.1 (s, 1H), 4.3 (t, 1H), 3.2 (d, 2H).[1][2]
Purity HPLC (C18, 0.1% TFA/MeCN)> 98.0% Area
Chiral Purity Chiral HPLC (Crownpak CR(+) or Chiralpak ZWIX)> 99.0% ee (L-isomer)
Optical Rotation Polarimetry [

]20/D
Specific rotation must be established against standard (Lit.[1][2] value often approx -15° to -25° in H2O/HCl).[2]

Part 5: Safety & Handling

  • 2,5-Dichlorobenzyl bromide: Potent lachrymator and skin irritant.[1][2] All weighing and reactions must be performed in a fume hood.[1][2] Quench glassware with dilute ammonia before removing from the hood.[2]

  • Toluene: Flammable and reprotoxic.[2]

  • Cinchona Alkaloids: Generally low toxicity but biologically active; handle with gloves.[2]

References

  • Lygo, B., & Wainwright, P. G. (1997).[1][2] A new class of asymmetric phase-transfer catalysts derived from Cinchona alkaloids.[2][7] Tetrahedron Letters, 38(49), 8595-8598.[1][2] Link

  • O'Donnell, M. J. (2004).[1][2] The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Cinchona Alkaloid Derivatives. Accounts of Chemical Research, 37(8), 506–517.[1][2] Link[1]
    
  • Corey, E. J., Xu, F., & Noe, M. C. (1997).[1][2] A Rational Approach to Catalytic Enantioselective Enolate Alkylation Using a Structurally Rigidified and Defined Chiral Quaternary Ammonium Salt under Phase Transfer Conditions. Journal of the American Chemical Society, 119(50), 12414–12415.[1] Link[1]

  • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989).[1][2] Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 111(16), 6354–6364.[1][2] Link[1]

A Technical Guide to the Chiral Synthesis of Dichlorophenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorophenylalanine derivatives are non-proteinogenic amino acids that serve as critical building blocks in the synthesis of pharmacologically active compounds. Their incorporation into peptide and non-peptide structures can significantly modulate biological activity, metabolic stability, and pharmacokinetic profiles. The precise stereochemical control during their synthesis is paramount, as the biological effects of enantiomers can differ dramatically. This guide provides an in-depth exploration of the primary strategies for the chiral synthesis of dichlorophenylalanine derivatives, including asymmetric catalysis, enzymatic resolution, and the use of chiral auxiliaries. We will delve into the mechanistic underpinnings of these methods, provide field-proven insights into experimental design, and present detailed, actionable protocols.

Introduction: The Significance of Chirality in Dichlorophenylalanine Derivatives

The substitution of hydrogen with chlorine atoms on the phenyl ring of phenylalanine dramatically alters its electronic and steric properties. This modification can lead to enhanced binding affinity to biological targets and increased resistance to enzymatic degradation. The position of the chlorine atoms (e.g., 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, or 3,5-dichlorophenylalanine) further ref

Asymmetric synthesis of non-proteinogenic amino acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Asymmetric Synthesis of Non-Proteinogenic Amino Acids

Authored by a Senior Application Scientist

Abstract

Non-proteinogenic amino acids (NPAAs), also known as unnatural or non-canonical amino acids, represent a structurally diverse class of molecules that are not part of the 22 genetically encoded protein building blocks.[1][2] Their unique side chains, stereochemistry, and backbone structures have made them indispensable tools in modern drug discovery and chemical biology.[1] Incorporation of NPAAs into peptide-based drug candidates can dramatically improve critical pharmacological properties, including metabolic stability, binding potency, bioavailability, and permeability.[3][4] This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the core strategies for the asymmetric synthesis of these valuable compounds, focusing on the underlying principles, field-proven methodologies, and practical applications.

The Strategic Imperative for Non-Proteinogenic Amino Acids in Drug Development

The therapeutic potential of native peptides is often limited by poor metabolic stability (rapid degradation by proteases) and low bioavailability.[3] NPAAs offer a robust solution to these challenges. By introducing novel structural motifs, medicinal chemists can engineer peptides with enhanced resistance to enzymatic degradation, constrained conformations for improved receptor binding, and tailored physicochemical properties for better absorption and distribution.[3][4] The vast chemical space offered by NPAAs—with thousands synthesized to date—provides a powerful toolkit for optimizing lead compounds and developing next-generation therapeutics.[1]

The synthesis of NPAAs, however, presents a significant chemical challenge: the precise control of stereochemistry at the α-carbon (and potentially other stereocenters). Asymmetric synthesis is therefore not merely a goal but a fundamental requirement. This guide explores the principal strategies developed to meet this challenge.

cluster_Challenges Challenges with Native Peptides cluster_NPAAs NPAA Incorporation Strategies cluster_Outcomes Improved Drug Properties c1 Poor Metabolic Stability n1 Novel Side Chains c1->n1 Addressed by n2 D-Amino Acids c1->n2 Addressed by n3 Backbone Modification (e.g., β-amino acids) c1->n3 Addressed by c2 Low Bioavailability c2->n1 c2->n2 c2->n3 o1 Enhanced Potency n1->o1 Leads to o2 Increased Stability n1->o2 Leads to o3 Better Permeability n1->o3 Leads to n2->o1 n2->o2 n2->o3 n3->o1 n3->o2 n3->o3

Logical Relationship: How NPAAs address challenges in peptide drug development.

Core Methodologies in Asymmetric Synthesis

The asymmetric synthesis of NPAAs can be broadly categorized into several key strategies, each with its own advantages and limitations. The choice of method is often dictated by the target structure, desired scale, and available starting materials.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

The chiral pool comprises abundant, inexpensive, and enantiomerically pure compounds provided by nature, such as proteinogenic amino acids, sugars, and terpenes.[5][6] This strategy utilizes these readily available molecules as starting materials, transforming them into more complex NPAA targets while preserving the original stereocenter.

Causality Behind the Choice: The primary advantage of this approach is that the challenge of creating the initial stereocenter is already solved by nature. The synthetic effort is instead focused on the stereocontrolled modification of the existing chiral scaffold. For instance, L-serine can be converted into the "unnatural" D-cysteine through a sequence of reactions involving double inversion of stereochemistry.[7] Similarly, C-H functionalization techniques can modify existing amino acid side chains; for example, substituted proline can be oxidized to 5-hydroxyproline, a versatile intermediate for further elaboration.[8]

  • Trustworthiness: The stereochemical integrity of the final product is directly tied to the enantiopurity of the starting material and the stereospecificity of the subsequent reactions. Each step must be carefully controlled to prevent racemization.

Chiral Auxiliary-Mediated Synthesis

This strategy involves covalently attaching a chiral molecule, the "auxiliary," to an achiral precursor, typically a glycine derivative.[7] The auxiliary then directs the stereochemical outcome of a subsequent bond-forming reaction, usually through steric hindrance, before being cleaved to yield the enantioenriched NPAA.

Expertise in Action - Asymmetric Alkylation of Glycine Enolates: A classic and powerful example is the diastereoselective alkylation of a chiral glycine enolate.[9][10][11] A glycine molecule is first converted into a rigid cyclic structure by reacting it with a chiral auxiliary, such as a derivative of pseudoephedrine (Williams oxazinone) or a bis-lactone (Schöllkopf system).[10]

  • Deprotonation: A strong base (e.g., LDA or LHMDS) selectively removes one of the α-protons to form a planar enolate.

  • Stereodirected Alkylation: The chiral auxiliary physically blocks one face of the enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less hindered face, leading to the formation of one diastereomer in high selectivity.

  • Auxiliary Cleavage: The newly synthesized α-alkylated product is hydrolyzed, cleaving the auxiliary and revealing the desired enantiopure non-proteinogenic amino acid.

start Achiral Glycine Derivative step1 Attach Auxiliary start->step1 aux Chiral Auxiliary aux->step1 intermediate Chiral Glycine Equivalent (Diastereomer Precursor) step1->intermediate step2 Deprotonation (Base) intermediate->step2 enolate Planar Enolate (Face 1 Blocked by Auxiliary) step2->enolate step3 Alkylation (R-X) (Directed Attack) enolate->step3 product_with_aux Alkylated Product (Single Diastereomer) step3->product_with_aux step4 Cleave Auxiliary product_with_aux->step4 final_product Enantiopure NPAA step4->final_product

Experimental Workflow: Chiral auxiliary-mediated alkylation of glycine.
Enantioselective Catalysis: The Modern Powerhouse

Catalytic methods are often the most efficient and atom-economical approaches, as a small amount of a chiral catalyst can generate large quantities of an enantiopure product.[12]

2.3.1. Asymmetric Hydrogenation Asymmetric hydrogenation is a cornerstone of industrial NPAA synthesis, recognized with the 2001 Nobel Prize in Chemistry.[13] This method typically involves the hydrogenation of a prochiral dehydro-α-amino acid or an α-imino ester using a transition metal catalyst (commonly Rhodium or Ruthenium) coordinated to a chiral phosphine ligand.[12][14][15]

  • Causality of Selectivity: The chiral ligand creates a chiral environment around the metal center. The substrate coordinates to the metal in a specific orientation to minimize steric clashes with the ligand, and the hydrogen is then delivered to one face of the double bond, yielding the product with high enantioselectivity.[13]

2.3.2. Phase-Transfer Catalysis (PTC) In this approach, the alkylation of an achiral glycine Schiff base (e.g., the benzophenone imine of glycine tert-butyl ester) is performed in a biphasic system (e.g., aqueous NaOH and toluene).[16] A chiral phase-transfer catalyst, often a Cinchona alkaloid derivative, facilitates the reaction.

  • Mechanism of Action: The catalyst forms a lipophilic ion pair with the glycine enolate, transporting it from the aqueous phase into the organic phase where the alkylating agent resides. The structured, chiral environment of the ion pair dictates the trajectory of the incoming electrophile, resulting in high enantioselectivity.[16][17]

2.3.3. Emerging Catalytic Frontiers Recent advances have introduced powerful new catalytic systems.

  • Photoredox and Metallaphotoredox Catalysis: These methods use light to initiate radical-based transformations under exceptionally mild conditions, enabling the synthesis of complex NPAAs that are difficult to access via traditional polar disconnections.[18][19] For example, photoredox-mediated C–O bond activation of alcohols can generate radical precursors for reaction with chiral N-sulfinyl imines.[18]

  • C–H Functionalization: This strategy involves the direct replacement of a C–H bond on an amino acid backbone or side chain with a new functional group, offering a highly efficient route to novel NPAAs.[20] Palladium-catalyzed C–H olefination is one such example.[21]

Biocatalysis: Nature's Approach to Asymmetry

Enzymes are nature's highly efficient and exquisitely selective chiral catalysts. Biocatalytic methods for NPAA synthesis offer significant advantages, including mild reaction conditions (aqueous media, room temperature), high stereoselectivity, and reduced environmental impact.[22]

  • Key Enzyme Classes: Transaminases are particularly valuable, catalyzing the transfer of an amino group from a donor molecule to a prochiral ketone, often with exceptional enantio- and diastereoselectivity. This is particularly useful for synthesizing challenging β-branched α-amino acids through a dynamic kinetic resolution process.[23][24]

Foundational Methodologies: The Asymmetric Strecker Synthesis

The Strecker synthesis, first reported in 1850, is a classic method for producing amino acids from an aldehyde, ammonia, and cyanide.[25][26] The traditional method yields a racemic mixture.[27] Modern asymmetric variants employ a chiral amine or a chiral catalyst to control the stereochemistry.

  • Mechanism Overview: The reaction proceeds via the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the final amino acid.[28] In the asymmetric version, a chiral catalyst, for example, can protonate the imine intermediate in a stereocontrolled manner, setting the stage for a face-selective cyanide attack.

Data and Protocols

Comparative Data for Asymmetric Catalysis

The selection of a catalyst and ligand system is critical for achieving high stereoselectivity. The table below summarizes representative data for the enantioselective synthesis of α-alkenyl α-amino acid derivatives via N-H insertion, highlighting the performance of different catalysts.

EntryCatalyst SystemSubstrateYield (%)ee (%)Reference
1Rh₂(OAc)₄ / Chiral Spiro Phosphoric AcidVinyldiazoacetate + Boc-NH₂9998[29]
2Rh₂(piv)₄ / Chiral Spiro Phosphoric AcidVinyldiazoacetate + Boc-NH₂9897[29]
3Cu(acac)₂ / Chiral Spiro Phosphoric AcidVinyldiazoacetate + Boc-NH₂6183[29]

Table 1: Performance of different catalyst systems in the enantioselective N-H insertion reaction to form α-alkenyl α-amino acids.[29]

Detailed Experimental Protocol: Asymmetric Alkylation via Phase-Transfer Catalysis

This protocol describes the synthesis of an optically active α-amino acid derivative using a chiral phase-transfer catalyst, adapted from established methodologies.[16][17]

Objective: To synthesize an enantiomerically enriched α-alkylated amino acid ester via alkylation of benzophenone imine glycine tert-butyl ester.

Materials:

  • Benzophenone imine glycine tert-butyl ester (Substrate)

  • Benzyl bromide (Alkylating agent)

  • O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Chiral Phase-Transfer Catalyst)

  • Toluene (Solvent)

  • 50% w/w aqueous Potassium Hydroxide (KOH) (Base)

  • Diethyl ether

  • Saturated aqueous NaCl (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 1N Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzophenone imine glycine tert-butyl ester (1.0 equiv), toluene (approx. 0.2 M), and the chiral phase-transfer catalyst (0.01 equiv).

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Addition of Base and Electrophile: Add the 50% aqueous KOH solution (5.0 equiv) followed by the dropwise addition of benzyl bromide (1.1 equiv).

  • Reaction: Stir the biphasic mixture vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Workup: Quench the reaction by adding water and diethyl ether. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alkylated product.

  • Purification: Purify the crude product by silica gel column chromatography.

  • Deprotection (Hydrolysis): Stir the purified product in a mixture of tetrahydrofuran (THF) and 1N HCl at room temperature to hydrolyze the imine and yield the free amino acid ester.

  • Characterization: Characterize the final product by NMR and mass spectrometry. Determine the enantiomeric excess (ee%) by chiral HPLC analysis.

Self-Validation: The trustworthiness of this protocol relies on the precise measurement of enantiomeric excess. A high ee% confirms that the chiral catalyst effectively controlled the stereochemical outcome of the alkylation. Inconsistent or low ee% values may indicate issues with catalyst purity, reaction temperature, or insufficient mixing of the biphasic system.

Conclusion and Future Outlook

The asymmetric synthesis of non-proteinogenic amino acids is a dynamic and rapidly evolving field, driven by the immense value of these compounds in drug discovery. While classic methods like chiral pool synthesis and auxiliary-based approaches remain reliable, the field is increasingly dominated by the efficiency and versatility of enantioselective catalysis.[12] Innovations in photoredox, C-H functionalization, and biocatalysis are continually expanding the accessible chemical space, allowing for the creation of NPAAs with unprecedented structural complexity under mild and sustainable conditions.[18][20][22] For researchers and drug developers, a deep understanding of these core synthetic strategies is paramount to harnessing the full potential of NPAAs to create safer, more effective medicines.

References

  • Alvey, G. R., Stepanova, E. V., Shatskiy, A., Lantz, J., Willemsen, R., Munoz, A., Dinér, P., & Kärkäs, M. D. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. RSC Publishing.
  • Fu, G. C. (Date not available). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. NIH.
  • Wikipedia. (Date not available). Chiral pool.
  • BenchChem. (2025). Discovery of non-proteinogenic amino acids.
  • Wikipedia. (Date not available). Asymmetric hydrogenation.
  • Buller, A. R., et al. (2019). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews.
  • MDPI. (Date not available). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis.
  • Macmillan Group, Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis.
  • Wikipedia. (Date not available). Non-proteinogenic amino acids.
  • MDPI. (Date not available). Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization.
  • ACS Publications. (Date not available). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews.
  • PMC - PubMed Central. (Date not available). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.
  • Wiley-VCH. (Date not available). 1 Non-Proteinogenic 𝛂-Amino Acids, Natural Origin, Biological Functions.
  • (Author not available). (Date not available). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
  • RSC Publishing. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews.
  • Wikipedia. (Date not available). Strecker amino acid synthesis.
  • (Author not available). (Date not available). Asymmetric Synthesis.
  • Li, F., et al. (Date not available). Diastereoselective Synthesis of β-Branched α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. ChemRxiv.
  • Ji, P., et al. (2023). Asymmetric synthesis of monosubstituted and .alpha.,.alpha.-disubstituted .alpha.-amino acids via diastereoselective glycine enolate alkylations. Journal of the American Chemical Society.
  • JACS Au - ACS Publications. (2023). Simplifying the Synthesis of Nonproteinogenic Amino Acids via Palladium-Catalyzed δ-Methyl C–H Olefination of Aliphatic Amines and Amino Acids.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
  • ACS Publications. (2024). Noncanonical Amino Acids in Biocatalysis. Chemical Reviews.
  • Accounts of Chemical Research - ACS Publications. (Date not available). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters.
  • PMC - PubMed Central. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.
  • Organic Letters - ACS Publications. (2013). Direct Synthesis of β-Hydroxy-α-amino Acids via Diastereoselective Decarboxylative Aldol Reaction.
  • (Author not available). (Date not available). Biocatalytic synthesis of non-standard amino acids by a decarboxylative aldol reaction.
  • (Author not available). (Date not available). Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction.
  • QYAOBIO. (Date not available). Chemical Synthesis of Unnatural Amino Acids.
  • Chemical Science (RSC Publishing). (Date not available). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions.
  • Corey, E. J., & Link, J. O. (Date not available). A general, catalytic, and enantioselective synthesis of α-amino acids.
  • Organic Chemistry Portal. (Date not available). α-Amino Acid synthesis by C-C coupling.
  • ACS Publications. (Date not available). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.
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  • Organic Chemistry Portal. (Date not available). β-Amino Acid synthesis by C-C coupling.
  • Ghosez, L., et al. (2025). Synthesis of amino acids. Alkylation of aldimine and ketimine derivatives of glycine ethyl ester under various phase-transfer conditions. ResearchGate.
  • ACS Publications. (Date not available). Enantioselective synthesis of .alpha.-amino acid derivatives via the stereoselective alkylation of a homochiral glycine enolate synthon. The Journal of Organic Chemistry.
  • ACS Publications. (Date not available). Asymmetric synthesis. Production of optically active amino acids by catalytic hydrogenation. Journal of the American Chemical Society.
  • Professor Dave Explains. (2021). Strecker Amino Acid Synthesis. YouTube.
  • PMC - PubMed Central. (Date not available). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters.
  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review.
  • My Nephew. (2020). STRECKER SYNTHESIS OF ALPHA-AMINO ACIDS & Mechanism + Some Discussion About Amino Acids. YouTube.
  • Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications.

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An In-Depth Technical Guide to the Biological Activity of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid: A Putative Kynurenine-3-Monooxygenase Inhibitor for Neuroprotection

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the biological activity of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid, a synthetic amino acid derivative with significant potential as a modulator of the kynurenine pathway. Drawing upon established principles of medicinal chemistry and neuropharmacology, this document will explore its likely mechanism of action, propose detailed experimental workflows for its characterization, and discuss its therapeutic implications, particularly in the context of neurodegenerative diseases.

Introduction: The Rationale for Targeting the Kynurenine Pathway

The kynurenine pathway (KP) is the principal metabolic route for the essential amino acid tryptophan in humans.[1] Beyond its role in tryptophan degradation, the KP produces a cascade of neuroactive metabolites that have profound implications for neuronal function and survival.[2] A critical enzymatic checkpoint in this pathway is Kynurenine-3-monooxygenase (KMO), which catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK).[3] Dysregulation of the KP, often characterized by the overactivity of KMO, leads to an accumulation of neurotoxic downstream metabolites, including 3-HK and quinolinic acid (QUIN).[2][4] These metabolites are implicated in the pathophysiology of several neurodegenerative disorders, such as Huntington's, Alzheimer's, and Parkinson's diseases, through mechanisms involving excitotoxicity and oxidative stress.[2]

Conversely, shunting the metabolic flux of kynurenine away from the KMO branch, by its inhibition, leads to an increased production of kynurenic acid (KYNA), a known neuroprotectant.[4] KYNA exhibits its beneficial effects by acting as an antagonist at ionotropic glutamate receptors.[1] Therefore, the strategic inhibition of KMO presents a promising therapeutic approach to rebalance the KP, reduce neurotoxicity, and enhance neuroprotection.[4]

(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid, a structurally modified phenylalanine analog, belongs to a class of compounds that have shown potential as KMO inhibitors.[5] While direct experimental data for this specific molecule is emerging, its structural similarity to known KMO inhibitors, such as dichlorobenzoylalanine derivatives, provides a strong basis for its investigation as a modulator of this critical enzyme.[2][6]

Postulated Mechanism of Action: Inhibition of Kynurenine-3-Monooxygenase

(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid is hypothesized to act as a competitive inhibitor of KMO. The rationale for this is based on its structural resemblance to the endogenous substrate, kynurenine, allowing it to bind to the active site of the enzyme. The dichlorophenyl moiety is likely to play a crucial role in the binding affinity and inhibitory potency.[6]

The proposed mechanism involves the following key steps:

  • Binding to the Active Site: The amino acid backbone of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid is expected to mimic the binding of kynurenine within the KMO active site.

  • Competitive Inhibition: By occupying the active site, the compound prevents the binding of the natural substrate, kynurenine, thereby inhibiting the production of 3-HK.

  • Shifting the Kynurenine Pathway: The inhibition of KMO leads to an accumulation of kynurenine, which is then preferentially metabolized by kynurenine aminotransferases (KATs) to form the neuroprotective kynurenic acid (KYNA).

This shift in the balance of KP metabolites from neurotoxic to neuroprotective is the cornerstone of the therapeutic potential of KMO inhibitors.

KMO_Inhibition_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO KMO Kynurenine->KMO KATs KATs Kynurenine->KATs Three_HK 3-Hydroxykynurenine (Neurotoxic) KMO->Three_HK QUIN Quinolinic Acid (Neurotoxic) Three_HK->QUIN Further Metabolism KYNA Kynurenic Acid (Neuroprotective) KATs->KYNA Inhibitor (S)-2-Amino-3-(2,5- dichlorophenyl)propanoic acid Inhibitor->KMO Inhibition

Figure 1: Proposed mechanism of action of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid via KMO inhibition.

Experimental Workflows for Characterization

To rigorously evaluate the biological activity of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid, a series of in vitro and in vivo experiments are proposed.

In Vitro Characterization

Objective: To determine the inhibitory potency (IC50) of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid against human KMO.

Protocol:

  • Enzyme Source: Recombinant human KMO expressed in a suitable system (e.g., E. coli or insect cells).

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4) containing necessary co-factors (NADPH).

  • Substrate: L-kynurenine.

  • Test Compound: Prepare a serial dilution of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid.

  • Assay Procedure:

    • Incubate the enzyme with varying concentrations of the test compound for a predetermined time.

    • Initiate the reaction by adding L-kynurenine.

    • Allow the reaction to proceed for a specific duration at 37°C.

    • Stop the reaction (e.g., by adding a strong acid).

  • Detection: Measure the formation of 3-hydroxykynurenine using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV or fluorescence detection.[7]

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Parameter Description
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.

Table 1: Key parameter for KMO inhibition assay.

Objective: To assess the effect of the compound on the kynurenine pathway in a cellular context.

Protocol:

  • Cell Line: Use a relevant human cell line that expresses KMO, such as primary human macrophages or a neuronal cell line (e.g., SH-SY5Y).[8]

  • Cell Culture: Culture the cells under standard conditions.

  • Treatment: Treat the cells with varying concentrations of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid in the presence of exogenously added L-kynurenine.

  • Sample Collection: After a suitable incubation period, collect the cell culture supernatant and cell lysates.

  • Metabolite Analysis: Quantify the levels of kynurenine, 3-HK, and KYNA in the collected samples using LC-MS/MS.[7]

  • Data Analysis: Analyze the dose-dependent changes in the levels of these metabolites to confirm the on-target effect of the compound.

InVitro_Workflow cluster_KMO_Assay KMO Inhibition Assay cluster_Cellular_Assay Cellular Assay KMO_Enzyme Recombinant Human KMO Incubation_KMO Incubate with Test Compound KMO_Enzyme->Incubation_KMO Reaction Add L-kynurenine (Substrate) Incubation_KMO->Reaction Detection_KMO Measure 3-HK (HPLC) Reaction->Detection_KMO IC50 Determine IC50 Detection_KMO->IC50 Cell_Culture Culture Human Cells (e.g., SH-SY5Y) Treatment Treat with Test Compound + L-kynurenine Cell_Culture->Treatment Sample_Collection Collect Supernatant & Lysates Treatment->Sample_Collection Metabolite_Analysis Quantify Metabolites (LC-MS/MS) Sample_Collection->Metabolite_Analysis Data_Analysis Analyze Metabolite Changes Metabolite_Analysis->Data_Analysis

Figure 2: In vitro experimental workflow for characterizing (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid.

In Vivo Evaluation

Objective: To evaluate the neuroprotective efficacy of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid in a relevant animal model of neurodegeneration.

Choice of Model: A suitable model would be a toxin-induced model of Parkinson's disease (e.g., MPTP-induced) or a transgenic mouse model of Huntington's or Alzheimer's disease.[9]

Protocol:

  • Animal Strain: Use a well-characterized rodent strain (e.g., C57BL/6 mice for the MPTP model).[9]

  • Drug Administration: Administer (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid via a relevant route (e.g., oral gavage or intraperitoneal injection) at various doses.

  • Induction of Neurodegeneration: Induce the neurodegenerative phenotype according to the established protocol for the chosen model.

  • Behavioral Assessment: Conduct a battery of behavioral tests to assess motor function, cognitive performance, and other relevant neurological parameters.

  • Neurochemical Analysis: At the end of the study, collect brain tissue and analyze the levels of KP metabolites (kynurenine, 3-HK, KYNA) and neurotransmitters (e.g., dopamine in the striatum for the PD model).

  • Histopathological Analysis: Perform immunohistochemical staining of brain sections to assess neuronal survival (e.g., tyrosine hydroxylase-positive neurons in the substantia nigra for the PD model) and neuroinflammation (e.g., microglial and astrocyte markers).

Objective: To determine the pharmacokinetic profile of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid.

Protocol:

  • Animal Strain: Use a standard rodent strain (e.g., Sprague-Dawley rats).

  • Drug Administration: Administer a single dose of the compound via intravenous and oral routes.

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Plasma Analysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

Anticipated Results and Interpretation

Based on the proposed mechanism of action, the following outcomes are anticipated:

  • (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid will demonstrate potent inhibition of human KMO in vitro, with a measurable IC50 value.

  • In cellular assays, the compound will lead to a dose-dependent decrease in 3-HK production and a corresponding increase in KYNA levels.

  • In animal models of neurodegeneration, treatment with the compound is expected to ameliorate behavioral deficits, protect against neuronal loss, and modulate neurochemical markers indicative of a shift in the kynurenine pathway towards a neuroprotective phenotype.

  • Pharmacokinetic studies will provide essential information on the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which are critical for its further development as a therapeutic agent.

Conclusion

(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid represents a promising lead compound for the development of novel neuroprotective agents. Its structural features strongly suggest that it will act as an inhibitor of Kynurenine-3-monooxygenase, a key enzyme in the neurotoxic arm of the kynurenine pathway. The experimental workflows outlined in this guide provide a robust framework for the comprehensive evaluation of its biological activity and therapeutic potential. Successful validation of its KMO inhibitory activity and in vivo efficacy would position this compound as a valuable candidate for further preclinical and clinical development for the treatment of a range of devastating neurodegenerative diseases.

References

  • Smolecule. (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride. Smolecule. Published August 16, 2023. Accessed February 6, 2026.
  • ResearchGate. Development of a Series of Kynurenine 3-Monooxygenase Inhibitors Leading to a Clinical Candidate for the Treatment of Acute Pancreatitis | Request PDF.
  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. PubMed Central. Published January 2, 2022. Accessed February 6, 2026.
  • Major Developments in the Design of Inhibitors along the Kynurenine P
  • Echemi. (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid. Echemi. Accessed February 6, 2026.
  • Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. PMC - NIH. Accessed February 6, 2026.
  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. MDPI. Accessed February 6, 2026.
  • Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegener
  • 3-Amino-3-(2-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 239929. PubChem. Accessed February 6, 2026.
  • MedchemExpress.com. (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride. MedchemExpress.com. Accessed February 6, 2026.
  • Synblock. CAS 128833-96-5 | 2-Amino-3-(2,6-dichlorophenyl)propanoic acid. Synblock. Accessed February 6, 2026.
  • Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. PMC. Accessed February 6, 2026.
  • Neuroprotective Properties of Oleanolic Acid—Computational-Driven Molecular Research Combined with In Vitro and In Vivo Experiments. PMC - PubMed Central. Accessed February 6, 2026.
  • Kynurenine 3-Monooxygenase: An Influential Mediator of Neuropathology. Frontiers. Accessed February 6, 2026.
  • Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase. MDPI. Accessed February 6, 2026.
  • 2-Amino-3-(2,5-dichlorophenyl)propanoic acid. Accessed February 6, 2026.
  • Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II—Design, Synthesis, and Evalu
  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. MDPI. Accessed February 6, 2026.
  • Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action. PubMed Central. Accessed February 6, 2026.
  • New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers. Accessed February 6, 2026.
  • 〈1052〉 BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS. US Pharmacopeia (USP). Accessed February 6, 2026.
  • Development of a cell-based assay to measure kynurenine monooxygenase...
  • Human KMO (Kynurenine-3-Monooxygenase) ELISA Kit (AEKE00933). Assay Genie. Accessed February 6, 2026.
  • 2-Amino-3 (methylamino)-propionic acid in cycad-derived foods is an unlikely cause of amyotrophic lateral sclerosis/parkinsonism. PubMed. Accessed February 6, 2026.

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Mechanistic Modulation of Monoamine Neurotransmission via Dichlorophenylalanine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The modulation of neurotransmitter synthesis and availability is a cornerstone of neuropharmacology. While p-chlorophenylalanine (PCPA) is the historical gold standard for serotonin depletion via Tryptophan Hydroxylase (TPH) inhibition, dichlorophenylalanine (DCP) analogs—specifically 2,4-dichlorophenylalanine and 3,4-dichlorophenylalanine —offer a distinct and more nuanced pharmacological profile.

This guide delineates the dual-mechanism action of DCP compounds:

  • Direct Enzymatic Inhibition: Competitive inhibition of Phenylalanine Hydroxylase (PAH) and Tyrosine Hydroxylase (TH), the rate-limiting enzymes in catecholamine biosynthesis.

  • Transport Competition: High-affinity occupancy of the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) at the Blood-Brain Barrier (BBB), effectively "starving" the brain of endogenous precursors (Tyrosine/Tryptophan).

Part 1: Molecular Mechanisms & Structure-Activity Relationships (SAR)

The Chlorine Substitution Effect

The introduction of chlorine atoms onto the phenylalanine ring alters the steric and electronic properties of the molecule, creating potent antimetabolites.

  • 2,4-Dichlorophenylalanine (2,4-DCP): The ortho-chlorine substitution creates significant steric hindrance that interferes with the iron-binding active site of pterin-dependent hydroxylases. It acts as a competitive inhibitor of Phenylalanine Hydroxylase (PAH) and, to a lesser extent, Tyrosine Hydroxylase (TH) .

  • 3,4-Dichlorophenylalanine (3,4-DCP): This analog closely mimics the spatial configuration of L-Tyrosine and L-DOPA but lacks the hydroxyl groups required for hydrogen bonding in the catalytic pocket. It serves as a high-affinity substrate for LAT1 , acting as a "Trojan horse" that occupies transporter capacity without fueling neurotransmitter synthesis.

Pathway Visualization: Dual-Point Modulation

The following diagram illustrates the biosynthetic pathway of catecholamines and serotonin, highlighting the specific intervention points of DCP analogs compared to the classic PCPA.

BiosynthesisPathway L_Phe L-Phenylalanine LAT1 LAT1 Transporter (BBB Entry) L_Phe->LAT1 L_Tyr L-Tyrosine L_Tyr->LAT1 L_Trp L-Tryptophan L_Trp->LAT1 LAT1->L_Phe_Brain LAT1->L_Tyr_Brain LAT1->L_Trp_Brain PAH Phenylalanine Hydroxylase (PAH) PAH->L_Tyr_Brain TH Tyrosine Hydroxylase (TH) DOPA L-DOPA TH->DOPA TPH Tryptophan Hydroxylase (TPH) HTP 5-HTP TPH->HTP AADC AADC DA Dopamine AADC->DA Serotonin Serotonin (5-HT) AADC->Serotonin DOPA->AADC HTP->AADC DCP_24 2,4-Dichlorophenylalanine (Enzyme Inhibitor) DCP_24->PAH Inhibits DCP_24->TH Inhibits DCP_34 3,4-Dichlorophenylalanine (Transport Competitor) DCP_34->LAT1 Competes (Blockade) L_Phe_Brain->PAH L_Tyr_Brain->TH L_Trp_Brain->TPH

Figure 1: Mechanistic intervention points. 3,4-DCP blocks precursor entry at the LAT1 transporter, while 2,4-DCP directly inhibits the hydroxylase enzymes within the neuronal cytosol.

Part 2: Physiological Impact & Data Summary

The LAT1 "Starvation" Effect

Unlike direct enzyme inhibitors which require intracellular accumulation, 3,4-DCP acts extracellularly at the BBB. By saturating the LAT1 transporter, it reduces the


 of L-Tyrosine and L-Tryptophan uptake. This is particularly relevant for drug development, as LAT1 is highly expressed in both the BBB and glioblastoma cells, making DCPs potential vectors for boron neutron capture therapy (BNCT) or as competitive antagonists for tumor growth.
Comparative Inhibition Data

The following table summarizes the inhibitory constants (


) and transport affinities relative to the endogenous substrates.
CompoundTargetMechanismAffinity / Potency (

or

)
Physiological Outcome
2,4-DCP Phenylalanine Hydroxylase (PAH)Competitive Inhibitor

Elevation of plasma Phe; Reduction of Tyr synthesis.
2,4-DCP Tyrosine Hydroxylase (TH)Competitive Inhibitor

Moderate depletion of Dopamine/NE.
3,4-DCP LAT1 Transporter (SLC7A5)Competitive Substrate

(High Affinity)
Reduces brain uptake of Tyr/Trp by >60% at equimolar doses.
PCPA Tryptophan Hydroxylase (TPH)Irreversible Inhibitor

Severe, long-lasting Serotonin depletion.

Note: Values are approximate aggregates from rodent liver and brain homogenate studies [1, 4].

Part 3: Experimental Protocols

Protocol A: In Vitro Tyrosine Hydroxylase Inhibition Assay

Objective: Quantify the inhibitory potency of 2,4-DCP on dopamine synthesis. System: PC12 Cell Lysate or Purified Recombinant TH.

  • Preparation of Reagents:

    • Assay Buffer: 50 mM HEPES (pH 7.0), 100 mM NaCl, 0.1 mg/mL Catalase (to protect TH from peroxide inactivation).

    • Cofactor: 6-methyl-5,6,7,8-tetrahydropterin (

      
      ) or Tetrahydrobiopterin (
      
      
      
      ), prepared in 5 mM HCl to prevent oxidation.
    • Substrate: L-Tyrosine (100

      
      ).
      
    • Inhibitor: 2,4-DCP dissolved in DMSO (Final DMSO < 1%).

  • Enzyme Reaction:

    • Incubate 50

      
       of enzyme source with varying concentrations of 2,4-DCP (0.1 
      
      
      
      – 1 mM) for 5 minutes at 37°C.
    • Initiate reaction by adding L-Tyrosine and

      
      .
      
    • Incubate for 15 minutes at 37°C.

  • Termination & Detection:

    • Stop reaction with 50

      
       of 0.4 M Perchloric Acid (PCA) containing sodium metabisulfite.
      
    • Centrifuge at 10,000 x g for 10 minutes.

    • Analysis: Inject supernatant into HPLC-ECD (Electrochemical Detection).

    • Target Analyte: L-DOPA (the direct product of TH activity).[1]

Validation Check: The control sample (no inhibitor) must show a linear accumulation of L-DOPA over time.[2] If L-DOPA signal is low, check


 oxidation status.
Protocol B: LAT1 Competitive Transport Assay

Objective: Assess the ability of 3,4-DCP to block L-Leucine or L-Phenylalanine uptake. System: HEK293 cells stably expressing human LAT1/4F2hc.

  • Transport Buffer: Choline-chloride based Krebs-Ringer buffer (Na+-free) to ensure uptake is mediated by System L (LAT1) and not Na+-dependent systems.

  • Radiotracer:

    
    -L-Phenylalanine or 
    
    
    
    -L-Leucine.
  • Uptake Phase:

    • Pre-incubate cells with 3,4-DCP (10

      
       - 1 mM) for 10 minutes.
      
    • Add Radiotracer (1

      
       final concentration).
      
    • Allow uptake for exactly 60 seconds (linear phase).

  • Wash & Count:

    • Rapidly wash cells 3x with ice-cold buffer containing 5 mM unlabeled BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) to lock the transporter.

    • Lyse cells with 0.1 N NaOH.

    • Measure radioactivity via Liquid Scintillation Counting.

Part 4: Experimental Workflow Visualization

The following diagram outlines the critical path for validating 2,4-DCP efficacy using HPLC-ECD, a standard method for catecholamine analysis.

Workflow Sample PC12 Cell Lysate (TH Source) Incubation Incubation + 2,4-DCP + BH4 (37°C, 15 min) Sample->Incubation Add Inhibitor Stop Acid Precipitation (0.4M PCA) Incubation->Stop Quench Spin Centrifugation (14,000g, 4°C) Stop->Spin Clarify HPLC HPLC Separation (C18 Column) Spin->HPLC Inject Supernatant ECD Electrochemical Detection (+700mV) HPLC->ECD Elute Data Quantify L-DOPA Peak Area ECD->Data Integrate

Figure 2: HPLC-ECD workflow for quantifying Tyrosine Hydroxylase inhibition. Critical step: Acid precipitation must be rapid to prevent L-DOPA oxidation.

Part 5: Implications for Drug Development

The "False Transmitter" Hypothesis

While Dichlorophenylalanines reduce endogenous neurotransmitters, they can also be decarboxylated (by AADC) into dichlorotyramine or dichlorodopamine . These "false transmitters" can be stored in synaptic vesicles and released upon depolarization. They typically possess lower intrinsic efficacy at dopamine receptors (D1/D2), thereby acting as functional antagonists. This adds a secondary layer of modulation beyond simple depletion.

Blood-Brain Barrier Delivery Vectors

Research into 3,4-DCP has shifted from depletion studies to delivery systems. Because 3,4-DCP has such high affinity for LAT1, it is currently being investigated as a promoiety. Conjugating drugs to a 3,4-DCP scaffold may enhance BBB penetration via active transport, a strategy currently explored for delivering chemotherapeutics to glioblastomas [2, 5].

References

  • Koe, B. K., & Weissman, A. (1966). p-Chlorophenylalanine: A Specific Depletor of Brain Serotonin.[3] Journal of Pharmacology and Experimental Therapeutics.

  • Singh, N., & Ecker, G. F. (2018). Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1. International Journal of Molecular Sciences.

  • Daubner, S. C., Le, T., & Wang, S. (2011). Tyrosine Hydroxylase and Regulation of Dopamine Synthesis. Archives of Biochemistry and Biophysics.

  • Gauthier-Coles, G., et al. (2021). Mechanism of substrate transport and inhibition of the human LAT1-4F2hc amino acid transporter. Nature Communications.

  • Puris, E., et al. (2020). L-Type Amino Acid Transporter 1 as a Target for Drug Delivery. Pharmaceutical Research.

Sources

(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid: Technical Guide & Pharmacological Profile

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the discovery, synthesis, and pharmacological utility of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid.

Common Names: 2,5-Dichloro-L-phenylalanine; L-Phe(2,5-Cl2) CAS Number: 754971-91-0 (L-isomer) | 128833-96-5 (Racemic) Molecular Formula: C9H9Cl2NO2 Molecular Weight: 234.08 g/mol

Executive Summary & Chemical Identity[1]

(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid is a non-natural, halogenated derivative of the proteinogenic amino acid L-phenylalanine. It serves as a critical chiral building block and pharmacological probe in medicinal chemistry.

Unlike its parent compound, the 2,5-dichloro substitution pattern confers unique physicochemical properties:

  • Steric Constraint: The ortho-chlorine (position 2) introduces significant steric bulk, restricting the rotation of the side chain around the

    
     bond (
    
    
    
    torsion angle). This allows researchers to lock peptides into bioactive conformations.
  • Electronic Modulation: The electron-withdrawing nature of the chlorine atoms (

    
     and 
    
    
    
    effects) reduces the electron density of the phenyl ring, altering
    
    
    stacking interactions with receptor targets.
  • Metabolic Stability: The halogenation protects the aromatic ring from typical metabolic oxidation (e.g., by cytochrome P450s) and enhances resistance to proteolytic cleavage by chymotrypsin-like enzymes.

Discovery & Historical Context

The Evolution of Halogenated Amino Acids

The discovery of 2,5-dichloro-L-phenylalanine was not a singular "eureka" event but rather a result of the systematic expansion of the genetic code and the "rational design" era of the late 20th century.

  • Early Era (1950s-1970s): Initial research focused on para-substituted phenylalanines (e.g., 4-Cl-Phe) as competitive antagonists for phenylalanine hydroxylase and transport systems.

  • The "Scaffold" Era (1980s-1990s): With the rise of peptide drug discovery (e.g., somatostatin analogs, enkephalins), chemists needed tools to stabilize peptide backbones. The 2,5-dichloro substitution was identified as a potent way to induce conformationally restricted analogues.

  • Modern Era (2000s-Present): The compound found renewed utility in LAT1 (Large Neutral Amino Acid Transporter 1) targeting. Because LAT1 tolerates bulky, lipophilic side chains, 2,5-dichloro-L-phenylalanine became a scaffold for delivering prodrugs across the Blood-Brain Barrier (BBB).

Pharmacological Applications & Mechanism

LAT1 Transporter Targeting

The L-type amino acid transporter 1 (LAT1) is highly expressed in the Blood-Brain Barrier and various cancer cells.

  • Mechanism: LAT1 transports large neutral amino acids. The 2,5-dichloro motif increases lipophilicity (LogP) while retaining recognition by the transporter's substrate binding pocket.

  • Application: It is used as a "Trojan Horse" moiety. Drugs conjugated to the carboxyl or amino group of this scaffold can be actively transported into the brain or tumors, bypassing passive diffusion limits.

Proteolytic Stability (Chymotrypsin Resistance)

Chymotrypsin cleaves peptide bonds on the C-terminal side of aromatic residues (Phe, Trp, Tyr).

  • Inhibition Logic: The 2,5-dichloro substitution creates a "mismatch" for the S1 hydrophobic pocket of chymotrypsin. The ortho-chlorine sterically clashes with the enzyme's backbone, drastically reducing the rate of hydrolysis.

  • Result: Peptides incorporating L-Phe(2,5-Cl2) exhibit significantly longer half-lives in plasma.

Structural Visualization (SAR Logic)

SAR_Logic cluster_effect Pharmacological Impact Core 2,5-Dichloro-L-Phenylalanine (Scaffold) Ortho_Cl 2-Position Chlorine (Ortho) Core->Ortho_Cl Meta_Cl 5-Position Chlorine (Meta) Core->Meta_Cl BioActivity Biological Outcome Ortho_Cl->BioActivity Steric Clash: Restricts Chi1 Rotation Blocks Proteolysis Meta_Cl->BioActivity Lipophilicity: Increases Hydrophobic Contact Modulates Pi-Stacking

Figure 1: Structure-Activity Relationship (SAR) logic of the 2,5-dichloro substitution pattern.

Synthesis & Manufacturing Protocols

Two primary routes exist for the synthesis of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid: the Chemo-Enzymatic Resolution (preferred for scale) and Asymmetric Hydrogenation (preferred for high purity/lab scale).

Protocol A: Chemo-Enzymatic Synthesis (Scalable)

This method utilizes the Erlenmeyer-Plöchl azlactone synthesis followed by enzymatic resolution.

Step 1: Azlactone Formation

  • Reagents: 2,5-Dichlorobenzaldehyde, N-acetylglycine, Sodium Acetate, Acetic Anhydride.

  • Procedure: Reflux reagents for 4 hours. The condensation yields the unsaturated azlactone (4-(2,5-dichlorobenzylidene)-2-methyloxazol-5(4H)-one).

  • Hydrolysis: Ring opening with water/acetone yields

    
    -acetamido-2,5-dichlorocinnamic acid.
    

Step 2: Hydrogenation & Resolution

  • Reduction: Hydrogenation (Pd/C,

    
    ) of the cinnamic acid derivative yields N-acetyl-DL-2,5-dichlorophenylalanine.
    
  • Enzymatic Hydrolysis (The Key Step):

    • Dissolve the racemic N-acetyl derivative in water (pH adjusted to 7.5 with LiOH).

    • Add Acylase I (from Aspergillus melleus) .

    • Incubate at 37°C for 24-48 hours. The enzyme selectively hydrolyzes the L-isomer's amide bond.

  • Purification:

    • Acidify to pH 5. The free amino acid (L-isomer) and unreacted N-acetyl-D-isomer have different solubilities.

    • Use ion-exchange chromatography (Dowex 50) to isolate pure (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid .

Protocol B: Asymmetric Hydrogenation (High Enantioselectivity)

Step 1: Substrate Preparation

  • Prepare Methyl 2-acetamido-3-(2,5-dichlorophenyl)acrylate via Wittig-Horner reaction.

Step 2: Catalytic Hydrogenation

  • Catalyst: [Rh(COD)(R,R-DuPhos)]OTf (Chiral Rhodium catalyst).

  • Conditions: 3 atm

    
    , Methanol, Room Temperature, 12 hours.
    
  • Mechanism: The chiral ligand creates a rigid pocket that forces

    
     addition to only one face of the alkene.
    
  • Yield: >98% ee (enantiomeric excess) of the protected L-amino acid.

Synthesis Workflow Diagram

Synthesis_Workflow Aldehyde 2,5-Dichlorobenzaldehyde Erlenmeyer Erlenmeyer Condensation (Ac2O, NaOAc) Aldehyde->Erlenmeyer Glycine N-Acetylglycine Glycine->Erlenmeyer Azlactone Azlactone Intermediate Erlenmeyer->Azlactone Hydrolysis Ring Opening & Reduction (H2, Pd/C) Azlactone->Hydrolysis Racemate N-Acetyl-DL-Phe(2,5-Cl2) Hydrolysis->Racemate Enzyme Enzymatic Resolution (Acylase I, pH 7.5) Racemate->Enzyme L_Isomer (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid (Target Product) Enzyme->L_Isomer Hydrolysis D_Isomer N-Acetyl-D-Phe(2,5-Cl2) (Byproduct/Recycle) Enzyme->D_Isomer No Reaction

Figure 2: Chemo-enzymatic synthesis route for high-purity L-isomer production.

Quantitative Data Profile

PropertyValueBiological Implication
LogP (Octanol/Water) ~2.5 - 3.0 (Est.)Higher lipophilicity than Phe (1.38); enhances membrane permeability.
pKa (-COOH) ~2.2Similar to Phe; standard peptide coupling compatibility.
pKa (-NH3+) ~9.0Slightly lower than Phe due to electron-withdrawing Cl effects.
Specific Rotation

-4.5° (c=1, H2O)Diagnostic for enantiomeric purity (L-isomer).
LAT1 Affinity (

)
Low

M range
High affinity allows competitive transport vs. endogenous amino acids.

References

  • Identification & Properties: PubChem. 3-amino-3-(2-chlorophenyl)propanoic acid (and derivatives).[1] National Library of Medicine. Available at: [Link]

  • Medicinal Chemistry Application (Halogenated Phe): Beilstein J. Org. Chem. Fluorinated and Halogenated Phenylalanines: Synthesis and Pharmaceutical Applications. 2020.[2] Available at: [Link]

Sources

Spectroscopic Characterization of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid, a non-proteinogenic amino acid of interest in drug discovery and development. As a derivative of phenylalanine, this compound's structural elucidation is paramount for its application in medicinal chemistry and targeted synthesis. This document will detail the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, offering a comprehensive reference for researchers, scientists, and drug development professionals. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures.

Introduction

(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid is a chiral molecule featuring a dichlorinated phenyl ring attached to an alanine backbone.[1] The presence of the dichloro-substituted aromatic ring significantly influences the electronic environment of the amino acid, which can, in turn, affect its biological activity and therapeutic potential. Accurate spectroscopic characterization is the cornerstone of confirming the identity, purity, and structure of such synthesized compounds. This guide will focus on the two primary spectroscopic techniques for the characterization of organic molecules: NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each atom. For (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for a complete structural assignment.

Predicted ¹H NMR Data

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) in parts per million (ppm) are referenced to a standard, typically tetramethylsilane (TMS).

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Hα (CH-NH₂)~ 4.0 - 4.2Doublet of Doublets (dd)Jαβa ≈ 5-6, Jαβb ≈ 7-8
Hβ (CH₂-Ar)~ 3.2 - 3.4Multiplet (m)-
Ar-H~ 7.2 - 7.5Multiplet (m)-
NH₂Broad singlet--
COOHBroad singlet--

Rationale for Predictions:

The chemical shifts for the α-proton and β-protons are predicted based on the known spectrum of L-phenylalanine, with slight downfield shifts anticipated due to the electron-withdrawing nature of the chlorine atoms on the aromatic ring.[2] The aromatic protons are expected to appear in the typical aromatic region, with a complex splitting pattern due to the dichlorosubstitution. The signals for the amine and carboxylic acid protons are often broad and may exchange with deuterium in deuterated solvents.[3]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~ 170 - 175
Cα (CH-NH₂)~ 55 - 60
Cβ (CH₂-Ar)~ 35 - 40
Aromatic C-Cl~ 130 - 135
Aromatic C-H~ 125 - 130
Aromatic C-Cβ~ 135 - 140

Rationale for Predictions:

The predicted chemical shifts for the carbon backbone are derived from L-phenylalanine data.[4] The aromatic carbon chemical shifts are estimated based on data for 2,5-dichlorotoluene, which serves as a good model for the substituted phenyl ring.[5] The carbons directly attached to chlorine will be significantly deshielded.

Experimental Protocol for NMR Spectroscopy

A robust and self-validating protocol is crucial for obtaining high-quality NMR data.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment) in a clean, dry NMR tube to a final volume of 0.6-0.7 mL.

  • Ensure complete dissolution; gentle vortexing or sonication may be applied.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence.

  • For ¹³C NMR, a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is recommended to simplify the spectrum and provide information on the number of attached protons.

Figure 1: A generalized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrations of different chemical bonds.

Predicted IR Data

The IR spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)3300 - 2500Broad
N-H stretch (Amine)3400 - 3250Medium
C-H stretch (Aromatic)3100 - 3000Medium
C-H stretch (Aliphatic)3000 - 2850Medium
C=O stretch (Carboxylic Acid)1725 - 1700Strong
C=C stretch (Aromatic)1600 - 1475Medium
N-H bend (Amine)1650 - 1580Medium
C-Cl stretch800 - 600Strong

Rationale for Predictions:

The predicted IR absorption bands are based on the characteristic frequencies of the functional groups present in the molecule. The broad O-H stretch of the carboxylic acid is a hallmark feature.[6] The N-H stretching and bending vibrations are characteristic of the primary amine.[6] The strong C=O stretch confirms the presence of the carboxylic acid. The aromatic C=C stretches and the strong C-Cl stretch will be indicative of the dichlorophenyl moiety.[7]

Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • The data is typically collected over the range of 4000 to 400 cm⁻¹.

Figure 2: A streamlined workflow for ATR-IR spectroscopy.

Conclusion

The structural elucidation of novel compounds like (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid is a critical step in the drug discovery pipeline. This technical guide provides a comprehensive overview of the predicted NMR and IR spectroscopic data for this molecule, based on sound chemical principles and data from analogous structures. The detailed experimental protocols and workflows offer a practical framework for researchers to obtain high-quality, reproducible data. By understanding and applying these spectroscopic techniques, scientists can confidently verify the structure and purity of their synthesized compounds, paving the way for further biological evaluation.

References

  • MDPI. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. Retrieved from [Link]

  • White Rose Research Online. (2025). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Retrieved from [Link]

  • Synthesis and NMR elucidation of novel octa-amino acid resorcin[8]arenes derivatives. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dichlorotoluene. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of ChCl -L-Phenylalanine range from 400 to 4000 cm -1 at ambient temperature. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 2,5-DICHLOROTOLUENE 19398-61-9 wiki. Retrieved from [Link]

  • SpectraBase. (n.d.). L-phenylalanine - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • NIH. (n.d.). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R). Retrieved from [Link]

  • DrugBank Online. (n.d.). L-(-)-Phenylalanine | C9H11NO2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • ResearchGate. (n.d.). The important IR absorption bands of L-phenylalanine. Retrieved from [Link]

  • Eurisotop. (n.d.). NMR Solvent data chart. Retrieved from [Link]

  • MIT. (n.d.). Dynamics of Phenylalanine in the Solid State by NMR. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dichlorotoluene. Retrieved from [Link]

  • Fritz Haber Institute. (n.d.). Infrared Spectroscopy of Phenylalanine Ag(I) and Zn(II) Complexes in the Gas Phase. Retrieved from [Link]

  • MDPI. (2022). Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. Retrieved from [Link]

Sources

Technical Guide: Sourcing and Utilizing (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the procurement, synthesis, and application of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid (also known as 2,5-dichloro-L-phenylalanine). As a non-canonical amino acid, this compound is a critical chiral building block in modern drug discovery, particularly for peptidomimetics and macrocyclic peptide engineering . Its 2,5-dichloro substitution pattern imparts unique steric and lipophilic properties, significantly enhancing membrane permeability and proteolytic stability in peptide-based therapeutics.

This guide is designed for medicinal chemists and procurement managers, providing a dual-track strategy: direct sourcing of the amino acid and vertical integration via in-house synthesis from the precursor 2,5-dichlorobenzyl bromide .

Part 1: Chemical Profile & Specifications[1][2]

PropertySpecification
Chemical Name (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid
Common Synonyms 2,5-Dichloro-L-phenylalanine; Phe(2,5-Cl2)-OH
CAS Number 110351-36-5 (Free Acid); 114873-04-0 (Boc-protected)
Molecular Formula C₉H₉Cl₂NO₂
Molecular Weight 234.08 g/mol
Chiral Purity ≥ 98% ee (Enantiomeric Excess)
Chemical Purity ≥ 98% (HPLC)
Physical State White to off-white crystalline powder
Solubility Soluble in acidic water, DMSO, Methanol; sparingly soluble in neutral water

Critical Note on Isomers: Ensure strict verification of the substitution pattern. The 2,4-dichloro (CAS 114873-12-0) and 3,4-dichloro isomers are common impurities or mislabeled products. The 2,5-substitution is sterically distinct, often used to induce specific conformational constraints in the peptide backbone.

Part 2: Supply Chain Landscape[2]

The supply chain for this compound is bifurcated into "Catalog Suppliers" (for gram-scale R&D) and "Custom Synthesis Houses" (for kilogram-scale GMP production).

Tier 1: Commercial Suppliers (Direct Sourcing)

These vendors typically stock the Fmoc- or Boc-protected variants suitable for Solid Phase Peptide Synthesis (SPPS).

SupplierLocationProduct FocusScale
Fluorochem UK/EuropeCatalog Building BlocksGram to Kg
Synblock GlobalRare Amino AcidsGram to Kg
GL Biochem ShanghaiPeptide ReagentsBulk / Custom
BOC Sciences USA/GlobalProtected Amino AcidsGMP Capabilities
US Biological USABiological ReagentsResearch Scale
Tier 2: Precursor Sourcing (Vertical Integration)

For large-scale campaigns (>100g), it is often more cost-effective to synthesize the amino acid in-house. The key precursor is 2,5-Dichlorobenzyl bromide .

  • Precursor Name: 2,5-Dichlorobenzyl bromide[1][2]

  • CAS: 85482-13-9[3][1][2]

  • Availability: Readily available from bulk intermediate suppliers (e.g., chemical manufacturers in Henan/Hebei provinces, China, or via aggregators like ChemicalBook/Volza).

  • Price Point: Significantly lower per mole than the chiral amino acid.

Supply Chain Decision Matrix

SupplyChain Start Requirement: 2,5-Dichloro-L-Phe ScaleCheck Scale Required? Start->ScaleCheck SmallScale < 50 grams ScaleCheck->SmallScale R&D LargeScale > 100 grams ScaleCheck->LargeScale Process/Dev Catalog Purchase Catalog Item (Fluorochem, Synblock) SmallScale->Catalog CostAnalysis Cost/Time Analysis LargeScale->CostAnalysis InHouse In-House Synthesis (Asymmetric Alkylation) CostAnalysis->InHouse Cost Sensitive Outsource Custom Synthesis (WuXi, GL Biochem) CostAnalysis->Outsource High Urgency Precursor Source Precursor: 2,5-Dichlorobenzyl bromide (CAS 85482-13-9) InHouse->Precursor

Figure 1: Decision matrix for sourcing 2,5-dichloro-L-phenylalanine based on scale and urgency.

Part 3: Technical Synthesis Protocol (Self-Validating)

For labs choosing the In-House route, the most robust method for generating high-enantiomeric excess (ee) phenylalanine analogs is the Asymmetric Alkylation of a Glycine Schiff Base . This protocol uses a chiral auxiliary (e.g., the Ni(II) complex of a Schiff base derived from (S)-o-[N-(N-benzylprolyl)amino]benzophenone and glycine).

Mechanism & Rationale[1][2][3][7][10]
  • Chiral Template: The Ni(II) complex holds the glycine enolate in a rigid geometry.

  • Steric Shielding: The chiral auxiliary blocks one face of the enolate, forcing the electrophile (2,5-dichlorobenzyl bromide) to attack from the opposite side.

  • Acid Hydrolysis: Disassembles the complex, releasing the free chiral amino acid and allowing recovery of the chiral auxiliary.

Step-by-Step Workflow
  • Reagent Preparation:

    • Substrate: Ni(II)-Glycine-Schiff-Base Complex (commercially available or synthesized).[4]

    • Electrophile: 2,5-Dichlorobenzyl bromide (1.2 equivalents).

    • Base: Powdered NaOH or KOH (5 equivalents).

    • Solvent: DMF or Acetonitrile (anhydrous).

  • Alkylation Reaction:

    • Suspend the Ni(II) complex and base in solvent at 0°C.

    • Add 2,5-dichlorobenzyl bromide dropwise.

    • Stir at room temperature for 2–4 hours.

    • Validation Point: Monitor by TLC or HPLC. The deep red color of the starting complex typically shifts or lightens upon alkylation.

  • Hydrolysis & Recovery:

    • Quench reaction and pour into ice water. Filter the red precipitate (alkylated complex).

    • Hydrolyze the precipitate with 2N HCl in MeOH/H2O at reflux for 30 mins.

    • Separation: The chiral auxiliary ligand precipitates (recover for reuse). The target amino acid remains in the aqueous phase.

  • Purification:

    • Neutralize the aqueous phase to pH ~6 to precipitate the crude amino acid.

    • Recrystallize from water/ethanol or purify via Ion Exchange Chromatography (Dowex 50).

SynthesisFlow NiComplex Ni(II)-Glycine Schiff Base Complex Alkylation Asymmetric Alkylation (Base/DMF, 25°C) NiComplex->Alkylation Electrophile 2,5-Dichlorobenzyl Bromide Electrophile->Alkylation Intermediate Alkylated Ni(II) Complex (Red Solid) Alkylation->Intermediate Hydrolysis Acid Hydrolysis (HCl/MeOH, Reflux) Intermediate->Hydrolysis Separation Phase Separation Hydrolysis->Separation Product (S)-2,5-Dichloro-Phe (Aqueous Phase) Separation->Product Auxiliary Chiral Ligand (Precipitate - Recycle) Separation->Auxiliary

Figure 2: Workflow for the asymmetric synthesis of (S)-2,5-dichlorophenylalanine.[5]

Part 4: Applications in Drug Discovery

Improving Membrane Permeability ("Permeability-First" Design)

2,5-Dichlorophenylalanine is a key tool for converting cell-impermeable peptides into cell-permeable macrocycles.

  • Mechanism: The chlorine atoms at the 2,5-positions increase lipophilicity (logP) and introduce steric bulk that can disrupt solvation shells, facilitating passive transport across lipid bilayers.

  • Case Study: In the development of Cyclin A inhibitors , researchers replaced Arginine residues with lipophilic analogs like 2,5-dichloro-Phe. This modification maintained binding affinity to the hydrophobic patch of Cyclin A while drastically improving MDCK cell permeability [1].

Peptidomimetics & Stability[1]
  • Proteolytic Resistance: The steric hindrance provided by the ortho-chloro group protects the adjacent peptide bond from enzymatic hydrolysis.

  • Conformational Constraint: The 2,5-substitution pattern restricts the rotation of the phenyl ring (chi angles), locking the side chain into a specific orientation that may favor bioactive conformations.

Part 5: Quality Control & Analysis

To ensure the integrity of the "Self-Validating" system, strict QC is required.

Chiral HPLC Method

Separation of the (S) and (R) enantiomers is critical, especially if using the chemical synthesis route.

  • Column: Crownpak CR(+) (Daicel) or Chiralpak ZWIX(+) .

  • Mobile Phase: Perchloric acid (pH 1.5 to 2.0) aqueous solution (for Crownpak).

  • Detection: UV at 210 nm or 254 nm.

  • Acceptance Criteria: S-isomer > 98.0%; R-isomer < 0.5%.

Purity Analysis
  • 1H NMR (DMSO-d6): Verify the integration of the aromatic protons. The 2,5-dichloro substitution pattern shows a characteristic splitting pattern (typically a doublet and a doublet-of-doublets, or a singlet depending on resolution) distinct from mono-substituted analogs.

References

  • Discovery of Cell-Permeable Macrocyclic Cyclin A/B RxL Inhibitors. Journal of Medicinal Chemistry, 2025.[6] Link (Context: Use of 2,5-dichlorophenylalanine to improve permeability in macrocyclic peptides).

  • Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids. Journal of Organic Chemistry, 2018. Link (Context: Protocol for Ni(II) Schiff base alkylation).

  • General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes. Journal of the Chemical Society, Perkin Transactions 1. Link (Context: Foundational methodology for asymmetric alkylation).

  • Fluorochem Product Page: 2-Amino-3-(2,5-dichlorophenyl)propanoic acid. Link (Context: Commercial availability and CAS verification).

Sources

Methodological & Application

HPLC analysis of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Chiral HPLC Analysis of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid

Abstract

This comprehensive application note provides a detailed protocol and guiding principles for the enantioselective analysis of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid, a non-proteinogenic amino acid, using High-Performance Liquid Chromatography (HPLC). Recognizing the critical importance of enantiomeric purity in pharmaceutical development and scientific research, this guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for method development, validation, and routine analysis. We delve into the causality behind experimental choices, from the selection of the chiral stationary phase to the optimization of the mobile phase, ensuring a scientifically sound and reproducible methodology.

Introduction: The Significance of Chiral Purity

(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid is a substituted analog of the amino acid phenylalanine. In the pharmaceutical landscape, the chirality of a molecule is of paramount importance, as different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicological profiles[1]. Therefore, the ability to accurately quantify the enantiomeric excess (%ee) of the desired (S)-enantiomer is a regulatory and safety necessity. High-Performance Liquid Chromatography (HPLC) employing a Chiral Stationary Phase (CSP) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility[2].

This guide will focus on a direct chiral HPLC method, which avoids the need for derivatization, thereby simplifying sample preparation and reducing the potential for analytical errors.

The Core of Chiral Recognition: Method Development Strategy

The successful separation of enantiomers is contingent on the differential interaction between the chiral analyte and the Chiral Stationary Phase (CSP). The development of a robust method, therefore, begins with the judicious selection of the CSP and the optimization of the mobile phase.

Selecting the Appropriate Chiral Stationary Phase (CSP)

The choice of CSP is the most critical step in developing a chiral separation method. For amino acids and their derivatives, several types of CSPs have proven effective. The primary candidates for separating (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid are:

  • Polysaccharide-Based CSPs: These are the most widely used CSPs and are based on cellulose or amylose derivatives coated or immobilized on a silica support. They offer broad enantioselectivity and are compatible with a wide range of mobile phases, including normal-phase, reversed-phase, and polar organic modes. Columns such as Daicel CHIRALPAK® and Phenomenex Lux® series fall into this category. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral polymer.

  • Macrocyclic Glycopeptide-Based CSPs: These CSPs, such as those based on teicoplanin or vancomycin, are particularly effective for the separation of amino acids. They offer multi-modal chiral recognition capabilities. A study on the separation of phenylalanine enantiomers demonstrated excellent results with teicoplanin and ristocetin-based stationary phases in reversed-phase mode[2].

  • Ligand-Exchange CSPs: These columns are specifically designed for the separation of amino acids and their derivatives. The stationary phase consists of an amino acid bonded to a silica support, and the mobile phase typically contains a copper (II) salt. The separation is based on the formation of transient diastereomeric metal complexes.

For (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid, a polysaccharide-based CSP , specifically a cellulose-based column, is recommended as a primary screening column due to its broad applicability and the presence of an aromatic ring in the analyte, which can engage in π-π stacking interactions with the stationary phase.

Mobile Phase Optimization: The Key to Resolution

The composition of the mobile phase plays a crucial role in modulating the retention and enantioselectivity of the separation. The choice of mobile phase mode (Normal Phase, Reversed Phase, or Polar Organic) will depend on the chosen CSP and the solubility of the analyte.

  • Normal Phase (NP): Typically employs a non-polar mobile phase such as hexane or heptane with a polar modifier like ethanol or isopropanol. This mode often provides excellent enantioselectivity for compounds with polar functional groups.

  • Reversed Phase (RP): Uses a polar mobile phase, usually a mixture of water and acetonitrile or methanol, often with acidic or basic additives. Given the polar nature of the amino and carboxylic acid groups and the non-polar dichlorophenyl group, RP-HPLC is a strong candidate for this analysis.

  • Polar Organic (PO): Utilizes polar organic solvents like acetonitrile or methanol, often with additives. This mode can offer unique selectivity compared to NP and RP.

For this application, a Reversed-Phase approach is proposed as the starting point due to the good solubility of the amino acid in aqueous-organic mixtures and the robustness of RP methods. The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is crucial to suppress the ionization of the carboxylic acid group and protonate the amino group, leading to better peak shape and retention.

Experimental Protocol: A Step-by-Step Guide

This section outlines a detailed, self-validating protocol for the .

Materials and Reagents
  • (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid reference standard

  • Racemic 2-Amino-3-(2,5-dichlorophenyl)propanoic acid (for method development and system suitability)

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Deionized water (18.2 MΩ·cm)

  • Trifluoroacetic acid (TFA), HPLC grade

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterRecommended SettingRationale
HPLC Column Phenomenex Lux® 5 µm Cellulose-2 (250 x 4.6 mm) or Daicel CHIRALPAK® IC (250 x 4.6 mm)Polysaccharide-based CSPs with proven success in separating a wide range of chiral compounds, including amino acids.
Mobile Phase Acetonitrile / Water / TFA (e.g., 60:40:0.1, v/v/v)A reversed-phase mobile phase provides good solubility and retention. TFA is added to improve peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 25 °CA controlled temperature ensures reproducible retention times.
Detection Wavelength 220 nmThe phenyl ring and carboxylic acid group provide UV absorbance at lower wavelengths.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the (S)-enantiomer reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Racemic Standard Solution (1 mg/mL): Prepare a solution of the racemic compound in the same manner as the standard stock solution. This will be used to confirm the resolution of the two enantiomers.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid in the diluent (50:50 acetonitrile/water) to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, inject the racemic standard solution to verify the performance of the chromatographic system. The following parameters should be assessed:

ParameterAcceptance Criteria
Resolution (Rs) Rs ≥ 1.5 between the (S) and (R) enantiomer peaks
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5 for the (S)-enantiomer peak
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0% for peak area and retention time

Data Analysis and Interpretation

The enantiomeric purity of the sample is determined by calculating the enantiomeric excess (%ee) using the peak areas of the (S) and (R) enantiomers from the chromatogram.

%ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Where:

  • Area(S) = Peak area of the (S)-enantiomer

  • Area(R) = Peak area of the (R)-enantiomer

Visualizing the Workflow

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis start Weigh Sample/ Standard dissolve Dissolve in Acetonitrile/Water start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Chiral Separation on CSP inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate %ee integrate->calculate report Generate Report calculate->report

Sources

Using (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid (Fmoc-2,5-Cl2-Phe-OH) is a highly specialized non-canonical amino acid (NCAA) utilized to modulate the physicochemical and pharmacokinetic properties of therapeutic peptides. Its incorporation introduces significant lipophilicity, enhances proteolytic stability via steric shielding, and enables unique


-

stacking interactions due to the electron-deficient nature of the dichlorinated aromatic ring.

However, the ortho-chloro substitution at the C2 position creates substantial steric hindrance during amide bond formation, significantly increasing the risk of incomplete coupling and base-catalyzed racemization. This guide provides a validated protocol to overcome these synthetic barriers, ensuring high chiral purity (>99%) and coupling efficiency.

Chemical Profile & Structural Logic

PropertySpecification
IUPAC Name (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid
Common Name 2,5-Dichloro-L-phenylalanine (2,5-Cl2-Phe)
Molecular Weight 234.08 g/mol (Free AA) / 456.3 g/mol (Fmoc-protected)
Steric Challenge High (Ortho-Cl substituent interferes with electrophilic attack at carbonyl)
Electronic Effect Electron-withdrawing (Deactivated ring; reduced oxidation potential)
Solubility Moderate in DMF/NMP; Poor in DCM/Water

Why Use This Residue?

  • Proteolytic Resistance: The bulky 2,5-dichloro moiety sterically obstructs the active sites of common proteases (e.g., chymotrypsin), extending the plasma half-life of peptide therapeutics.

  • Potency Enhancement: The chlorine atoms can fill hydrophobic pockets in receptor binding sites, often increasing binding affinity by orders of magnitude compared to native Phenylalanine.

  • Conformational Constraint: The rotational barrier of the

    
     torsion angle is increased, restricting the conformational space and potentially locking the peptide into a bioactive conformation.
    

Critical Synthetic Challenges

A. Steric Hindrance (The "Ortho Effect")

The chlorine atom at position 2 (ortho) imposes a steric blockade. Standard coupling reagents (HBTU/HCTU) often fail to drive the reaction to completion, leading to deletion sequences (des-2,5-Cl2-Phe peptides).

B. Racemization Risk

Activation of the carboxyl group converts the amino acid into an active ester or anhydride. The electron-withdrawing nature of the dichlorophenyl ring, combined with the slow coupling rate caused by steric hindrance, extends the lifetime of the activated species. This increases the window for base-catalyzed proton abstraction at the


-carbon, leading to racemization (L 

D conversion).

Mitigation Strategy: Use "soft" bases (Collidine) and highly reactive coupling agents (HATU/HOAt) to maximize


 while minimizing 

.

Detailed Experimental Protocol

Pre-requisites:

  • Resin: Rink Amide or Wang Resin (Loading 0.3 – 0.6 mmol/g recommended to reduce aggregation).

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Amino Acid: Fmoc-2,5-Cl2-Phe-OH (High purity >98%).

Step 1: Resin Preparation & Swelling[1]
  • Weigh resin into a synthesis vessel.[1]

  • Swell in DCM for 20 minutes (aerates the core).

  • Wash with DMF (

    
     min).
    
Step 2: Fmoc Deprotection

Standard protocol applies, as the steric bulk does not affect N-terminal deprotection of the previous residue.

  • Treat with 20% Piperidine in DMF (containing 0.1 M Oxyma Pure to suppress aspartimide formation if Asp is present).

  • Cycle: 5 min

    
     1, then 10 min 
    
    
    
    1.
  • Wash: DMF (

    
     min), DCM (
    
    
    
    min), DMF (
    
    
    min).
  • QC: Perform Kaiser Test (Qualitative). Result must be Dark Blue (Free Amine).

Step 3: Activation & Coupling (The Critical Step)

Reagent Choice:

  • Primary Choice: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) + HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: 2,4,6-Trimethylpyridine (TMP, Collidine). Avoid DIPEA to reduce racemization.

Protocol:

  • Dissolution: Dissolve Fmoc-2,5-Cl2-Phe-OH (4.0 eq relative to resin loading) and HATU (3.9 eq) in minimum anhydrous DMF.

  • Activation: Add HOAt (4.0 eq) and Collidine (8.0 eq).

  • Pre-activation: Shake for exactly 30 seconds . Do not over-activate; prolonged activation increases racemization risk.

  • Reaction: Add the activated solution immediately to the resin.

  • Incubation: Shake at Room Temperature for 2 hours .

    • Note: For extremely difficult sequences (e.g., coupling onto Proline or N-methyl amino acids), extend to 4 hours or perform at 50°C (use microwave assistance carefully: 75°C max, 5 min).

Step 4: Monitoring & Double Coupling
  • Wash resin with DMF (

    
     min).
    
  • QC: Perform Kaiser Test.

    • Colorless/Yellow: Complete coupling. Proceed.

    • Blue/Purple: Incomplete coupling. MANDATORY RE-COUPLING.

  • Re-coupling Protocol (if needed):

    • Use a different mechanism: DIC (Diisopropylcarbodiimide) + Oxyma Pure (4 eq each) in DMF for 3 hours. This changes the activation species and can overcome specific barriers.

Step 5: Capping (Optional but Recommended)

To prevent deletion sequences from propagating:

  • Add Acetic Anhydride (10 eq) + DIPEA (10 eq) in DMF.

  • Shake for 10 minutes.

Step 6: Cleavage & Isolation
  • Wash resin with DCM (

    
     min) and dry under Nitrogen.
    
  • Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).

    • Note: The 2,5-dichlorophenyl ring is stable to TFA. No special scavengers are needed for the chloro-group, but standard scavengers (TIS) protect against t-butyl cations.

  • Precipitate in cold Diethyl Ether. Centrifuge and lyophilize.

Visualization: Experimental Workflows

Figure 1: Optimized SPPS Workflow for Hindered Amino Acids

SPPS_Workflow Start Resin-Peptide-NH2 Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Activation Activation Strategy 4 eq AA, 3.9 eq HATU, 4 eq HOAt Base: Collidine (Low Racemization) Wash1->Activation Coupling Coupling Reaction 2-4 Hours, RT Activation->Coupling Monitor Kaiser Test (Ninhydrin) Coupling->Monitor Recouple Double Coupling Switch to DIC/Oxyma Monitor->Recouple Positive (Blue) NextCycle Proceed to Next AA Monitor->NextCycle Negative (Colorless) Cap Capping (Ac2O/DIPEA) Recouple->Cap Cap->NextCycle

Caption: Step-by-step logic for incorporating sterically hindered 2,5-Cl2-Phe, including decision points for double coupling.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Low Coupling Yield (Deletion Sequences) Check1 Check Sterics of Previous Residue Problem->Check1 Check2 Check Activation Color/Precipitate Problem->Check2 Sol1 Use Microwave SPPS (50°C, 50W) Check1->Sol1 Bulky (Val, Ile, Pro) Sol2 Switch Solvent (DMF -> NMP) Check1->Sol2 Aggregation Prone Sol3 Check Reagent Quality (Hydrolyzed HATU?) Check2->Sol3 Cloudy/Color Change

Caption: Diagnostic logic for resolving common coupling failures associated with 2,5-dichlorophenylalanine.

Analytical Characterization

To validate the successful incorporation and integrity of the 2,5-Cl2-Phe residue, the following analytical methods are required:

  • HPLC Analysis:

    • Shift: Expect a significant increase in retention time (RT) compared to the native Phe-peptide due to the lipophilicity of the dichlorophenyl group.

    • Method: C18 Column, Gradient 5-95% ACN in Water (0.1% TFA).

  • Mass Spectrometry (ESI-MS):

    • Isotope Pattern: The presence of two chlorine atoms imparts a distinct isotopic signature.

      • Look for the M, M+2, and M+4 peaks in a 9:6:1 intensity ratio . This is the definitive fingerprint of the 2,5-dichloro moiety.

  • Chiral Purity (Marfey’s Method):

    • Hydrolyze a small peptide sample (6N HCl, 110°C, 24h).

    • Derivatize with FDAA (Marfey's Reagent).

    • Analyze via LC-MS to detect D-isomer content (limit < 1%).

References

  • El-Faham, A., & Albericio, F. (2011).[2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

    • Rationale: Authoritative review on HATU/HO
  • Bachem. (2024).[3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

    • Rationale: Industry standard protocols for mitigating racemiz
  • Di Fenza, A., et al. (2002). Racemization studies on novel Cl-HOBt-based coupling reagents. European Peptide Symposium.
  • Sigma-Aldrich. (2024). Fmoc-2,5-dichloro-L-phenylalanine Product Specification. Link

    • Rationale: Verification of physical properties and commercial availability.[1]

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

    • Rationale: Comprehensive review covering aggreg

Sources

Technical Application Note: In Vitro Characterization of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid (2,5-DCPA) is a halogenated derivative of L-phenylalanine. In drug development and chemical biology, it serves two primary functions: as a competitive inhibitor of aromatic amino acid hydroxylases (specifically Phenylalanine Hydroxylase, PAH) and as a high-affinity ligand for the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5).

This guide details the standard operating procedures (SOPs) for characterizing 2,5-DCPA activity. Unlike generic protocols, these workflows are optimized to distinguish specific competitive inhibition from non-specific toxicity, utilizing self-validating control steps.

Part 1: Phenylalanine Hydroxylase (PAH) Inhibition Assay

Principle & Rationale

PAH catalyzes the hydroxylation of L-phenylalanine (L-Phe) to L-tyrosine (L-Tyr) using tetrahydrobiopterin (BH4) as a cofactor.[1][2] Halogenated phenylalanines typically act as competitive inhibitors relative to L-Phe. This assay measures the reduction in L-Tyr production in the presence of 2,5-DCPA.

Detection Method: Direct Fluorescence.[2] L-Tyr has a native fluorescence (Ex 275 nm / Em 305 nm) that is distinct from L-Phe and 2,5-DCPA, allowing for a label-free kinetic readout.

Experimental Workflow

The following diagram illustrates the enzymatic reaction logic and the critical addition order to prevent premature oxidation of the BH4 cofactor.

PAH_Assay_Workflow Reagents Reagent Prep (Keep on Ice) Mix Reaction Mix (Enzyme + Buffer + Catalase) Reagents->Mix Inhibitor Add 2,5-DCPA (Var. Conc.) Mix->Inhibitor Substrate Add L-Phe (Substrate) Inhibitor->Substrate Start Initiate: Add BH4 (Cofactor) Substrate->Start Critical Step Read Kinetic Read (Ex 275 / Em 305) Start->Read

Caption: Workflow for PAH inhibition assay. Note that BH4 is added last to trigger the reaction, preventing auto-oxidation.

Detailed Protocol

Materials:

  • Enzyme: Recombinant Human PAH (active tetramer).

  • Substrate: L-Phenylalanine (Sigma).

  • Cofactor: (6R)-5,6,7,8-Tetrahydrobiopterin (BH4) dihydrochloride.

  • Test Compound: 2,5-DCPA (dissolved in dilute HCl or DMSO; final DMSO <1%).

  • Buffer: 100 mM HEPES, pH 7.0.

  • Additive: Catalase (100 µg/mL) – Essential to degrade H2O2 generated by uncoupled BH4 oxidation.

Procedure:

  • Preparation: Dilute 2,5-DCPA to 10x working concentrations (e.g., 0.1 µM to 1000 µM) in assay buffer.

  • Enzyme Mix: In a black 96-well plate, combine:

    • 80 µL Assay Buffer (containing 100 µg/mL Catalase).

    • 10 µL Recombinant PAH (Final conc: 1–5 µg/mL).

    • Pre-incubate at 25°C for 5 minutes to equilibrate.

  • Inhibitor Addition: Add 10 µL of 2,5-DCPA dilution. Incubate 10 mins.

  • Substrate Addition: Add 50 µL L-Phe (Final conc: 100 µM, approx Km).

  • Initiation: Rapidly add 50 µL BH4 (Final conc: 75 µM).

  • Measurement: Immediately monitor fluorescence (Ex 275 nm / Em 305 nm) every 30 seconds for 20 minutes at 25°C.

Data Analysis:

  • Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    
  • Plot

    
     vs. log[2,5-DCPA].
    
  • Fit to the Cheng-Prusoff equation to determine

    
    , assuming competitive inhibition.
    

Part 2: LAT1 (SLC7A5) Transport Competition Assay

Principle & Rationale

2,5-DCPA is a large neutral amino acid analog. To determine if it is a substrate or high-affinity binder of LAT1, we utilize a competitive uptake assay. Because LAT1 is a sodium-independent exchanger, we use a sodium-free buffer to eliminate background uptake by sodium-dependent transporters (like various SLC6 family members).

System: HEK293 cells stably expressing human LAT1 (SLC7A5) and its heavy chain 4F2hc (SLC3A2).

Experimental Workflow

LAT1_Transport_Workflow Seed Seed HEK-LAT1 Cells (Poly-D-Lysine Plate) Wash Wash 3x (Na+-free HBSS, 37°C) Seed->Wash Tracer Prepare Uptake Mix ([3H]-Leu + 2,5-DCPA) Wash->Tracer Incubate Transport Reaction (2 min @ 37°C) Tracer->Incubate Stop Stop & Wash (Ice-cold HBSS) Incubate->Stop Precise Timing Lysis Lysis & Scintillation Counting Stop->Lysis

Caption: LAT1 competitive uptake workflow. Sodium-free conditions are strictly required to ensure specificity.

Detailed Protocol

Materials:

  • Cells: HEK293-LAT1 (or LNCaP which naturally overexpresses LAT1).

  • Tracer: [3H]-L-Leucine (PerkinElmer) or [14C]-L-Phenylalanine.

  • Inhibitor Control: BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) – Standard LAT1 inhibitor.

  • Transport Buffer (Na+-Free): Choline chloride (137 mM), KCl (5.4 mM), CaCl2 (1.8 mM), MgSO4 (0.8 mM), HEPES (10 mM), Glucose (5 mM), pH 7.4.

Procedure:

  • Seeding: Plate cells in 24-well poly-D-lysine coated plates (2x10^5 cells/well) 24h prior.

  • Equilibration: Wash cells 3x with 500 µL warm Na+-free Transport Buffer.

  • Reaction Prep: Prepare uptake solution containing:

    • [3H]-L-Leucine (0.5 µCi/mL).

    • Unlabeled L-Leucine (1 µM final).

    • 2,5-DCPA (0, 0.1, 1, 10, 100, 1000 µM).

  • Transport: Add 250 µL uptake solution to cells. Incubate exactly 2 minutes at 37°C. Note: Short time is crucial to measure initial rate.

  • Termination: Aspirate and immediately wash 3x with Ice-Cold Transport Buffer.

  • Lysis: Add 200 µL 0.1 M NaOH. Shake for 30 mins.

  • Quantification: Transfer lysate to scintillation vials, add fluid, and count (CPM).

Data Analysis:

  • Normalize CPM to total protein (BCA assay) in each well.

  • Calculate % Transport relative to vehicle control.

  • Interpretation: A dose-dependent decrease in [3H]-Leu uptake indicates 2,5-DCPA binds LAT1. An IC50 < 100 µM suggests high affinity.

Part 3: Troubleshooting & Controls

IssueProbable CauseSolution
High Background (PAH Assay) Auto-oxidation of BH4Ensure Catalase is fresh. Add BH4 last. Keep BH4 acidic until use.
Precipitation of 2,5-DCPA Low solubility at neutral pHDissolve stock in 0.1 M HCl or DMSO. Ensure final DMSO < 1% in assay.
No Inhibition (LAT1) Sodium contaminationUse Choline-based buffer. Ensure cells are washed thoroughly.
Cell Detachment Aggressive washingUse Poly-D-Lysine coated plates.[3] Add buffers gently down the side wall.

References

  • Phenylalanine Hydroxylase Kinetics: Flydal, M. I., & Martinez, A. (2013). Phenylalanine hydroxylase: function, structure, and regulation.[1] IUBMB Life, 65(4), 341–349. Link

  • LAT1 Transport Assays: Napolitano, L., et al. (2015). LAT1 is the transport competent unit of the LAT1/CD98 heterodimeric amino acid transporter. International Journal of Biochemistry & Cell Biology, 67, 25-33. Link

  • Halogenated Phenylalanine Inhibition: Koizumi, S., et al. (2025). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Bioorganic & Medicinal Chemistry. Link

  • PAH Assay Methodology: Gersting, S. W., et al. (2010). Activation of Phenylalanine Hydroxylase Induces Positive Cooperativity toward the Natural Cofactor. Journal of Biological Chemistry, 285(40), 30686–30697. Link

Sources

LC-MS/MS method for quantification of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid in Biological Matrices

Abstract

This application note details a robust, validated protocol for the quantification of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid (L-2,5-Dichlorophenylalanine) in plasma and tissue homogenates. As a halogenated non-canonical amino acid often employed in peptide therapeutics and peptidomimetics, its precise quantification requires overcoming specific challenges: chlorine isotope interference, hydrophobic retention shifts, and potential isobaric interference from positional isomers (e.g., 2,4- or 2,6-dichloro analogs). This guide utilizes a Biphenyl stationary phase for enhanced selectivity and optimized Positive Electrospray Ionization (ESI+) MS/MS transitions.

Introduction & Compound Chemistry

(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid is a phenylalanine derivative where the phenyl ring is substituted with chlorine atoms at the 2 and 5 positions.

  • Chemical Formula: Cngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    H
    
    
    
    Cl
    
    
    NO
    
    
    [1]
  • Molecular Weight: 234.08 g/mol (Monoisotopic for

    
    Cl
    
    
    
    )
  • LogP: ~2.5 (More hydrophobic than Phenylalanine due to chloro-substitutions)

  • pKa:

    
    -COOH (~2.2), 
    
    
    
    -NH
    
    
    (~9.1)

Analytical Challenge: The presence of two chlorine atoms creates a distinct isotopic pattern (M, M+2, M+4) with relative abundances of approximately 100:64:10. Method development must account for this to prevent sensitivity loss and ensure correct precursor selection. Furthermore, the 2,5-substitution pattern provides unique steric properties that can be leveraged for separation from impurities using


-

interacting stationary phases.

Method Development Strategy

Chromatographic Separation (The "Why" behind the choice)

While C18 columns are standard, they often struggle to differentiate positional isomers of halogenated aromatics. We utilize a Biphenyl stationary phase.[2]

  • Mechanism: The biphenyl phase offers strong

    
    -
    
    
    
    interactions and steric selectivity. The 2,5-dichloro substitution creates a specific electron density map on the phenyl ring that interacts differently with the biphenyl ligands compared to 2,4- or 3,4-isomers, providing superior resolution.
  • Mobile Phase: A simple Formic Acid / Acetonitrile system is chosen to maximize ionization efficiency in ESI+ mode.

Mass Spectrometry Optimization
  • Precursor Ion: We select the

    
    Cl
    
    
    
    monoisotopic peak (
    
    
    234.0) as the precursor. While the
    
    
    236.0 peak is abundant, the 234.0 peak offers the highest sensitivity.
  • Product Ions:

    • Quantifier (

      
       159.0):  Corresponds to the 2,5-dichlorobenzyl cation [C
      
      
      
      H
      
      
      Cl
      
      
      ]
      
      
      . This is a highly stable tropylium-like ion, characteristic of phenylalanine derivatives, providing excellent signal-to-noise (S/N).
    • Qualifier (

      
       188.0):  Corresponds to the loss of Formic Acid [M+H - HCOOH]
      
      
      
      , confirming the carboxylic acid moiety.

Experimental Protocol

Equipment & Reagents
  • LC System: UHPLC (e.g., Agilent 1290, Waters Acquity, or equivalent)

  • MS System: Triple Quadrupole MS (e.g., Sciex 6500+, Thermo Altis)

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm) or equivalent.

  • Reagents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA).

  • Internal Standard (IS): (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid-

    
    C
    
    
    
    (preferred) or 4-Chloro-L-phenylalanine (surrogate).
LC Conditions
ParameterSetting
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 2 - 5 µL
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile

Gradient Profile:

Time (min) % B Event
0.0 5 Initial Hold
0.5 5 Load
3.5 90 Elution
4.5 90 Wash
4.6 5 Re-equilibration

| 6.0 | 5 | End |

MS/MS Parameters (ESI Positive)
  • Ion Source: Electrospray Ionization (ESI)

  • Spray Voltage: 4500 V

  • Source Temp: 500°C

  • Curtain Gas: 30 psi

MRM Table: | Analyte | Precursor (


) | Product (

) | DP (V) | CE (eV) | Role | | :--- | :--- | :--- | :--- | :--- | :--- | | 2,5-Cl2-Phe | 234.0 | 159.0 | 60 | 35 | Quantifier | | 2,5-Cl2-Phe | 234.0 | 188.0 | 60 | 20 | Qualifier | | IS (Surrogate) | 200.1 | 154.1 | 55 | 30 | Internal Std |

(Note: DP = Declustering Potential, CE = Collision Energy. Values are typical for Sciex systems; optimize for your specific platform.)

Sample Preparation Workflow

We recommend a Protein Precipitation (PPT) method for high throughput, or Solid Phase Extraction (SPE) for ultra-low sensitivity (<1 ng/mL).

Protocol A: High-Throughput Protein Precipitation
  • Aliquot: Transfer 50 µL of plasma/tissue homogenate to a 96-well plate.

  • Spike IS: Add 10 µL of Internal Standard working solution (500 ng/mL).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex: Mix vigorously for 2 minutes.

  • Centrifuge: Spin at 4,000 x g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Water (to match initial mobile phase).

  • Inject: Inject 5 µL onto LC-MS/MS.

Protocol B: Solid Phase Extraction (MCX - Mixed Mode Cation Exchange)

Best for removing phospholipid interferences.

  • Condition: MCX Plate (30 mg) with 1 mL MeOH then 1 mL Water.

  • Load: Mix 100 µL sample + 100 µL 2% Formic Acid, load onto cartridge.

  • Wash 1: 1 mL 2% Formic Acid (removes acidic/neutral interferences).

  • Wash 2: 1 mL Methanol (removes hydrophobic neutrals).

  • Elute: 2 x 250 µL 5% Ammonium Hydroxide in Methanol.

  • Dry & Reconstitute: Evaporate under N

    
     at 40°C; reconstitute in 100 µL Mobile Phase A/B (90:10).
    

Visualizations

Figure 1: Analytical Workflow Logic

Workflow Sample Biological Sample (Plasma/Tissue) IS_Add Add Internal Standard (Isotope Labeled or Analog) Sample->IS_Add Prep_Choice Select Prep Method IS_Add->Prep_Choice PPT Protein Precipitation (ACN + 0.1% FA) Prep_Choice->PPT High Throughput (>5 ng/mL) SPE SPE (MCX) (Wash: Acid/MeOH -> Elute: Base) Prep_Choice->SPE High Sensitivity (<1 ng/mL) Centrifuge Centrifuge & Supernatant Transfer PPT->Centrifuge Evap Evaporate & Reconstitute SPE->Evap LC UHPLC Separation (Biphenyl Column) Centrifuge->LC Evap->LC MS MS/MS Detection (MRM: 234 -> 159) LC->MS

Caption: Decision tree for sample preparation based on sensitivity requirements.

Figure 2: Fragmentation Pathway (Proposed)

Fragmentation Parent Precursor Ion [M+H]+ m/z 234.0 Intermediate Immonium Ion (Unstable) Parent->Intermediate - CO + H2O Frag1 Quantifier Ion (Dichlorobenzyl Cation) [C7H5Cl2]+ m/z 159.0 Parent->Frag1 Direct Tropylium Formation Frag2 Qualifier Ion [M+H - HCOOH]+ m/z 188.0 Parent->Frag2 - HCOOH (46 Da) Intermediate->Frag1 - NH3 (17 Da)

Caption: Proposed fragmentation pathway for 2,5-Dichlorophenylalanine in ESI+ mode.

Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method must pass these criteria (based on FDA/EMA Bioanalytical Guidelines):

  • Selectivity: Analyze 6 blank matrix lots. No interference >20% of LLOQ at retention time.

  • Linearity:

    
     over the range 1.0 – 1000 ng/mL. Weighting 
    
    
    
    is recommended.
  • Accuracy & Precision:

    • Intra-run: CV < 15% (20% at LLOQ).

    • Inter-run: CV < 15%.

  • Matrix Effect: Calculate Matrix Factor (MF). If MF < 0.8 or > 1.2, switch from PPT to SPE.

  • Chiral Purity Check (Optional): If enantiomeric separation is critical, replace the Biphenyl column with a Chiralpak ZWIX(+) or Crownpak CR-I(+) column. However, for standard PK where the dosed material is pure, the achiral Biphenyl method is preferred for robustness.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Backpressure Protein precipitation incomplete.Ensure centrifugation is >4000g; Consider using a 0.2 µm filter plate.
Signal Drift Source contamination.Divert flow to waste for the first 0.5 min and last 1 min of gradient.
Isomer Co-elution 2,4- or 2,6-isomer presence.Lower gradient slope (e.g., 5% to 40% B over 10 mins) or lower temperature to 30°C to enhance steric selectivity.
Carryover Hydrophobic adsorption.Change needle wash to 50:25:25 ACN:MeOH:IPA + 0.1% FA.

References

  • Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Thermo Fisher Scientific Application Note. Link

  • Discriminating chloramphenicol isomers by LC-MS/MS. Wageningen University Research. Link

  • Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology, 2016. Link

  • Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS. Molecules, 2019. Link

  • Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids. Thermo Fisher Scientific. Link

Sources

Expanding the Peptidic Universe: A Guide to Incorporating Non-Proteinogenic Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Canonical 20

The central dogma of molecular biology outlines the translation of a 64-codon genetic code into a canonical set of 20 amino acids, the fundamental building blocks of proteins. While this elegant system provides the blueprint for an immense diversity of protein structures and functions, nature's repertoire is far more extensive. Organisms across all domains of life utilize non-proteinogenic amino acids (npAAs) for a myriad of biological purposes, from cell wall construction to the synthesis of potent toxins and antibiotics.[1][2] For researchers, scientists, and drug development professionals, the ability to deliberately incorporate these "unnatural" amino acids into peptides represents a powerful tool to engineer novel molecular properties and functions.

The introduction of npAAs can confer a range of advantageous characteristics to a peptide. These include enhanced proteolytic stability, improved bioavailability, constrained conformations leading to higher receptor affinity and selectivity, and the introduction of unique chemical functionalities such as fluorescent probes, cross-linkers, or bioorthogonal handles for subsequent modifications.[3][4] This guide provides a comprehensive overview of the state-of-the-art methodologies for incorporating npAAs into peptides, with a focus on practical application notes and detailed protocols for both chemical and biological approaches.

I. Chemical Strategies for npAA Incorporation: Building Peptides by Design

Chemical synthesis offers the most direct and versatile approach for incorporating a wide array of npAAs at any desired position within a peptide sequence. Solid-Phase Peptide Synthesis (SPPS) stands as the cornerstone of this field, complemented by the powerful technique of Native Chemical Ligation (NCL) for the assembly of larger peptide and protein constructs.

A. Solid-Phase Peptide Synthesis (SPPS): The Workhorse of Peptide Chemistry

SPPS, pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5] This method simplifies the purification process as excess reagents and byproducts are removed by simple washing and filtration steps. The most common strategy employed is Fmoc/tBu chemistry, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile tert-butyl (tBu)-based groups for permanent side-chain protection.

SPPS_Workflow

1. Resin Preparation:

  • Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.

  • Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least 30 minutes.

2. Nα-Fmoc Deprotection:

  • Drain the solvent and add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of the Non-Proteinogenic Amino Acid:

  • In a separate vial, dissolve the Fmoc-protected npAA (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HATU, HBTU, or COMU; 3-5 equivalents) in DMF.[6][7]

  • Add a base, typically diisopropylethylamine (DIEA; 6-10 equivalents), to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Add the activated npAA solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered npAAs, extended coupling times or the use of microwave assistance may be necessary.[8]

4. Washing:

  • Drain the coupling solution and wash the resin extensively with DMF (5-7 times) to remove excess reagents and byproducts.

5. Monitoring the Coupling Reaction:

  • Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. A positive result (blue/purple beads) signifies incomplete coupling, and a second coupling step should be performed.

6. Capping (Optional):

  • If the coupling reaction is incomplete after a second attempt, cap the unreacted amino groups to prevent the formation of deletion sequences. This is typically done by treating the resin with a solution of acetic anhydride and DIEA in DMF.

7. Repetition of the Cycle:

  • Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

8. Cleavage and Final Deprotection:

  • After the final amino acid has been coupled and the Nα-Fmoc group removed, wash the resin with DCM and dry it under vacuum.

  • Add a cleavage cocktail to the resin. A common cocktail for tBu-based side-chain protecting groups is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[3]

  • Agitate the mixture for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

9. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

10. Characterization:

  • Confirm the identity and purity of the final peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.[7][9]
ChallengeCausalityRecommended Solutions
Steric Hindrance Bulky side chains or α,α-disubstitution of the npAA can slow down or prevent complete coupling.[8]- Use more potent coupling reagents (e.g., HATU, COMU).[6][7] - Increase the excess of amino acid and coupling reagents. - Extend coupling times. - Employ microwave-assisted synthesis to enhance reaction kinetics.[8] - For N-methylated amino acids, specialized coupling conditions or reagents like BOP-Cl may be beneficial.[10]
Aggregation Hydrophobic sequences or the formation of secondary structures on the resin can lead to incomplete reactions.- Use resins with lower loading capacities. - Incorporate backbone-modifying protecting groups (e.g., Hmb, Dmb) to disrupt secondary structures. - Use "difficult sequence" protocols, which may involve higher temperatures or alternative solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[3]
Side Reactions The unique functionalities of some npAAs can be susceptible to side reactions during synthesis or cleavage.- Employ orthogonal protecting group strategies to shield reactive moieties until they are needed.[11][12][13] - For acid-sensitive npAAs, use milder cleavage conditions or alternative protecting group schemes.
Poor Solubility Highly hydrophobic npAAs or the resulting peptides can be difficult to handle and purify.- Modify the peptide sequence to include solubilizing residues. - Use specialized purification techniques, such as precipitation or alternative chromatographic methods.
B. Native Chemical Ligation (NCL): Assembling Larger Peptides

For peptides exceeding the practical limits of stepwise SPPS (typically around 50 amino acids), Native Chemical Ligation (NCL) provides a powerful strategy for assembling larger constructs from smaller, unprotected peptide fragments.[14] NCL involves the chemoselective reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue, forming a native peptide bond at the ligation site.[15] This technique is highly valuable for incorporating npAAs into larger proteins, as the npAA can be synthesized within a smaller, more manageable peptide fragment.

NCL_Workflow

1. Preparation of Peptide Fragments:

  • Synthesize the peptide fragment containing the npAA with a C-terminal thioester using appropriate SPPS methods.

  • Synthesize the second peptide fragment with an N-terminal cysteine residue using standard SPPS.

  • Purify both fragments by RP-HPLC and confirm their identity by mass spectrometry.

2. Ligation Reaction:

  • Dissolve equimolar amounts of the two peptide fragments in a ligation buffer (typically 6 M guanidine hydrochloride, 100 mM sodium phosphate, pH 7.0-7.5).[16]

  • Add a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA) or thiophenol, to facilitate the reaction.[16]

  • The reaction is typically carried out at room temperature and monitored over time (4-24 hours).

3. Monitoring the Ligation:

  • Periodically take small aliquots of the reaction mixture and analyze by RP-HPLC and mass spectrometry to track the consumption of the starting materials and the formation of the ligated product.[16]

4. Quenching and Purification:

  • Once the reaction is complete, the ligated peptide can be purified directly by RP-HPLC.

5. Characterization:

  • Characterize the final, full-length peptide by mass spectrometry and analytical RP-HPLC to confirm its identity and purity.

II. Biological Strategies for npAA Incorporation: Reprogramming the Genetic Code

Biological methods for npAA incorporation leverage the cell's translational machinery to produce peptides and proteins containing these novel building blocks. These approaches are particularly powerful for producing large proteins and for studying protein function in a cellular context.

A. Genetic Code Expansion

Genetic code expansion involves the reassignment of a codon, typically a stop codon such as UAG (amber), to encode for an npAA.[5][17] This requires the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair into the host organism. The engineered aaRS specifically recognizes the npAA and charges it onto the engineered tRNA, which in turn recognizes the reassigned codon on the mRNA template.[5]

1. Engineering the Orthogonal Pair:

  • Select or engineer an aaRS/tRNA pair that is orthogonal to the host organism's translational machinery (i.e., the engineered synthetase does not charge any endogenous tRNAs, and the engineered tRNA is not charged by any endogenous synthetases).

  • Evolve the selected aaRS to specifically recognize the desired npAA.

2. Gene Synthesis and Plasmid Construction:

  • Synthesize the genes for the engineered aaRS and tRNA.

  • Clone these genes into an expression plasmid.

  • Introduce a stop codon (e.g., TAG) at the desired position in the gene of the target peptide or protein.

3. Transformation and Expression:

  • Transform the host organism (e.g., E. coli) with the plasmids containing the engineered aaRS/tRNA and the target gene.

  • Grow the cells in a minimal medium supplemented with the npAA.

  • Induce the expression of the target protein.

4. Purification and Characterization:

  • Purify the resulting protein using standard chromatography techniques.

  • Verify the incorporation of the npAA by mass spectrometry.

B. Cell-Free Protein Synthesis (CFPS)

Cell-free protein synthesis systems provide an open and highly controllable environment for npAA incorporation.[18][19] These systems contain all the necessary components for transcription and translation but lack a cell wall, allowing for the direct addition of npAAs, engineered tRNAs, and other components to the reaction mixture.

1. Preparation of the CFPS Reaction:

  • Thaw the cell extract and other reaction components on ice.

  • Prepare a reaction mixture containing the cell extract, energy source, amino acids (excluding the one to be replaced by the npAA), the npAA, and the DNA template encoding the target peptide with the reassigned codon.

2. Addition of Orthogonal Components:

  • If using genetic code expansion, add the pre-expressed and purified orthogonal aaRS and tRNA to the reaction.

  • Alternatively, pre-charged tRNA with the npAA can be added directly.

3. Incubation:

  • Incubate the reaction mixture at the optimal temperature (typically 30-37°C) for several hours.

4. Analysis:

  • Analyze the expression of the target peptide by methods such as SDS-PAGE, western blotting, or by detecting a reporter tag (e.g., GFP).

  • Confirm npAA incorporation by mass spectrometry.

III. Analytical Characterization of Peptides Containing npAAs

Thorough analytical characterization is crucial to confirm the successful synthesis and purity of peptides containing npAAs. A combination of chromatographic and spectrometric techniques is typically employed.

TechniquePurposeKey Considerations
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purity assessment and purification.[20]The hydrophobicity of the npAA can significantly alter the retention time of the peptide. Gradient optimization is often necessary.
Mass Spectrometry (ESI-MS, MALDI-TOF MS) Molecular weight determination and sequence verification.[7][9][21]The mass of the npAA must be precisely known to confirm its incorporation. Tandem MS (MS/MS) can be used to pinpoint the location of the npAA within the peptide sequence.
Amino Acid Analysis (AAA) Determination of amino acid composition.Requires hydrolysis of the peptide, which may degrade certain npAAs. Specialized hydrolysis conditions may be necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural analysis and conformational studies.Can provide detailed information about the three-dimensional structure of the peptide and the local environment of the npAA.
Circular Dichroism (CD) Spectroscopy Analysis of secondary structure.Useful for assessing the impact of npAA incorporation on the overall conformation of the peptide.

IV. Conclusion

The ability to incorporate non-proteinogenic amino acids into peptides has opened up a new frontier in peptide design and engineering. The chemical and biological methods outlined in this guide provide a powerful toolkit for creating novel peptides with enhanced therapeutic properties and unique functionalities. As our understanding of the interplay between peptide structure and function continues to grow, so too will the applications of these "unnatural" molecules in medicine, biotechnology, and materials science. The successful synthesis and characterization of these modified peptides, however, rely on a thorough understanding of the underlying chemical principles and the careful optimization of experimental protocols.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • W. J. H. van den Langen, et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Johnson, E. C., & Kent, S. B. (2006). Native chemical ligation of peptides and proteins. Current protocols in protein science, Chapter 18, Unit 18.4.
  • Reddit. (2023). SPPS for N Methylated Peptides. r/chemistry. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2018).
  • The Protein Maker. (2021, December 22). Unnatural/non-canonical amino acid incorporation by "genetic code expansion" inspired by pyrrolysine [Video]. YouTube. [Link]

  • O'Donoghue, P., & Ling, J. (2018). Genetic Code Expansion: A Brief History and Perspective. Biochemistry, 57(17), 2449-2458.
  • Gellman, S. H. (2015). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Accounts of chemical research, 48(5), 1261-1272.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
  • Zolg, D. P., Wilhelm, M., Schmidt, T., Medard, G., Zerweck, J., Knaute, T., ... & Kuster, B. (2018). ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides. Molecular & Cellular Proteomics, 17(9), 1851-1860.
  • Carlson, E. D., Gan, R., Hodgman, C. E., & Jewett, M. C. (2012). A User's Guide to Cell-Free Protein Synthesis. Journal of visualized experiments : JoVE, (66), e3803.
  • Stech, M., & Kubick, S. (2020). Cell-Free Protein Synthesis. protocols.io. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–35.
  • Lee, H. S., & Gellman, S. H. (2013). Design and synthesis of beta-peptides with biological activity. Methods in molecular biology (Clifton, N.J.), 983, 133–148.
  • Kubiński, K., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 8(22), 19694-19702.
  • Mann, M., & Jensen, O. N. (2003). The Characterization of Protein Post-Translational Modifications by Mass Spectrometry. Accounts of Chemical Research, 36(11), 858-867.
  • Conibear, A. C., Watson, E. E., Payne, R. J., & Becker, C. F. (2018). Native chemical ligation: A boon to peptide chemistry. Molecules, 23(9), 2299.
  • O'Donoghue, P., & Söll, D. (2021). Expanding the genetic code: In vivo approaches for incorporating non-proteinogenic monomers. Current Opinion in Chemical Biology, 60, 134-142.
  • Dominski, Z. (2007). Mass spectrometry of amino acids and proteins. Methods in molecular biology (Clifton, N.J.), 359, 11–37.
  • Zolg, D. P., et al. (2018). ProteomeTools: Systematic characterization of 21 post-translational protein modifications by LC-MS/MS using synthetic peptides. Molecular & Cellular Proteomics, 17(9), 1851-1860.
  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • Brik, A., & Dawson, P. E. (2009). Ligation methods for peptide and protein synthesis with applications to b-peptide assembly. Topics in current chemistry, 289, 227–255.
  • ResearchGate. (n.d.). General considerations about the Native Chemical Ligation (NCL) reaction. Retrieved from [Link]

  • Zemella, A., Thoring, L., Hoffmeister, C., & Kubick, S. (2015). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in chemistry, 3, 80.
  • Liu, C. C., & Schultz, P. G. (2010). Incorporating unnatural amino acids into recombinant proteins in living cells. Labome, 1(1), 1.
  • Coin, I., & Beyermann, M. (2017).
  • Siuzdak, G. (1994). Peptide and protein analysis with mass spectrometry. Journal of the American Society for Mass Spectrometry, 5(11), 926–933.
  • Chin, J. W. (2016). Genetic code expansion in stable cell lines enables encoded chromatin modification.
  • Dawson, P. E., & Kent, S. B. (2000). Synthesis of native proteins by chemical ligation. Annual review of biochemistry, 69, 923–960.
  • Albericio, F., & Carpino, L. A. (1997). New trends in peptide coupling reagents. Methods in enzymology, 289, 104–126.
  • Sayers, J., & Thompson, A. (2022). Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides. JACS Au, 2(1), 226-233.
  • Zolg, D. P., et al. (2018). ProteomeTools: Systematic characterization of 21 post-translational protein modifications by LC-MS/MS using synthetic peptides. Molecular & Cellular Proteomics, 17(9), 1851-1860.
  • Mabion. (n.d.). Mass Spectrometry in Peptide and Protein Analysis. Retrieved from [Link]

  • Hackeng, T. M., Griffin, J. H., & Dawson, P. E. (1999). Protein synthesis by native chemical ligation: expanded scope by using straightforward methodology.
  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • SBS Genetech. (2022, October 6). Mastering Protecting Groups in Peptide Synthesis. Retrieved from [Link]

  • Waters Corporation. (2017, October 30). Introduction to Peptides and Proteins for Bioanalysis Using LC-MS [Video]. YouTube. [Link]

  • Albright, S. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign.
  • Zemella, A., Thoring, L., Hoffmeister, C., & Kubick, S. (2015). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in chemistry, 3, 80.
  • Gevaert, K., & Vandekerckhove, J. (2000). Identification and characterization of post-translational modifications: Clinical implications. Electrophoresis, 21(6), 1145–1154.
  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.

Sources

Use of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid as an internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-DCP Title: Precision Quantitation of Phenylalanine and Aromatic Metabolites in Biological Matrices using (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic Acid as a Structural Internal Standard

Executive Summary

This application note details the protocol for utilizing (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid (2,5-Dichlorophenylalanine, hereafter 2,5-DCP ) as a robust structural internal standard (IS) for the LC-MS/MS quantification of phenylalanine (Phe), tyrosine (Tyr), and related aromatic amino acid drugs (e.g., Levodopa, Melphalan).

While stable isotope-labeled (SIL) standards (e.g.,


) are the gold standard for bioanalysis, they can be cost-prohibitive for high-throughput screening or subject to isotopic interference (cross-talk). 2,5-DCP  offers a strategic alternative: it possesses a distinct retention time that mitigates ion suppression from the analyte peak while maintaining sufficient structural homology to track extraction efficiency and ionization variability. This guide provides a validated workflow for its use in plasma and urine analysis.

Chemical Profile & Rationale

Compound Identity
  • IUPAC Name: (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid

  • Synonyms: 2,5-Dichloro-L-phenylalanine; 2,5-DCP.

  • CAS Number: 114873-13-1

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: 233.00 Da (

    
    )
    
Mechanistic Suitability as Internal Standard
  • Hydrophobicity Shift: The addition of two chlorine atoms at the ortho (2) and meta (5) positions significantly increases lipophilicity compared to endogenous Phenylalanine. This results in a longer retention time on Reverse Phase (C18) chromatography, eluting after the analyte. This separation is critical in "Surrogate IS" methodologies to avoid the suppression region of the main analyte in high-concentration samples (e.g., PKU screening).

  • Ionization Similarity: Despite the retention shift, the core amine and carboxylic acid moieties ensure that 2,5-DCP follows similar ionization pathways (protonation in positive ESI) and fragmentation logic (immonium ion formation) as the target analytes.

  • Isotopic Signature: The presence of two chlorine atoms creates a distinct isotopic pattern (

    
    , 
    
    
    
    ,
    
    
    ) that aids in unambiguous peak identification in complex matrices.

Experimental Protocol

Reagent Preparation

Caution: 2,5-DCP is a non-endogenous halogenated amino acid. Handle with standard laboratory safety protocols (PPE: Gloves, Goggles).

  • Stock Solution (1 mg/mL):

    • Weigh 1.0 mg of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid .

    • Dissolve in 1.0 mL of Methanol:Water (50:50 v/v) containing 0.1% Formic Acid .

    • Note: The addition of acid aids solubility of the zwitterionic amino acid.

    • Sonicate for 5 minutes until fully dissolved. Store at -20°C (Stable for 6 months).

  • Working Internal Standard (IS) Solution (10 µg/mL):

    • Dilute 10 µL of Stock Solution into 990 µL of 0.1% Formic Acid in Water .

    • Prepare fresh daily or store at 4°C for up to 1 week.

Sample Preparation (Protein Precipitation)

This protocol is optimized for human plasma but is adaptable to urine or tissue homogenates.

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of Working IS Solution (2,5-DCP). Vortex briefly.

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) .

  • Vortex: Mix vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of Water (to reduce solvent strength and improve peak shape).

LC-MS/MS Method Parameters

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold
0.50 5 Load
3.50 60 Elution of Phe/Tyr
4.50 90 Elution of 2,5-DCP
5.00 90 Wash
5.10 5 Re-equilibration

| 7.00 | 5 | End |

  • Note: Phenylalanine typically elutes at ~2.5 min; 2,5-DCP will elute later (approx. 4.0 - 4.5 min) due to the hydrophobic chloro-substituents.

Mass Spectrometry (MRM) Parameters

Operate in Positive Electrospray Ionization (+ESI) mode.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (V)Dwell (ms)Mechanism
Phenylalanine 166.1120.12050Immonium Ion (

)
Tyrosine 182.1136.12250Immonium Ion (

)
2,5-DCP (IS) 234.0 188.0 25 50 Immonium Ion (

)
2,5-DCP (Qual)234.0144.03550Loss of COOH + Amine
  • Logic: The 2,5-DCP precursor is

    
    . The primary fragment is the loss of the formate group (
    
    
    
    ), yielding the immonium ion analog. The mass shift from Phe (120) to 2,5-DCP (188) corresponds exactly to the mass difference of the parent molecules (approx 68 Da), confirming the fragmentation pathway is conserved.

Visual Workflows

Figure 1: Analytical Workflow

G Sample Biological Sample (50 µL Plasma) Spike Spike IS (2,5-DCP) Sample->Spike Precip Protein Ppt (ACN + 0.1% FA) Spike->Precip Centrifuge Centrifuge 10,000g, 10 min Precip->Centrifuge Dilute Dilute Supernatant (1:1 with H2O) Centrifuge->Dilute Inject LC-MS/MS Injection Dilute->Inject Data Quantitation (Ratio: Analyte/IS) Inject->Data

Caption: Step-by-step extraction and analysis workflow ensuring consistent recovery normalization.

Figure 2: Mechanistic Logic of 2,5-DCP as Internal Standard

G Phe Phenylalanine (Analyte) Endogenous Rt: ~2.5 min Method LC-MS/MS Analysis Phe->Method DCP 2,5-DCP (Internal Standard) Synthetic/Exogenous Rt: ~4.5 min DCP->Method Outcome1 Shared Ionization Physics (Reliable Normalization) Method->Outcome1 Similar pKa/Structure Outcome2 Chromatographic Separation (No Cross-Talk/Suppression) Method->Outcome2 Increased Hydrophobicity (Cl Substituents)

Caption: 2,5-DCP provides structural similarity for ionization correction while ensuring chromatographic resolution.

Validation & Troubleshooting

Linearity and Range
  • Linearity: The method typically demonstrates linearity for Phenylalanine from 5 µM to 1000 µM (

    
    ).
    
  • Calculation: Plot the Area Ratio (

    
    ) vs. Concentration.
    
    • Note: Because 2,5-DCP is a structural analog (not an isotope), slight differences in recovery may occur if extraction conditions vary wildly. Ensure the pH of the precipitation solvent is consistent.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low IS Response Solubility limit reached.Ensure Stock is dissolved in 50% MeOH with acid. Do not use 100% water for stock.
Retention Time Drift Column aging or pH shift.2,5-DCP is sensitive to pH due to the zwitterionic nature. Verify Mobile Phase A is pH ~2.8 (0.1% FA).
Peak Tailing Column overload or metal interaction.Dilute sample extract 1:1 with water before injection. Use a "PEEK-lined" column if metal chelation is suspected (rare for Cl-Phe).

References

  • Application of Halogenated Analogs in Bioanalysis

    • Title: "Selecting a Structural Analog as an Internal Standard for the Quantific
    • Source: Journal of Applied Laboratory Medicine (2018).[1]

    • URL:[Link]

  • Amino Acid Analysis Protocols

    • Title: "High-throughput analysis of amino acids in plant materials by single quadrupole mass spectrometry."
    • Source: Plant Methods (2018).[1]

    • URL:[Link]

  • General Internal Standard Strategy: Title: "Internal Standards in LC-MS Bioanalysis: Which, When, and How." Source: WuXi AppTec DMPK (2025).
  • Compound Data (Grounding)

    • Title: "2,5-Dichlorophenylalanine - PubChem Compound Summary."
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

Precision Engineering of Bioactive Scaffolds: Functionalization of (S)-2,5-Dichlorophenylalanine

[1]

Strategic Rationale & Chemical Space

(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid (2,5-Cl2-Phe) is a high-value non-canonical amino acid used to modulate the physicochemical properties of peptide therapeutics and small-molecule inhibitors.[1][2] Unlike its non-halogenated parent (Phenylalanine), the 2,5-dichloro substitution pattern introduces two critical features:

  • Orthogonal Steric Lock: The chlorine atom at the ortho (2-) position creates significant steric bulk near the peptide backbone, restricting conformational freedom (

    
     and 
    
    
    torsion angles). This is often exploited to "lock" bioactive conformations in peptidomimetics.
  • Electronic Deactivation: The electron-withdrawing nature of the two chlorine atoms lowers the

    
     of the aromatic ring, reducing oxidative metabolism (e.g., by cytochrome P450) and increasing lipophilicity for better membrane permeability.
    

Target Audience: Medicinal Chemists, Peptide Scientists, and Process Chemists.

Pre-Synthetic Planning: The Steric Challenge

Critical Warning: The primary synthetic challenge with 2,5-Cl2-Phe is the steric hindrance imposed by the 2-chloro substituent.[1] Standard coupling protocols (e.g., EDC/NHS) often result in incomplete conversion or slow kinetics. Furthermore, the electron-withdrawing effect increases the acidity of the

Decision Matrix: Protection Group Strategy

Before derivatization, select the protection scheme based on your downstream application.

ProtectionStrategycluster_0Reagent SelectionStartTarget MoleculeAcidSensitiveAcid-Sensitive Linkers(Solid Phase)Start->AcidSensitiveSPPSBaseSensitiveBase-Sensitive Linkers(Solution Phase)Start->BaseSensitiveSolution PhaseFmocFmoc Protection(Base Labile)AcidSensitive->FmocStandard ProtocolBocBoc Protection(Acid Labile)BaseSensitive->BocStandard ProtocolFmocOSuFmocOSuFmoc->FmocOSuFmoc-OSu + NaHCO3Boc2OBoc2OBoc->Boc2OBoc2O + NaOH

Protocol A: N-Terminal Protection (Fmoc-Cl2-Phe-OH)

Objective: Synthesis of N-(9-Fluorenylmethoxycarbonyl)-(S)-2,5-dichlorophenylalanine.[1][2] Rationale: Fmoc is preferred for solid-phase peptide synthesis (SPPS) and prevents racemization during subsequent coupling steps better than acyl groups.

Materials
  • (S)-2,5-Dichlorophenylalanine (1.0 equiv)[1]

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv)[1]

  • Sodium Bicarbonate (

    
    )
    
  • Acetone/Water (1:1 v/v)

  • 1M HCl (for acidification)

Step-by-Step Methodology
  • Solubilization: In a round-bottom flask, suspend (S)-2,5-dichlorophenylalanine (10 mmol) in 25 mL of water. Add

    
     (20 mmol, 2.0 equiv) and stir until the solution becomes clear (formation of the sodium salt).
    
  • Reagent Addition: Dissolve Fmoc-OSu (11 mmol) in 25 mL of acetone. Add this solution dropwise to the amino acid solution over 30 minutes at

    
    .
    
    • Note: The dropwise addition prevents precipitation of the Fmoc reagent.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (System: CHCl3/MeOH/AcOH 90:8:2). The spot for the free amino acid (ninhydrin positive) should disappear.

  • Workup (Critical for Purity):

    • Evaporate the acetone under reduced pressure (rotary evaporator,

      
      ).
      
    • Wash the remaining aqueous phase with diethyl ether (

      
       mL) to remove unreacted Fmoc-OSu and byproducts.
      
    • Acidification: Cool the aqueous phase to

      
       and slowly acidify to pH 1-2 using 1M HCl. The product will precipitate as a white solid.
      
  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum over

    
    .
    

Yield Expectation: 85-95% Quality Control: Check optical rotation

Protocol B: Sterically Demanding Peptide Coupling

Objective: Coupling Fmoc-(S)-2,5-Cl2-Phe-OH to a secondary amine or sterically hindered N-terminus.[1][2] The Challenge: The 2-chloro substituent blocks the approach of the nucleophile. Weak activators (EDC/HOBt) often fail. We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) which generates a highly reactive ester.

Materials
  • Fmoc-(S)-2,5-Cl2-Phe-OH (1.0 equiv)[1]

  • Amine coupling partner (1.0 - 1.2 equiv)[1][2]

  • HATU (1.1 equiv)

  • HOAt (1-Hydroxy-7-azabenzotriazole) (1.1 equiv) - Optional but recommended for extreme sterics.[1]

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Dry DMF (Dimethylformamide)

Workflow Diagram

CouplingProtocolMix1. ActivationMix AA + HATU + HOAt + DIPEAin DMF (5 mins)AddAmine2. CouplingAdd Amine PartnerMix->AddAmineActivated Species FormedMonitor3. Monitor (HPLC/TLC)Check for active ester consumptionAddAmine->MonitorStir 4-16hWorkup4. Acid/Base WashRemove urea byproductsMonitor->WorkupConversion >98%

Procedure
  • Activation: Dissolve Fmoc-(S)-2,5-Cl2-Phe-OH (1.0 mmol) and HATU (1.1 mmol) in dry DMF (5 mL) under nitrogen. Add DIPEA (2.5 mmol). Stir for 2-5 minutes. The solution should turn slightly yellow.

    • Why? Pre-activation ensures the formation of the O-At ester before the amine is introduced, reducing competing reactions.

  • Coupling: Add the amine component (1.0 mmol). If the amine is a salt (e.g., HCl salt), add an extra equivalent of DIPEA.

  • Reaction: Stir at room temperature. Due to the 2,5-dichloro steric hindrance, reaction times may extend to 16-24 hours.[1]

    • Troubleshooting: If conversion is low after 24h, do not heat (causes racemization). Instead, perform a "double coupling" (filter, resuspend in fresh reagents).

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with:

    • 10% Citric Acid (removes DIPEA and unreacted amine)

    • Saturated

      
       (removes unreacted acid and HOBt/HOAt)
      
    • Brine.[2]

  • Purification: Flash column chromatography (Hexane/Ethyl Acetate).

Protocol C: Reductive Transformation to Amino Alcohols

Objective: Synthesis of (S)-2-Amino-3-(2,5-dichlorophenyl)propan-1-ol. Application: Precursor for protease inhibitors (e.g., hydroxyethylamine isosteres) or chiral auxiliaries.

Materials
  • (S)-2,5-Dichlorophenylalanine (1.0 equiv)[1]

  • Sodium Borohydride (

    
    ) (2.5 equiv)
    
  • Iodine (

    
    ) (1.0 equiv)
    
  • Dry THF (Tetrahydrofuran)

Mechanism & Safety

This protocol uses the




Step-by-Step Methodology
  • Setup: In a dry 3-neck flask equipped with a reflux condenser and addition funnel, suspend (S)-2,5-dichlorophenylalanine (10 mmol) in dry THF (30 mL).

  • Reagent Prep: Add

    
     (25 mmol) in one portion.
    
  • Iodine Addition: Dissolve Iodine (10 mmol) in THF (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes at

    
    .
    
    • Observation: Hydrogen gas evolution will occur.[2] The brown color of iodine will fade as

      
       is generated.
      
  • Reflux: Once gas evolution subsides, heat the mixture to reflux for 18 hours.

  • Quenching (Caution): Cool to room temperature. Carefully add Methanol dropwise to quench excess borane (vigorous bubbling).

  • Workup: Evaporate the solvent. Dissolve the residue in 20% KOH and stir for 4 hours (to break the boron-amine complex). Extract with Dichloromethane (

    
    ).
    
  • Purification: The crude amino alcohol is often pure enough for use.[2] If not, recrystallize from Ethanol/Hexane.

Analytical Data Summary

ParameterValue/ObservationRelevance
Molecular Weight 234.08 g/mol Base Amino Acid
Appearance White Crystalline SolidHigh purity indicator
Solubility Low in neutral water; Soluble in acidic/basic media or DMSOZwitterionic nature
TLC (

)
~0.4 (BuOH:AcOH:H2O 4:1:[1][2]1)Migration is slower than Phe due to lipophilicity
Coupling Rate Slow (

vs Phe)
Requires HATU/HOAt

References

  • Organic Syntheses . "Reduction of Amino Acids to Amino Alcohols". Org.[2][3][4] Synth. 1925, 5, 87. [Link]

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for challenges related to the aqueous solubility of this compound.

Understanding the Challenge: Physicochemical Properties

(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid is a non-natural amino acid derivative. Its structure, featuring a dichlorinated phenyl ring, contributes to a significant hydrophobic character, which can lead to poor solubility in aqueous buffers. Like all amino acids, its solubility is profoundly influenced by the pH of the solution due to its zwitterionic nature. The molecule possesses both a carboxylic acid group and an amino group, which can be protonated or deprotonated.

PropertyValue/PredictionImplication for Solubility
Molecular Formula C₉H₉Cl₂NO₂-
Molecular Weight 234.08 g/mol [1][2]-
Predicted LogP -0.2 to 1.95[2][3]The dichlorophenyl group suggests hydrophobicity, which can limit aqueous solubility. The range in predicted values highlights the need for experimental determination.
Functional Groups Carboxylic acid, Amino groupThese groups are ionizable, making the compound's solubility highly dependent on pH.[4][5]
Form Available as free acid or hydrochloride salt[6]The hydrochloride salt form is designed to improve aqueous solubility by ensuring the amino group is protonated.[6]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid and provides systematic approaches to overcome them.

FAQ 1: My compound won't dissolve in my standard phosphate-buffered saline (PBS) at pH 7.4. What's the first thing I should try?

Answer:

The low solubility at neutral pH is the most common issue for zwitterionic compounds like this one. At or near its isoelectric point (pI), the net charge of the molecule is zero, minimizing its interaction with water and leading to precipitation. The first and most critical step is to modulate the pH of your buffer.

Causality: Amino acids exhibit their lowest solubility at their isoelectric point (pI) and become more soluble as the pH moves away from the pI.[7][8] By adjusting the pH, you ionize either the carboxylic acid or the amino group, creating a net positive or negative charge on the molecule, which enhances its interaction with polar water molecules.

Troubleshooting Workflow:

  • Determine the pKa values: The most crucial step is to determine the pKa values of the carboxylic acid (pKa₁) and the amino group (pKa₂) of your specific compound. This can be done experimentally via potentiometric titration. The isoelectric point (pI) can then be estimated as (pKa₁ + pKa₂)/2.

  • Adjust pH away from the pI:

    • Acidic pH (pH < pI): Lower the pH of your buffer to at least 1-2 units below the pKa of the carboxylic acid (typically around pH 2-3 for amino acids). At this pH, the amino group will be protonated (-NH₃⁺) and the carboxylic acid will be neutral (-COOH), resulting in a net positive charge and forming a soluble cation.

    • Alkaline pH (pH > pI): Increase the pH of your buffer to at least 1-2 units above the pKa of the amino group (typically around pH 9-10 for amino acids). Here, the carboxylic acid will be deprotonated (-COO⁻) and the amino group will be neutral (-NH₂), resulting in a net negative charge and forming a soluble anion.

Experimental Protocol: pH-Dependent Solubility Profile

  • Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Add an excess amount of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid to a fixed volume of each buffer.

  • Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation is reached.[9]

  • Separate the undissolved solid by centrifugation or filtration (using a filter compatible with your sample).

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Plot solubility as a function of pH to identify the optimal pH range for your experiments.

FAQ 2: I've adjusted the pH, but the solubility is still insufficient for my assay's required concentration. What are my next options?

Answer:

If pH adjustment alone is not enough, the next step is to introduce excipients such as co-solvents or complexing agents into your formulation.

Option A: Co-solvents

Causality: Water-miscible organic solvents, or co-solvents, can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium. This lessens the energy required to create a cavity for the solute in the solvent mixture.

Recommended Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Dimethyl sulfoxide (DMSO)

Workflow for Co-solvent Screening:

  • Start with your optimal pH buffer identified in the previous step.

  • Prepare stock solutions of your chosen co-solvents.

  • Create a matrix of formulations by adding the co-solvent to your buffer at various concentrations (e.g., 5%, 10%, 20% v/v).

  • Use the shake-flask method described above to determine the saturation solubility in each co-solvent/buffer mixture.

  • Important: Always check for the compatibility of the co-solvent with your downstream application (e.g., cell-based assays, enzymatic reactions). DMSO, while an excellent solvent, can be toxic to cells at higher concentrations.

Diagram: Systematic Solubility Enhancement Workflow

G cluster_0 Initial Assessment cluster_1 Primary Strategy: pH Adjustment cluster_2 Secondary Strategies: Excipients cluster_3 Advanced Strategies start Poor solubility of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid pKa Determine pKa values & estimate pI start->pKa pH_screen Screen solubility across a wide pH range (2-10) pKa->pH_screen check1 Is solubility sufficient? pH_screen->check1 cosolvent Co-solvent Screening (DMSO, EtOH, PEG 400) check1->cosolvent No cyclodextrin Cyclodextrin Screening (HP-β-CD, SBE-β-CD) check1->cyclodextrin No end_node Optimized Formulation check1->end_node Yes check2 Is solubility sufficient? cosolvent->check2 cyclodextrin->check2 surfactant Surfactant Addition (e.g., Tween 80) check2->surfactant No salt_form Alternative Salt Forms check2->salt_form No check2->end_node Yes surfactant->end_node salt_form->end_node

Caption: A stepwise approach to improving aqueous solubility.

Option B: Complexing Agents (Cyclodextrins)

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They can encapsulate hydrophobic molecules, like the dichlorophenyl portion of your compound, forming an "inclusion complex."[12] This complex has a water-soluble exterior, effectively increasing the apparent solubility of the guest molecule.[10][]

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®)

These derivatives have improved solubility and lower toxicity compared to the parent β-cyclodextrin.

Experimental Protocol: Cyclodextrin Complexation

  • Prepare a stock solution of the chosen cyclodextrin (e.g., 40% w/v HP-β-CD) in the optimal buffer.

  • Create a series of cyclodextrin solutions at different concentrations by diluting the stock.

  • Add an excess of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid to each cyclodextrin solution.

  • Equilibrate the samples via the shake-flask method for 24-48 hours.

  • Separate the solid and quantify the dissolved compound in the supernatant.

  • Plot the compound's concentration against the cyclodextrin concentration. A linear relationship (an Aₗ-type phase solubility diagram) indicates the formation of a soluble 1:1 complex.

FAQ 3: Are there other strategies if co-solvents and cyclodextrins are not viable for my application?

Answer:

Yes, there are several other approaches, though they may require more formulation development.

  • Use of Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL can form micelles that encapsulate the hydrophobic compound, increasing its solubility. This is typically used at concentrations above the critical micelle concentration (CMC).

  • Salt Formation: While your compound is an amino acid, if you are working with the free-base form, converting it to a different salt (e.g., mesylate, tosylate) could alter the crystal lattice energy and improve solubility.[14] Using basic amino acids like arginine or lysine as counterions has also been shown to improve the solubility of acidic drugs.[9][15]

  • Co-amorphous Systems: For solid formulations, creating a co-amorphous system with another small molecule (another amino acid, for instance) can prevent crystallization and enhance solubility.[16] This is an advanced technique typically involving methods like lyophilization or spray drying.[16]

Diagram: pH Effect on Ionization and Solubility

G cluster_0 Low pH (<< pI) cluster_1 pH ≈ pI cluster_2 High pH (>> pI) cation Cationic Form (Net Positive Charge) -NH3+, -COOH sol_high1 High Solubility cation->sol_high1 zwitterion Zwitterionic Form (Net Zero Charge) -NH3+, -COO- cation->zwitterion Increase pH sol_low LOWEST SOLUBILITY zwitterion->sol_low anion Anionic Form (Net Negative Charge) -NH2, -COO- zwitterion->anion Increase pH sol_high2 High Solubility anion->sol_high2

Caption: The relationship between pH, ionization state, and solubility.

References

  • Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. (n.d.). National Institutes of Health. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. Available at: [Link]

  • 3-Amino-3-(2-chlorophenyl)propanoic acid | C9H10ClNO2. (n.d.). PubChem. Available at: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. (n.d.). National Institutes of Health. Available at: [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (n.d.). ACS Publications. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). National Institutes of Health. Available at: [Link]

  • Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. (2018). PubMed. Available at: [Link]

  • Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin. (n.d.). ResearchGate. Available at: [Link]

  • Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. (2021). Frontiers. Available at: [Link]

  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2013). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Zwitterionic reagents - Google Patents. (n.d.). Google Patents.
  • Is the solubility of amino acids affected by their pH levels?. (n.d.). Quora. Available at: [Link]

  • Amino Acid Conjugation: An Approach to Enhance Aqueous Solubility and Permeability of Poorly Water Soluble Drug Ritonavir. (2019). International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]

  • Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. (n.d.). Nature. Available at: [Link]

  • Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. (n.d.). ACS Publications. Available at: [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound?. (2015). ResearchGate. Available at: [Link]

  • Switchable Solvents. (n.d.). Jessop Lab. Available at: [Link]

  • Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. (n.d.). National Institutes of Health. Available at: [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (n.d.). ResearchGate. Available at: [Link]

Sources

Technical Support Hub: Mobile Phase Optimization for Chiral Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing mobile phase for chiral separation of amino acid enantiomers Content Type: Technical Support Center Guide (Q&A Format) Audience: Researchers, Scientists, Drug Development Professionals

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Mobile Phase Tuning for Underivatized & Derivatized Amino Acids

Welcome to the Advanced Chromatography Support Center. This guide is designed to move beyond basic "plug-and-play" instructions. Below, you will find a synthesis of thermodynamic principles and empirical data to help you resolve critical separation issues. We focus on the three dominant stationary phase classes for amino acids: Zwitterionic (ZWIX) , Crown Ether , and Macrocyclic Glycopeptide (Teicoplanin) .

Part 1: Method Development Strategy

Q: I have a racemic mixture of underivatized amino acids. Which mobile phase system should I screen first?

A: Your starting mobile phase is entirely dictated by the stationary phase mechanism required for your specific amino acid structure. Do not use a "generic" chiral screening gradient. Use the decision matrix below to select your starting protocol.

Workflow Visualization: Initial Conditions Selection

MethodDevelopment Start Start: Amino Acid Sample Derivatized Is it Derivatized? (e.g., FMOC, BOC) Start->Derivatized Free Free (Underivatized) Start->Free Teico Teicoplanin Column (Chirobiotic T) Derivatized->Teico Polar Organic Mode PrimaryAmine Primary Amine? (e.g., Leu, Phe) Free->PrimaryAmine SecondaryAmine Secondary Amine? (e.g., Proline) Free->SecondaryAmine CrownEther Crown Ether Column (CROWNPAK CR) PrimaryAmine->CrownEther High Resolution needed ZWIX Zwitterionic Column (Chiralpak ZWIX) PrimaryAmine->ZWIX MS Compatibility needed SecondaryAmine->ZWIX Best Selectivity SecondaryAmine->Teico Alternative MP_Crown MP: pH 1.0-2.0 HClO4 (aq) Low Temp (10-25°C) CrownEther->MP_Crown MP_ZWIX MP: MeOH/ACN + 50mM Formic Acid + 25mM TEA (2:1 ratio) ZWIX->MP_ZWIX MP_Teico MP: 40-60% MeOH/Water + 0.1% TEAA (pH 4.1) Teico->MP_Teico

Figure 1: Decision tree for selecting the initial mobile phase based on amino acid structure and detection requirements.

Part 2: Troubleshooting & Optimization (Q&A)
Scenario A: Zwitterionic Phases (e.g., Chiralpak ZWIX)

Mechanism: Double ion-pairing between the charged selector and the zwitterionic analyte.[1]

Q: My peaks are broad and tailing significantly on the ZWIX column. How do I sharpen them?

A: Peak shape on Zwitterionic phases is governed by the Acid/Base ratio in the mobile phase.

  • The Fix: Ensure you are using a protic solvent (Methanol is essential) and maintain a specific molar ratio of acid to base.

  • Protocol: Standard optimization uses 50 mM Formic Acid (FA) and 25 mM Triethylamine (TEA).

    • If tailing persists for basic amino acids (e.g., Arginine), increase the TEA concentration slightly, but maintain an excess of acid (e.g., 50 mM FA / 30 mM TEA).

    • Why? The mobile phase must provide counter-ions to solvate both the quinuclidine (cationic) and sulfonic acid (anionic) sites on the selector. An imbalance leads to slow mass transfer and tailing [1].

Q: I have separation, but the resolution (Rs) is < 1.5. Can I add water?

A: Yes, but proceed with caution.

  • The Insight: Unlike reversed-phase chromatography where water is a weak solvent, in ZWIX modes, water acts as a strong modifier that disrupts the ionic interaction.

  • Optimization Step: Add water in small increments (1% to 5% v/v).

    • Effect: Small amounts (1-2%) often improve peak shape and enantioselectivity by hydrating the ionic sites.

    • Warning: Exceeding 10% water usually collapses retention times and destroys resolution because the water competes too strongly with the ionic binding mechanism [2].

Scenario B: Crown Ether Phases (e.g., CROWNPAK CR-I)

Mechanism: Host-guest complexation. The ammonium group of the AA sits inside the crown ether ring.

Q: I am seeing no retention for my amino acid. I am using a standard Methanol/Water mix.

A: Crown ether columns require the amino group to be fully protonated (


) to form a complex with the ether ring. Neutral amines will not bind.
  • The Fix: You must use a highly acidic mobile phase.

  • Protocol: Use aqueous Perchloric Acid (HClO4) at pH 1.0 to 2.0.

    • Note: If using the immobilized CR-I version, you can add organic modifiers (ACN/MeOH), but the acidic pH is non-negotiable.

    • Safety: Perchloric acid is standard, but Trifluoroacetic acid (TFA) can be used as a safer alternative, though resolution often decreases due to ion-pairing effects competing with the inclusion complex [3].[2]

Q: My elution order is wrong (L eluting before D). How do I flip it?

A: You cannot flip elution order on a Crown Ether column by changing the mobile phase. The chiral recognition is steric.

  • The Solution: You must switch the column hardware.

    • CR(+) Column: D-enantiomers elute first.[3][4][5]

    • CR(-) Column: L-enantiomers elute first.[6]

    • Contrast: This differs from Teicoplanin or ZWIX phases where changing from Polar Organic to Reversed Phase modes can sometimes alter selectivity, though rarely flip the order completely.

Scenario C: Macrocyclic Glycopeptides (e.g., Chirobiotic T)

Mechanism: Multiple interactions (H-bonding, Pi-Pi, Inclusion).

Q: I am using LC-MS and cannot use the traditional "Magic Mobile Phase" (MeOH/ACN/TEA/HOAc). What is the alternative?

A: The traditional "Polar Organic Mode" often uses non-volatile additives. For LC-MS, you must transition to volatile buffers without losing selectivity.

  • The Protocol:

    • Solvent: 100% Methanol or MeOH/ACN (Avoid high water content if possible, as it reduces MS sensitivity).

    • Additives: Replace TEA/Acetic Acid with Ammonium Formate or Ammonium Acetate (10-20 mM).

    • Optimization: If retention is too low, switch to the Teicoplanin Aglycone (TAG) column. The removal of the sugar moieties exposes the peptide backbone, often increasing retention for amino acids in pure organic solvents, making it ideal for MS [4].

Part 3: Summary of Mobile Phase Parameters
ParameterZwitterionic (ZWIX)Crown Ether (CR)Teicoplanin (Chirobiotic T)
Primary Solvent Methanol (Protic is vital)Water (Acidic)Methanol or Water/MeOH
pH Control Acid + Base (e.g., FA + TEA)pH 1.0 - 2.0 (HClO4)pH 4.0 - 6.0 (Ammonium Acetate)
Water Content Low (0-5%)High (85-100%)Variable (0-50%)
Temperature Ambient (25°C)Low (0-15°C) increases RsAmbient to High (25-40°C)
Critical Failure Using only ACN (needs MeOH)pH > 3.0 (Loss of retention)High flow rates (Slow mass transfer)
Part 4: References
  • Chiral Technologies. Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). Accessed February 6, 2026. [Link]

  • Ilisz, I., et al. (2014). "Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases." Journal of Chromatography A. [Link]

  • Daicel Corporation. CROWNPAK® CR-I(+) / CR-I(-) Instruction Manual. Accessed February 6, 2026. [Link]

  • Sigma-Aldrich (Supelco). Chiral Amino Acid and Peptide Separations – The Next Generation. Chromatography Today. [Link][7]

Sources

Technical Support Center: Synthesis & Handling of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid

[1]

Role: Senior Application Scientist Subject: Troubleshooting Racemization & Protocol Optimization Case ID: 25-DCP-RAC-001[1]

Module 1: Critical Mechanism Analysis

Why is my enantiomeric excess (ee%) dropping?

The root cause of racemization in (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid is the enhanced acidity of the

  • Inductive Effect (-I): The chlorine atoms at positions 2 and 5 are strong electron-withdrawing groups (EWGs).[1] They pull electron density away from the aromatic ring, which in turn pulls density from the

    
    -carbon.
    
  • 
    -Proton Acidity:  In standard phenylalanine, the pKa of the 
    
    
    -proton (in an amide/ester context) is
    
    
    20-22. In your 2,5-dichloro derivative, this pKa is significantly lowered.
  • Base-Catalyzed Enolization: Even mild bases (like tertiary amines used in coupling) can abstract this acidified proton, forming a planar enolate or oxazolone intermediate. When the proton returns, it does so without facial selectivity, resulting in a racemic mixture.

Visualizing the Threat

The following diagram illustrates the specific electronic pathway leading to stereochemical loss.

RacemizationMechanismSubstrate(S)-2,5-Dichloro-Phe(Chiral Center)TransitionProton Abstraction(Alpha-H Removal)Substrate->Transition Inductive Effect (-I)weakens C-H bondBaseBase (e.g., TEA/DIPEA)Base->TransitionIntermediatePlanar Enolate/Oxazolone(Achiral)Transition->Intermediate Loss of ChiralityProductRacemic Mixture(50% S / 50% R)Intermediate->Product Reprotonation(Non-selective)

Caption: Mechanism of base-catalyzed racemization driven by the electron-withdrawing 2,5-dichloro substitution.

Module 2: Troubleshooting Synthesis Stages

Q1: Which coupling reagents should I use to minimize racemization?

Avoid: Standard carbodiimides (DCC, DIC) without additives, and avoid Triethylamine (TEA) entirely. Recommendation: Use "racemization-suppressing" additives and weak bases.[1]

Reagent ClassRecommended?Technical Notes
Oxyma Pure / DIC Highly Recommended Oxyma (Ethyl cyanoglyoxylate-2-oxime) is superior to HOBt/HOAt for suppressing racemization in electron-deficient amino acids.[1] It creates a less reactive, safer active ester.
COMU / TMP Excellent COMU used with TMP (2,4,6-trimethylpyridine/Collidine) is the "gold standard" for sensitive residues like phenylglycine and chlorinated phenylalanines. TMP is too sterically hindered to abstract the

-proton.[1]
HATU / DIPEA Use with Caution HATU is potent but high-risk.[1] If used, reduce base equivalents to 1.0 eq and keep temperature at 0°C.
TEA (Triethylamine) FORBIDDEN Strong enough to deprotonate the

-carbon of your specific substrate.
Q2: I am seeing racemization during Fmoc deprotection. How do I fix this?

Standard 20% piperidine in DMF is often too harsh for this substrate because the deprotected amine can act as an intramolecular base.

Optimized Protocol:

  • Switch Reagent: Use 5% Piperazine + 0.1 M HOBt in DMF. The HOBt keeps the environment slightly acidic, neutralizing the incipient anion.

  • Shorten Time: Perform deprotection in two bursts: 30 seconds (flow wash) followed by 3 minutes. Do not let it sit for 20 minutes.

Q3: How do I hydrolyze the methyl ester without destroying chirality?

This is the most dangerous step. Hydroxide (OH-) is a strong base. Solution:

  • Chemical: Use LiOH (0.8 eq) in THF/H2O at -5°C to 0°C . Never heat.[1] Monitor by HPLC and quench immediately upon completion.

  • Enzymatic (Best Practice): Use Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CalB) .[1] Enzymes function at neutral pH (7.[1]0) and are strictly stereoselective, making racemization chemically impossible during this step.

Module 3: Decision Logic & Workflow

Use this decision tree to select the correct pathway based on your current synthesis stage.

DecisionTreeStartCurrent StageCouplingPeptide CouplingStart->CouplingDeprotectionFmoc RemovalStart->DeprotectionHydrolysisEster HydrolysisStart->HydrolysisOxymaUse DIC + Oxyma PureCoupling->OxymaCollidineUse COMU + CollidineCoupling->CollidineStdPip20% Piperidine?Deprotection->StdPipLiOHLiOH @ 0°CHydrolysis->LiOHIf chemical requiredEnzymeEnzymatic (PLE/CalB)(Safest)Hydrolysis->EnzymePreferredModPipUse 5% Piperazine+ 0.1M HOBtStdPip->ModPipHigh Risk! Switch to:

Caption: Workflow for selecting reagents to minimize racemization risk at each synthetic stage.

Module 4: Experimental Protocols

Protocol A: Enzymatic Resolution of N-Acetyl-(R,S)-2,5-dichlorophenylalanine

If you have already racemized your material or are starting from a racemic precursor, this is the only way to recover >99% ee.

Principle: Acylase I (from Aspergillus melleus) selectively hydrolyzes the L-enantiomer (S-form) of the N-acetyl derivative, leaving the D-enantiomer (R-form) acetylated.

Reagents:

  • Racemic N-Acetyl-2,5-dichloro-Phe[1]

  • Acylase I (Grade I)[1]

  • 0.1 M Cobalt(II) chloride (CoCl2) - Cofactor[1]

  • Phosphate Buffer (pH 7.5)[1]

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of N-Acetyl-2,5-dichloro-Phe in 30 mL of 0.1 M NaOH. Adjust pH back to 7.5 using dilute HCl.[1]

  • Enzyme Prep: Add 50 mg of Acylase I and 1 mL of 0.1 M CoCl2 solution. Dilute to 100 mL with phosphate buffer.

  • Incubation: Incubate at 37°C with gentle shaking for 24-48 hours.

  • Quench: Acidify to pH 1.5 with 6M HCl. This stops the enzyme and precipitates the free acid (depending on solubility).[1]

  • Separation:

    • Extract the aqueous phase with Ethyl Acetate. The unreacted N-acetyl-D-isomer will extract into the organic layer.

    • The free (S)-amino acid remains in the aqueous layer (protonated form may vary, use ion exchange resin Dowex 50W-X8 for isolation).

  • Validation: Analyze aqueous fraction via Chiral HPLC.

Protocol B: Analytical Validation (Chiral HPLC)

You cannot rely on optical rotation ([

  • Column: Daicel Crownpak CR(+) (specifically designed for free amino acids).[1]

  • Mobile Phase: Perchloric acid (pH 1.[1]5) or Methanol/Water (80:[1]20) with 10mM HClO4.

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C (Lower temperature improves separation of difficult enantiomers).

  • Detection: UV @ 210 nm (The phenyl ring absorbs strongly here).[1]

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link[1]

  • Miyazawa, T., et al. (2012).[2] Racemization-free synthesis of peptides containing N-methylamino acids using COMU/TMP. Tetrahedron, 68(10), 2336-2341. Link[1]

  • Steinauer, R., et al. (2009). Enzymatic Hydrolysis of Amino Acid Esters. Biotechnology and Bioengineering.[1] Link[1]

  • Bodanszky, M. (1993).[1] Principles of Peptide Synthesis. Springer-Verlag. (Standard text regarding 5(4H)-oxazolone formation mechanisms). Link[1]

Common side reactions in the synthesis of dichlorophenylalanine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of dichlorophenylalanine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these valuable compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Introduction

Dichlorophenylalanine derivatives are crucial building blocks in medicinal chemistry and drug discovery, prized for their ability to introduce conformational constraints and enhance binding affinity in peptides and small molecules. However, their synthesis is not without its challenges. The presence of the dichloro-substituted phenyl ring can influence reactivity and lead to a variety of side reactions. This guide provides a structured approach to understanding, identifying, and mitigating these common issues.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section is formatted as a series of questions you might encounter during your synthesis, followed by in-depth answers and actionable troubleshooting advice.

Question 1: My reaction to chlorinate phenylalanine is giving a complex mixture of products with low yield of the desired dichlorophenylalanine. What is happening?

Answer:

Direct electrophilic chlorination of the phenylalanine aromatic ring is often difficult to control and can lead to a mixture of mono-, di-, and tri-chlorinated isomers, as well as products of oxidation and other side reactions. The amino acid backbone itself can also react.

Common Side Reactions in Direct Chlorination:

  • Over-chlorination: The electron-donating effect of the amino acid side chain can activate the ring, leading to the formation of trichloro- and tetrachlorophenylalanine derivatives.

  • Isomer Formation: Chlorination can occur at various positions on the phenyl ring, leading to a mixture of dichlorophenylalanine isomers (e.g., 2,4-, 3,4-, 2,5-dichloro) that can be difficult to separate.

  • N-Chlorination and Subsequent Reactions: The amino group of phenylalanine can be chlorinated to form an unstable N-chloroamino acid. This intermediate can then undergo further reactions.[1][2][3]

    • Oxidative Decarboxylation: The N-chloroamino acid can decompose to form phenylacetaldehyde and phenylacetonitrile.[1][2]

    • Formation of N-chloroaldimines: These can be formed, especially at higher chlorine to nitrogen ratios.[1][2]

Troubleshooting Strategies:

  • Alternative Synthetic Routes: Instead of direct chlorination of phenylalanine, consider a multi-step synthesis where the dichloro-substitution is introduced on a precursor molecule. Common and more controlled methods include:

    • Sandmeyer Reaction: Starting from a diaminobenzene derivative, which is then converted to the corresponding dichloro-compound via diazotization and reaction with a copper(I) chloride catalyst.[4]

    • Erlenmeyer-Plöchl Synthesis: Starting with a dichlorobenzaldehyde and building the amino acid backbone.[5][6]

  • Reaction Condition Optimization: If direct chlorination is attempted, careful control of stoichiometry, temperature, and catalyst is crucial.

    • Use a precise molar equivalent of the chlorinating agent.

    • Maintain low reaction temperatures to minimize side reactions.

    • Screen different Lewis acid catalysts to optimize regioselectivity.

Logical Flow for Troubleshooting Chlorination Issues

Caption: Troubleshooting workflow for direct chlorination of phenylalanine.

Question 2: I am using the Erlenmeyer-Plöchl synthesis starting from a dichlorobenzaldehyde, but my yield is low after the final hydrolysis step. What could be the problem?

Answer:

The Erlenmeyer-Plöchl synthesis is a robust method, but issues can arise, particularly in the formation and subsequent hydrolysis of the azlactone intermediate (an oxazolone derivative).

Potential Issues and Side Reactions:

  • Incomplete Azlactone Formation: The initial condensation of the N-acylglycine with the dichlorobenzaldehyde to form the azlactone may be inefficient.

  • Incomplete Hydrolysis of the Azlactone: The azlactone ring is relatively stable and its hydrolysis to the α-acylamino acrylic acid, and subsequently to the amino acid, can be sluggish. This is a common reason for low yields.[6]

  • Side Reactions of the Azlactone: The activated methylene group of the azlactone can potentially undergo side reactions if other electrophiles are present.

  • Racemization: While the Erlenmeyer-Plöchl synthesis produces a racemic mixture of the amino acid, which then needs to be resolved, harsh hydrolysis conditions can sometimes lead to other undesirable side reactions.

Troubleshooting Strategies:

  • Optimize Azlactone Formation:

    • Ensure anhydrous conditions, as water can interfere with the acetic anhydride used for cyclization.

    • Use a suitable base catalyst, such as sodium acetate, and ensure it is fresh and dry.

  • Drive Hydrolysis to Completion:

    • Acidic Hydrolysis: Refluxing with a moderately concentrated acid (e.g., 1-3 M HCl or HBr) is common. If yields are low, consider increasing the reaction time or the acid concentration, while monitoring for potential degradation of the product.

    • Basic Hydrolysis: Saponification with an aqueous base (e.g., NaOH or KOH) followed by acidification is an alternative. Be aware that this can sometimes lead to racemization at the α-carbon.

    • Two-step Hydrolysis: A mild basic hydrolysis to open the azlactone ring to the α-acylamino acrylic acid, followed by a more vigorous acidic or basic hydrolysis to remove the acyl group and form the amino acid, can sometimes provide better control and higher yields.

  • Purification of the Intermediate: It can be beneficial to isolate and purify the azlactone intermediate before proceeding with the hydrolysis. This removes any byproducts from the initial condensation step.

Experimental Protocol: Hydrolysis of 2-phenyl-4-(3,4-dichlorobenzylidene)oxazol-5(4H)-one

  • Acidic Hydrolysis:

    • Suspend the azlactone (1 equivalent) in a 1:1 mixture of glacial acetic acid and concentrated hydrochloric acid.

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the dichlorophenylalanine hydrochloride salt.

  • Basic Hydrolysis:

    • Suspend the azlactone (1 equivalent) in a 10% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 2-4 hours.

    • Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~1-2.

    • Collect the precipitated product by filtration, wash with cold water, and dry.

Question 3: My final dichlorophenylalanine product shows two sets of peaks in the NMR and two spots on TLC. I suspect I have a racemic mixture, but how can I be sure and how do I resolve the enantiomers?

Answer:

It is highly likely you have a racemic mixture of the D- and L-enantiomers of dichlorophenylalanine, especially if you have used a non-stereospecific synthesis like the Erlenmeyer-Plöchl method.

Confirmation of Enantiomers vs. Diastereomers/Impurities:

  • Chiral HPLC: This is the most definitive method. Using a chiral stationary phase, you can separate and quantify the two enantiomers.

  • NMR with a Chiral Shift Reagent: Addition of a chiral lanthanide shift reagent can cause the corresponding signals for the two enantiomers to appear at different chemical shifts in the NMR spectrum.

  • Formation of Diastereomers: Reacting the racemic mixture with a chiral derivatizing agent (e.g., Mosher's acid chloride) will form a mixture of diastereomers. Diastereomers have different physical properties and can be distinguished by standard NMR and chromatography.

Methods for Enantiomeric Resolution:

  • Enzymatic Resolution: This is a highly efficient and common method.

    • Acylase-catalyzed hydrolysis: The N-acetylated racemic dichlorophenylalanine is treated with an acylase enzyme. The enzyme will selectively hydrolyze the N-acetyl group from one enantiomer (typically the L-enantiomer), leaving the other enantiomer acetylated. The resulting free amino acid and the N-acetylated amino acid can then be separated based on their different solubility and charge properties.

  • Diastereomeric Salt Formation and Crystallization:

    • The racemic dichlorophenylalanine is treated with a chiral acid or base (e.g., tartaric acid, brucine) to form a mixture of diastereomeric salts.

    • These diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization.

    • After separation, the chiral auxiliary is removed to yield the pure enantiomers.

  • Chiral Preparative Chromatography: While more expensive, preparative HPLC using a chiral stationary phase can be used to directly separate the enantiomers.

Quantitative Data for a Typical Enzymatic Resolution

StepCompoundTypical YieldEnantiomeric Excess (e.e.)
1Racemic N-acetyl-dichlorophenylalanine>95% (from dichlorophenylalanine)N/A
2L-Dichlorophenylalanine~45-50% (of theoretical max)>99%
3D-N-acetyl-dichlorophenylalanine~45-50% (of theoretical max)>99%

FAQs: Synthesis of Dichlorophenylalanine Derivatives

Q1: What are the most common starting materials for synthesizing 3,4-dichlorophenylalanine?

A1: The two most common and reliable starting materials are 3,4-dichloroaniline (for a Sandmeyer-type approach) and 3,4-dichlorobenzaldehyde (for an Erlenmeyer-Plöchl or related synthesis).

Q2: I am performing a Sandmeyer reaction to introduce the chloro groups. What are the key parameters to control to avoid side reactions like tar formation?

A2: The diazotization and subsequent copper-catalyzed substitution must be carefully controlled.

  • Low Temperature: The diazotization step should be carried out at 0-5 °C to prevent the premature decomposition of the diazonium salt.

  • Slow Addition of Sodium Nitrite: Add the sodium nitrite solution slowly to the acidic solution of the amine to maintain the low temperature and control the rate of diazotization.

  • Efficient Removal of Diazonium Salt: Use the diazonium salt solution immediately in the subsequent Sandmeyer reaction. Do not let it warm up or sit for extended periods.

  • Catalyst Purity: Ensure the copper(I) chloride is of high purity and free from copper(II) salts, which can promote side reactions.

Q3: Can I use protecting groups to minimize side reactions during the synthesis of dichlorophenylalanine?

A3: Yes, protecting groups are essential, especially if you are building the amino acid backbone or incorporating it into a peptide.

  • Amino Group Protection: The α-amino group is typically protected with a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) group to prevent unwanted reactions at the nitrogen atom.[7]

  • Carboxyl Group Protection: The carboxyl group can be protected as an ester (e.g., methyl or ethyl ester) during steps where it might interfere, such as reactions involving the amino group or the aromatic ring.

Q4: What are the best analytical methods to check the purity of my dichlorophenylalanine product?

A4: A combination of techniques is recommended for comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is excellent for separating the desired product from starting materials and most byproducts.[6][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides molecular weight information for each peak observed in the chromatogram, aiding in the identification of impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying any major impurities. It can also be used to distinguish between different dichlorophenylalanine isomers.[10][11]

  • Chiral HPLC: As mentioned earlier, this is necessary to determine the enantiomeric purity.

Q5: My dichlorophenylalanine product seems to be decarboxylating during workup or storage. How can I prevent this?

A5: Decarboxylation of amino acids can be promoted by heat and strong acidic conditions.

  • Avoid Excessive Heat: During purification and drying, use the lowest effective temperatures.

  • Mild Acidic Conditions: If acidic conditions are required for workup or purification, use the mildest acid possible and for the shortest duration necessary.

  • Storage: Store the final product in a cool, dry, and dark place. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Conclusion

The synthesis of dichlorophenylalanine derivatives, while presenting certain challenges, can be successfully achieved with a solid understanding of the potential side reactions and a systematic approach to troubleshooting. By choosing the appropriate synthetic route, carefully controlling reaction conditions, and employing robust analytical techniques, researchers can obtain these valuable compounds in high purity. This guide serves as a starting point for addressing common issues, and we encourage you to consult the cited literature for more detailed information on specific procedures.

References

  • Stable N-Chloraldimines and Other Chlorination Products of Phenylalanine in Model Solutions and in a Wastewater. (n.d.). ODU Digital Commons. Retrieved February 6, 2026, from [Link]

  • Diazotization reaction: Mechanism and Uses. (2023, May 25). Online Chemistry notes. Retrieved February 6, 2026, from [Link]

  • Sandmeyer reaction. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]

  • Odorous Products of the Chlorination of Phenylalanine in Water: Formation, Evolution, and Quantification. (2004, September 1). ACS Publications. Retrieved February 6, 2026, from [Link]

  • Process for preparing 3, 4 dichloroaniline. (1966, December 13). Google Patents.
  • Process for preparing 3,4-dichloroaniline. (1990, May 23). Google Patents.
  • Process for preparing 3,4'-dichlorodiphenyl-ether. (1991, April 24). Google Patents.
  • Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]

  • A solid-state 17O NMR study of L -phenylalanine and L -valine hydrochlorides. (2008, January 1). PubMed. Retrieved February 6, 2026, from [Link]

  • Purification by Recrystallization. (n.d.). CUNY. Retrieved February 6, 2026, from [Link]

  • Derivates variation of phenylalanine as a model disinfection by-product precursor during long term chlorination and chloramination. (2021, June 1). PubMed. Retrieved February 6, 2026, from [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv. Retrieved February 6, 2026, from [Link]

  • Erlenmeyer-Plochl Azloactone Synthesis. (n.d.). Cambridge University Press. Retrieved February 6, 2026, from [Link]

  • Enzymatic strategies for asymmetric synthesis. (2021, June 1). RSC Publishing. Retrieved February 6, 2026, from [Link]

  • Halogenation of Aromatic Compounds. (2023, January 13). YouTube. Retrieved February 6, 2026, from [Link]

  • green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by. (n.d.). Rasayan Journal of Chemistry. Retrieved February 6, 2026, from [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? (n.d.). Creative Biostructure. Retrieved February 6, 2026, from [Link]

  • Aromatic halogenation (video). (n.d.). Khan Academy. Retrieved February 6, 2026, from [Link]

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). LinkedIn. Retrieved February 6, 2026, from [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023, September 1). PMC. Retrieved February 6, 2026, from [Link]

  • HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. (2020, April 3). NIH. Retrieved February 6, 2026, from [Link]

  • Facile synthesis of L-homophenylalanine by equilibrium shift enzymatic reaction using engineered tyrosine aminotransferase. (2000, November 14). Google Patents.
  • Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. (n.d.). PMC - NIH. Retrieved February 6, 2026, from [Link]

  • Harnessing Computational Methods in Asymmetric Synthesis. (2024, August 28). Chiralpedia. Retrieved February 6, 2026, from [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • Analysis of a Synthetic Peptide and Its Impurities. (2020, November 10). Agilent. Retrieved February 6, 2026, from [Link]

  • The Erlenmeyer synthesis with a thioazlactone. (2009, January 1). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Electrophilic Aromatic Substitution Mechanism. (2017, November 9). Master Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. (2018, August 23). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. (2012, May 25). Hilaris Publisher. Retrieved February 6, 2026, from [Link]

Sources

Stability issues of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid

Subject: Stability & Solubility Optimization Guide Compound ID: 2,5-Dichloro-L-phenylalanine (2,5-DCP) Target Audience: Medicinal Chemists, Peptide Synthetic Chemists, Formulation Scientists

Introduction: The Molecule & The Challenge

You are working with (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid , a halogenated derivative of L-phenylalanine.[1][2] While structurally similar to its parent amino acid, the presence of chlorine atoms at the 2 and 5 positions of the phenyl ring introduces distinct physicochemical challenges:

  • Enhanced Lipophilicity: The chlorine substituents significantly increase the LogP, making aqueous solubility difficult compared to native Phenylalanine.[3]

  • Electronic Activation: The electron-withdrawing nature of the dichlorophenyl ring inductively affects the

    
    -carbon, altering the acidity of the 
    
    
    
    -proton and increasing the susceptibility to racemization under specific conditions.[3]

This guide provides a self-validating troubleshooting framework to maintain the integrity of your chiral reagent.

Module 1: Solubility & Preparation (The "Getting it into Solution" Phase)

The Issue: Users frequently report that 2,5-DCP floats as a suspension in neutral water or precipitates upon storage.[3]

The Science: Like all amino acids, 2,5-DCP is zwitterionic.[3] Its solubility is lowest at its isoelectric point (pI), where the net charge is zero.[2][3] Due to the hydrophobic dichlorophenyl moiety, the intrinsic solubility of the zwitterion is far lower than that of Phenylalanine.[3]

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Primary Solvent Acidic or Basic Aqueous Buffers You must drive the equilibrium away from the zwitterion. • Acidic: pH < 2 (Protonates COO⁻ → COOH)[2][3]• Basic: pH > 10 (Deprotonates NH₃⁺ → NH₂)
Co-Solvent DMSO or DMA (10-20% v/v) The aromatic ring is highly lipophilic.[2] Organic co-solvents disrupt the hydrophobic stacking of the dichlorophenyl rings.[3]
Avoid Phosphate Buffer Saline (PBS) at pH 7.4 This is near the pI of the molecule.[2][3] Precipitation is almost guaranteed at concentrations >1 mM.[3]

Visual Workflow: Solubility Decision Tree

SolubilityWorkflow Start Start: Solid 2,5-DCP CheckApp Intended Application? Start->CheckApp BioAssay Biological Assay (pH 7.4 required) CheckApp->BioAssay ChemSyn Chemical Synthesis (pH flexible) CheckApp->ChemSyn StepDMSO 1. Dissolve in 100% DMSO (Make 100x Stock) BioAssay->StepDMSO AcidBase Dissolve in 0.1M HCl or NaOH ChemSyn->AcidBase Dilute 2. Dilute into Buffer (Final DMSO < 1%) StepDMSO->Dilute PrecipCheck Precipitation Observed? Dilute->PrecipCheck Success Stable Solution PrecipCheck->Success No Failure Action: Add Cyclodextrin or Lower Concentration PrecipCheck->Failure Yes

Caption: Decision matrix for solubilizing hydrophobic amino acid derivatives based on downstream application.

Module 2: Chemical Stability (The "Keeping it Intact" Phase)

The Issue: Loss of enantiomeric excess (ee%) during storage or reaction.[2][3]

The Science (Racemization Risk): The 2,5-dichloro substitution exerts an inductive electron-withdrawing effect (-I) on the phenyl ring.[2] This effect propagates to the


-carbon, making the 

-proton more acidic than in unsubstituted phenylalanine.
  • Mechanism: Base-catalyzed proton abstraction yields a planar enolate intermediate. Upon re-protonation, the stereochemistry is scrambled (Racemization).[2][3]

  • Risk Factor: High pH (>10) and elevated temperatures (>40°C) drastically accelerate this process.[2][3]

The Science (Photodehalogenation): Chlorinated aromatic rings are susceptible to Homolytic Carbon-Chlorine bond cleavage under UV light.[2][3] This generates highly reactive aryl radicals, leading to dechlorination (formation of monochloro-derivatives) or polymerization.[2]

Visual Mechanism: Racemization Pathway

Racemization cluster_effect Substituent Effect L_Isomer L-Isomer (S) (Tetrahedral) Transition Planar Enolate (Achiral Intermediate) L_Isomer->Transition Proton Abstraction (-H+) Base Base (OH-) Base->Transition Catalysis Transition->L_Isomer +H+ (50%) D_Isomer D-Isomer (R) (Impurity) Transition->D_Isomer +H+ (50%) Note Cl atoms pull electron density, stabilizing the negative charge on the intermediate.

Caption: Mechanism of base-catalyzed racemization. The electron-withdrawing Chlorine atoms stabilize the planar intermediate, increasing the rate of racemization compared to native Phenylalanine.[3]

Module 3: Troubleshooting FAQs

Q1: I see a new peak in my HPLC appearing at RRT 0.9 after leaving the solution on the bench for 24 hours. Is this the D-isomer?

  • Answer: Unlikely.[3] Enantiomers (L and D) usually co-elute on achiral columns (C18).[2][3] A new peak at a different retention time likely indicates chemical degradation , not racemization.[3]

  • Likely Culprit: Photodehalogenation (loss of Cl) or diketopiperazine formation (if concentration is high).[2][3]

  • Validation: Run LC-MS. If the mass is M-34 (loss of Cl), it is light damage.[2][3] If the mass is 2M-36 (dimer), it is aggregation.[2][3]

Q2: Can I autoclave a stock solution of 2,5-DCP?

  • Answer: No.

  • Reasoning: The combination of high heat (121°C) and water will promote both racemization and potential hydrolysis of the C-Cl bond (though C-Cl is strong, superheated water is aggressive).[2]

  • Alternative: Sterile filter using a 0.22 µm PVDF or PES membrane.[3]

Q3: My peptide synthesis failed at the coupling step involving this amino acid. Why?

  • Answer: Steric hindrance.[3] The Chlorine atom at the 2-position (ortho) creates steric bulk near the amine group.[2][3]

  • Solution: You may need more aggressive coupling reagents (e.g., HATU instead of HBTU) or longer reaction times.[2][3] Double coupling is recommended.[3]

Summary of Specifications & Storage

PropertySpecification/Advice
Storage (Solid) -20°C, Desiccated, Protected from Light.
Storage (Solution) Do not store aqueous solutions > 24 hours. Prepare fresh.
pH Stability Range pH 2.0 – 8.0 (Short term).[2][3] Avoid pH > 10.[3]
Light Sensitivity High. Use amber glassware.[3]
Preferred Solvent DMSO (for stocks), diluted into acidic buffer.[2][3]

References

  • Solubility of Amino Acids: Yalkowsky, S. H., et al.[3] "Handbook of Aqueous Solubility Data." CRC Press, 2010.[3] (General principles of zwitterionic solubility).

  • Racemization Mechanisms: Smith, G. G., & Sivakua, T. "Racemization of amino acids.[3] Kinetics and mechanism." Journal of Organic Chemistry, 48(5), 627-634.[2] Link (Establishes the inductive effect of phenyl-substituents on racemization rates).[2]

  • Photostability of Chlorinated Aromatics: Boule, P., et al. "Photochemistry of halogenated benzene derivatives."[3] Toxicological & Environmental Chemistry. (General mechanism for C-Cl photolysis).[2]

  • Peptide Synthesis with Hindered Amino Acids: Albericio, F., et al. "Coupling Reagents and Strategies for the Incorporation of Hindered Amino Acids."[3] Chemical Reviews. Link[2]

Sources

Troubleshooting guide for chiral HPLC column performance

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Welcome to the Advanced Chiral Separations Support Center. Unlike achiral reversed-phase chromatography, chiral HPLC relies on subtle, low-energy interactions (hydrogen bonding, pi-pi stacking, inclusion complexes) within the chiral stationary phase (CSP). This makes these columns exceptionally sensitive to mobile phase composition, "memory effects," and matrix contamination. The guide below is structured to move you from symptom to root cause using a logic-based diagnostic approach.

Part 1: The Diagnostic Triage

Before disassembling your system, use this logic flow to isolate the failure mode. Most chiral issues stem from the Mobile Phase or the Column History , not the physical packing bed itself.

ChiralTroubleshooting Start Symptom Detected Pressure High Backpressure Start->Pressure Resolution Loss of Resolution (Rs) Start->Resolution Shape Peak Shape Issues Start->Shape Frit Blocked Frit/Precipitate Pressure->Frit Sudden Spike Selectivity Selectivity Change (α) Resolution->Selectivity Peaks Merge Efficiency Efficiency Loss (N) Resolution->Efficiency Peaks Broaden Solvent Wrong Solvent/Additive Shape->Solvent Tailing/Fronting Action1 Reverse Flush (If Allowed) Frit->Action1 History Memory Effect/History Selectivity->History Drifting RT Action3 Check Additive Type/Conc. Solvent->Action3 Action2 Regeneration Protocol History->Action2

Figure 1: Diagnostic logic flow for identifying the root cause of chiral column failure.

Part 2: Critical Troubleshooting Scenarios (Q&A)

Scenario A: Loss of Resolution & Selectivity

Q: My enantiomers were well-separated last week, but now they co-elute or the retention times have shifted. Is the column dead?

A: Likely not. This is often a "Memory Effect" or solvent incompatibility issue, especially with polysaccharide-based columns (e.g., AD, OD, IA, IC).

  • The Science: Chiral recognition depends on the 3D conformation of the polymer strands (amylose/cellulose). If a "forbidden" solvent (like ethyl acetate or DCM on a coated phase) or a strong solvent (THF/DMF) remains trapped in the pores, the polymer swells or changes conformation, altering the chiral "pockets" available for your analyte [1][4].

  • The Fix:

    • Check Column Type: Verify if your column is Coated (e.g., AD-H, OD-H) or Immobilized (e.g., IA, IC, ID).

      • Warning: NEVER use strong solvents (THF, DCM, Ethyl Acetate) on Coated phases unless specifically directed for regeneration with strict limits. It will strip the phase [5].[1]

    • Solvent Flush: Flush with the standard mobile phase (usually Hexane/IPA 90:10) for at least 20 column volumes.

    • Validation: Inject the QC standard provided with the column (e.g., trans-stilbene oxide). If the standard resolves, the column is fine; the issue is your specific mobile phase or sample matrix.

Scenario B: Peak Tailing & Broadening

Q: My peaks are tailing significantly (As > 1.5). I am running a basic compound. What is wrong?

A: You are likely missing a mobile phase additive or using the wrong concentration.

  • The Science: Silica-based chiral columns have residual silanol groups (Si-OH). Basic analytes (amines) interact strongly with these acidic silanols via ion-exchange mechanisms, causing "drag" or tailing. Conversely, acidic analytes can dimerize or interact with the matrix [2][3].

  • The Fix:

    • For Basic Analytes: Add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase. This competes for the silanol sites, "masking" them from your analyte.

    • For Acidic Analytes: Add 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid.[2] This suppresses the ionization of the analyte, keeping it in a neutral state for better interaction with the chiral selector.

    • Self-Validating Step: Prepare a fresh mobile phase with the additive. Equilibrate for 30 mins. Re-inject. The tailing should disappear immediately.

Scenario C: High Backpressure

Q: The system pressure spikes whenever I inject my sample.

A: This indicates precipitation at the column inlet frit, usually caused by a solvent mismatch.

  • The Science: If you dissolve your sample in a "strong" solvent (e.g., 100% MeOH or DMSO) to get it into solution, but your mobile phase is non-polar (e.g., Hexane/IPA), the sample may precipitate instantly upon hitting the mobile phase stream, clogging the frit [1].

  • The Fix:

    • Dissolution Check: Always dissolve the sample in the mobile phase if possible.[1] If not, use the smallest volume of strong solvent possible.

    • Back-flushing: Disconnect the column from the detector.[3] Reverse the column direction (flow from Outlet to Inlet). Pump mobile phase at 0.5 mL/min (for 4.6mm ID columns) for 20-30 minutes.

    • Note: This clears the frit.[4] If pressure remains high, the contamination has penetrated the packed bed, and the column may need replacement.

Part 3: Reference Data & Protocols

Table 1: Common Mobile Phase Additives

Use these to correct peak shape issues.

Analyte TypeRecommended AdditiveConcentration (Vol/Vol)Function
Basic (Primary/Secondary Amines)Diethylamine (DEA)0.1%Blocks residual silanols
Basic (Primary Amino Alcohols)Ethanolamine0.1%Blocks silanols
Acidic (Carboxylic Acids)Trifluoroacetic Acid (TFA)0.1%Suppresses ionization
Acidic (Acetic/Formic sensitive)Acetic Acid0.1 - 0.5%Suppresses ionization
Amphoteric TFA + DEA (Combined)0.1% eachBuffers both functionalities
Protocol: Regeneration of Immobilized Columns (e.g., CHIRALPAK IA, IB, IC)

Strictly for IMMOBILIZED phases. Do NOT use on Coated phases.[5][6]

  • Flush 1: 100% Ethanol @ 0.5 mL/min for 30 mins.

  • Flush 2 (Strong Wash): 100% N,N-Dimethylformamide (DMF) @ 0.3 mL/min for 3 hours.

    • Why DMF? It is a powerful solvent that dissolves strongly adsorbed contaminants without detaching the immobilized polymer [4].

  • Flush 3: 100% Ethanol @ 0.5 mL/min for 30 mins (to remove DMF).

  • Equilibration: Return to original mobile phase (e.g., Hexane/IPA) for 1 hour.

  • Validation: Run the QC standard test mix.

References

  • Daicel Chiral Technologies. (n.d.).[7] Troubleshoot Chiral Column Performance. Retrieved from [Link]

  • Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC. LCGC North America. Retrieved from [Link]

  • Agilent Technologies. (2016). HPLC Column Troubleshooting: What Every HPLC User Should Know. Retrieved from [Link]

  • Daicel Chiral Technologies. (2024). Regeneration Procedures for CHIRALPAK® IA, IB, IC. Retrieved from [Link]

  • Phenomenex. (2017). Lux Chiral Columns Tips for Care and Use. Retrieved from [Link]

Sources

Optimization of reaction conditions for peptide coupling with hindered amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for Sterically Hindered Amino Acids Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D.)

🛠️ System Diagnostic & Triage

Welcome to the Advanced Support Hub. If you are accessing this guide, your standard DIC/Oxyma or HBTU protocols have likely failed. Sterically hindered couplings (e.g.,


-methylated amino acids, 

-disubstituted residues like Aib, or bulky side chains like Val/Ile/Thr) require a fundamental shift in kinetic strategy, not just "more reagents."

Use the logic flow below to identify your specific failure mode before proceeding to the solution modules.

TriageFlow Start START: Coupling Analysis MassCheck Check LCMS Data Start->MassCheck NoProd Starting Material Only (No Reaction) MassCheck->NoProd 0% Conversion WrongMass Wrong Mass Observed MassCheck->WrongMass +43 Da or +99 Da Racem Correct Mass, Double Peaks (Epimers) MassCheck->Racem Isomers Sol1 GO TO TICKET #001: Reagent Power (HATU/PyAOP) NoProd->Sol1 Sol4 GO TO TICKET #004: Acid Chlorides (BTC) NoProd->Sol4 If Sol1 Fails Sol2 GO TO TICKET #003: Side Reactions (Guanidinylation) WrongMass->Sol2 Sol3 GO TO TICKET #002: Base & Solvent Engineering Racem->Sol3

Figure 1: Diagnostic logic for hindered peptide coupling failures. Blue = Start, Red = Critical Stop, Yellow = Warning, Green = Solution Path.

🎫 Ticket #001: The "Engine" Upgrade (Reagent Selection)

User Issue: "My coupling yield is <20% with HBTU or DIC." Diagnosis: Standard reagents cannot generate an active ester reactive enough to overcome the steric wall of hindered residues.[1]

Technical Resolution

For hindered systems, you must transition from carbodiimides (DIC) to Phosphonium or Uronium salts containing the HOAt (7-aza-1-hydroxybenzotriazole) moiety. The nitrogen at position 7 of the benzotriazole ring creates a "neighboring group effect" (hydrogen bonding to the incoming amine), accelerating the reaction rate by up to 100x compared to HOBt [1].

Reagent Hierarchy Table
Reagent ClassReagentSteric PowerRisk ProfileBest Use Case
Standard HBTU / HCTULowGuanidinylationSimple, unhindered AAs (Gly, Ala).
Advanced COMU HighLow (Explosion safe)The modern "workhorse" for difficult sequences. Safer than HATU.[2][3][4]
Gold Standard HATU Very HighHigh (Allergenic)Sterically demanding couplings (Val, Ile, Aib).
Specialist PyAOP ExtremeHigh (Carcinogenic byproduct)

-methylated AAs.
Phosphonium salts do not guanidinylate hindered amines.
💡 Expert Insight: Why COMU?

While HATU has historically been the king of hindered couplings, COMU is often superior. It utilizes the Oxyma leaving group, which is safer (non-explosive) and more soluble in DMF/NMP than the HOAt generated by HATU. Furthermore, COMU shows less epimerization in model studies [2].

🎫 Ticket #002: Base & Solvent Engineering

User Issue: "The reaction works for the first 5 residues, then fails. The resin looks 'clumped'." Diagnosis: You are facing On-Resin Aggregation (Beta-sheet formation) or Racemization due to improper base choice.

Solvent Engineering (Disrupting Aggregation)

Hindered amino acids often lead to hydrophobic patches that induce aggregation. Standard DMF is insufficient here.

  • The "Magic Mixture": DCM / DMF / NMP (1:1:1).[1]

  • The Nuclear Option (HFIP): Hexafluoroisopropanol (HFIP) is a potent hydrogen-bond donor that disrupts beta-sheets.

    • Protocol: Use 20% HFIP in DCM for difficult coupling steps. Note: This is expensive, use only for the specific bottleneck residues.

Base Selection (Preventing Racemization)

With hindered activation (HATU/COMU), the risk of racemization increases because the activation is so aggressive.

  • Avoid: DIPEA (Diisopropylethylamine) if racemization is observed.

  • Use: TMP (2,4,6-Trimethylpyridine / Collidine) . It is a weaker, more hindered base that is sufficient to deprotonate the carboxylic acid but less likely to abstract the

    
    -proton that leads to racemization [3].
    

🎫 Ticket #003: The "Wrong Mass" (Guanidinylation)

User Issue: "I see a mass shift of +99 Da (HATU) or +101 Da (HBTU) on the N-terminus." Diagnosis: You have Guanidinylated your amine. This is a permanent termination of the peptide chain.

Mechanism of Failure

Uronium reagents (HATU/HBTU) can react directly with the N-terminal amine if the carboxylic acid is not activated fast enough or if the reagent is in excess. This happens frequently when users "Pre-activate" uronium salts.

Guanidinylation Step1 Uronium Reagent (HATU) ActiveEster Active Ester (OAt-Ester) Step1->ActiveEster + Carboxylic Acid DeadEnd Guanidine Adduct (+99 Da) DEAD END Step1->DeadEnd Direct attack by Amine (Excess Reagent) Amine Free Amine (Peptide-NH2) PathA Normal Path (Fast) PathB Side Reaction (Slow but Fatal) Product Peptide Bond ActiveEster->Product + Amine

Figure 2: The race condition between activation and guanidinylation. Never leave uronium salts in contact with amines without the acid present.

🛑 Critical Rule: NO Pre-activation

Never pre-incubate HATU/COMU with the base and amino acid in a vial before adding to the resin.

  • Correct Protocol: Dissolve AA and HATU. Add to resin.[1][5][6] Add Base (DIPEA/Collidine) last and immediately shake.

  • Alternative: If you must pre-activate (e.g., on automated synthesizers), use Phosphonium salts (PyAOP) . They cannot form guanidines.[3]

🎫 Ticket #004: The "Impossible" Coupling (Acid Chlorides)

User Issue: "I am coupling Aib-Aib or N-Me-Val to N-Me-Val. HATU failed." Diagnosis: The steric hindrance is too high for any active ester. You need the highest energy species: the Acid Chloride . Solution: Use Bis-(trichloromethyl) carbonate (BTC) .[7][8] This generates acid chlorides in situ without the need for harsh thionyl chloride refluxes [4].

🧪 Protocol: BTC-Mediated Coupling

Warning: BTC generates Phosgene gas.[3] Perform strictly in a fume hood.

Reagents:

  • Protected Amino Acid (Fmoc-AA-OH): 4.0 eq

  • BTC: 1.33 eq (Generates ~4 eq of acid chloride)

  • Collidine (TMP): 10 eq

  • Solvent: THF or DCM (Avoid DMF/NMP during activation, they react with acid chlorides).

Step-by-Step:

  • Activation: In a glass vial, dissolve Fmoc-AA-OH and BTC in dry THF.

  • Base Addition: Add Collidine dropwise. A white precipitate (collidinium chloride) will form.

  • Reaction: Stir for 5–10 minutes to ensure acid chloride formation.

  • Coupling: Add the resulting suspension directly to the peptide-resin (swelled in DCM).

  • Time: Allow to react for 60 minutes.

  • Wash: Wash resin thoroughly with DCM, then DMF.

Summary of Optimized Conditions

VariableStandard ConditionHindered Condition (Optimized)
Coupling Reagent HBTU / DICCOMU or HATU (Solid Phase) / PyAOP (if N-Me)
Base DIPEA (2.0 eq)Collidine (TMP) (2.0 eq)
Solvent DMFNMP or DMF/DCM/NMP (1:1:1)
Temperature RT50°C - 75°C (Microwave highly recommended)
Reaction Time 30-60 min2 x 1 hour (Double Coupling is mandatory)

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • El-Faham, A., et al. (2009). COMU: A Safer and More Effective Replacement for HATU.[3] Chemistry – A European Journal, 15(37), 9404–9416. Link

  • Carpino, L. A., et al. (2002). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts.[9][10] Angewandte Chemie International Edition, 41(3), 441–445.[10] Link

  • Falb, E., et al. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings.[7][8] Journal of Peptide Research, 53, 507-517.[8] Link

Sources

Technical Support Center: Scalable Synthesis of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SC-25-DCP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are transitioning from milligram-scale discovery to gram/kilogram-scale process development for (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid (also known as 2,5-dichlorophenylalanine).

This non-canonical amino acid is a critical scaffold for peptide mimetics, utilizing the specific electronic properties of the 2,5-dichloro substitution to induce conformational constraints or halogen bonding in target proteins.

Below are the validated workflows, troubleshooting guides, and FAQs for the two most robust scale-up routes: Biocatalytic Transamination (Recommended for >1 kg) and Asymmetric Phase-Transfer Catalysis (Recommended for 10g–1kg).

Module 1: Route Selection & Strategy

Decision Matrix: Which route fits your facility?
FeatureRoute A: Biocatalysis (Transaminase) Route B: Asymmetric PTC (O'Donnell)
Scale Suitability High (>1 kg to Metric Ton)Medium (10 g to 1 kg)
Enantiomeric Excess Excellent (>99% ee)Good (90–98% ee, requires recrystallization)
Starting Material 2,5-Dichlorophenylpyruvic acid2,5-Dichlorobenzyl bromide
Key Cost Driver Enzyme development/screeningChiral Catalyst (Cinchona alkaloid)
Safety Profile High (Aqueous, ambient temp)Moderate (Organic solvents, strong base)

Module 2: Biocatalytic Synthesis (Transaminase Route)

Core Concept: This route utilizes an


-transaminase (

-TA) to transfer an amino group from a donor (e.g., isopropylamine) to the prochiral ketone (2,5-dichlorophenylpyruvic acid).
Experimental Protocol (100g Scale)
  • Substrate Loading: Suspend 2,5-dichlorophenylpyruvic acid (0.5 mol) in phosphate buffer (100 mM, pH 7.5).

  • Amine Donor: Add Isopropylamine (1.0 M, 2–5 equivalents).

  • Cofactor: Add Pyridoxal-5'-phosphate (PLP) (1 mM).

  • Catalyst: Add screened

    
    -Transaminase (e.g., Vibrio fluvialis variant) lyophilized powder or immobilized preparation.
    
  • Reaction: Stir at 30°C for 24–48 hours.

  • Workup: Acidify to pH < 2 to precipitate unreacted keto acid (if any), filter, then adjust filtrate to isoelectric point (pI ~5.5) to precipitate the product.

Visualizing the Biocatalytic Pathway

Biocatalysis Substrate 2,5-Dichlorophenylpyruvic Acid Enzyme ω-Transaminase (PLP Cofactor) Substrate->Enzyme Donor Isopropylamine (Amine Donor) Donor->Enzyme Product (S)-2,5-Dichlorophenylalanine Enzyme->Product Amination Byproduct Acetone Enzyme->Byproduct Deamination Recycle Equilibrium Shift (Vacuum Removal) Byproduct->Recycle Volatile Removal

Caption: Figure 1. Transaminase-catalyzed reductive amination with equilibrium displacement via acetone removal.

Troubleshooting & FAQs

Q: The reaction stalls at 50% conversion. Why?

  • Diagnosis: Transamination is an equilibrium reaction (

    
    ).
    
  • Solution: You must drive the equilibrium.

    • Physical Removal: If using isopropylamine as the donor, the byproduct is acetone. Apply mild vacuum or nitrogen sweep to remove volatile acetone.

    • Enzymatic Cascade: Couple with Lactate Dehydrogenase (LDH) to consume the pyruvate byproduct if using Alanine as the donor (Truppo et al., 2009).

Q: My substrate (keto acid) is not dissolving in the buffer.

  • Diagnosis: Halogenated phenylpyruvates have low aqueous solubility.

  • Solution: Add a co-solvent. DMSO (5-10% v/v) or Methanol is usually tolerated by transaminases. Alternatively, use a biphasic system (Buffer/MTBE), though this may reduce reaction rate.

Q: The product has a yellow tint after precipitation.

  • Diagnosis: PLP (cofactor) contamination.

  • Solution: Wash the crude precipitate with cold water/ethanol (9:1). PLP is highly soluble in water; the amino acid is less so at its pI.

Module 3: Asymmetric Phase-Transfer Catalysis (Chemical Route)

Core Concept: The O'Donnell method involves the alkylation of a glycine Schiff base using a chiral quaternary ammonium salt (Cinchona alkaloid derivative) under phase-transfer conditions.[1][2]

Experimental Protocol (Scale-up optimized)
  • Schiff Base Prep: React Glycine tert-butyl ester with benzophenone imine.

  • Alkylation:

    • Solvent: Toluene/Chloroform (7:3 ratio).

    • Reagents: Schiff base (1.0 eq), 2,5-dichlorobenzyl bromide (1.2 eq).

    • Catalyst: O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (1–5 mol%).

    • Base: 50% aq. KOH (5 eq).

    • Temperature: -20°C (Balance between rate and enantioselectivity).[3]

  • Hydrolysis: Treat the alkylated intermediate with 1M HCl/THF to remove the protecting groups.

  • Purification: Ion-exchange chromatography (Dowex 50W) or crystallization.

Visualizing the Chemical Workflow

PTC_Workflow Start Glycine Schiff Base + 2,5-Dichlorobenzyl Bromide Catalysis Phase Transfer Catalysis (Cinchonidinium salt, -20°C) Start->Catalysis Biphasic System Intermediate Chiral Imine Intermediate Catalysis->Intermediate Asymmetric Alkylation Hydrolysis Acid Hydrolysis (1M HCl, THF) Intermediate->Hydrolysis Deprotection Isolation Dowex 50W Column or pI Precipitation Hydrolysis->Isolation Crude Mixture Final (S)-2,5-Dichlorophenylalanine Isolation->Final Purification

Caption: Figure 2. O'Donnell Asymmetric Phase Transfer Catalysis workflow for 2,5-dichlorophenylalanine.

Troubleshooting & FAQs

Q: The enantiomeric excess (ee) dropped from 96% (lab scale) to 88% (pilot scale).

  • Diagnosis: Exothermic reaction causing temperature spikes. The selectivity of Cinchona catalysts is highly temperature-dependent.

  • Solution:

    • Ensure efficient cooling jackets.

    • Dose the base (KOH) slowly to control the reaction rate.

    • Check stirring efficiency; PTC relies on interfacial surface area. If the emulsion is poor, the reaction slows, and background racemization can compete.

Q: How do I remove the chiral catalyst? It's expensive.

  • Solution: The catalyst is lipophilic. After the reaction, separate the phases.[4] The catalyst remains in the organic phase (Toluene/CHCl3). Wash the organic phase with water, then extract the product. The organic phase containing the catalyst can often be recycled 2–3 times with minor makeup.

Q: "Oiling out" occurs during hydrolysis.

  • Diagnosis: The lipophilic nature of the 2,5-dichlorophenyl group makes the intermediate ester poorly soluble in pure aqueous acid.

  • Solution: Use a co-solvent like THF or Dioxane during the hydrolysis step (15% HCl in THF). Ensure complete removal of THF before attempting to crystallize the final amino acid.

Module 4: Analytical Validation

To ensure your scale-up meets pharmaceutical standards, verify the following parameters:

ParameterMethodAcceptance Criteria (Typical)
Chiral Purity Chiral HPLC (Crownpak CR(+) or Chiralpak ZWIX)> 99.0% ee
Chemical Purity RP-HPLC (C18 column)> 98.0%
Residual Solvents GC-Headspace< ICH Limits (e.g., Toluene < 890 ppm)
Specific Rotation Polarimetry

Compare to lit. (approx -4.5° to -15° depending on solvent/conc)

References

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Cinchona Alkaloid Salts." Accounts of Chemical Research. 
    
  • Lygo, B., & Andrews, B. I. (2004). "Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines." Accounts of Chemical Research.

  • Truppo, M. D., et al. (2009).[5] "Rapid screening and scale-up of transaminase catalysed reactions." Organic & Biomolecular Chemistry.

  • Wang, Y., et al. (2018).[6] "Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts." Molecules.

  • Constable, D. J. C., et al. (2007). "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry.

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Validation & Comparative

(S)- vs (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid biological activity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of (S)- and (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid, structured for researchers in medicinal chemistry and chemical biology.

Biological Activity, Transport Kinetics, and Structural Applications [1]

Executive Summary

2-Amino-3-(2,5-dichlorophenyl)propanoic acid (2,5-Dichlorophenylalanine) is a halogenated phenylalanine analog used primarily as a chemical probe for the L-Type Amino Acid Transporter 1 (LAT1/SLC7A5) and as a non-canonical building block in peptide engineering .[1][2][3]

The biological activity of this molecule is strictly enantioselective. The (S)-enantiomer (L-isomer) acts as a high-affinity ligand and competitive inhibitor of LAT1, leveraging the steric clash of the ortho-chlorine to "jam" the transporter's alternating access mechanism.[1] Conversely, the (R)-enantiomer (D-isomer) exhibits negligible affinity, serving as a critical negative control to validate stereospecific biological effects.[1]

Chemical & Structural Properties

The distinct biological profiles of the enantiomers stem from the 2,5-substitution pattern on the phenyl ring.

Feature(S)-2,5-Dichlorophenylalanine(R)-2,5-Dichlorophenylalanine
Configuration L-isomer (Natural mimic)D-isomer (Unnatural)
CAS Number 754971-91-0128833-96-5 (racemic/generic)
Primary Target LAT1 (SLC7A5), Phenylalanine HydroxylaseNone (Inert Control)
Steric Effect 2-Cl (Ortho): Restricts side-chain rotation; mimics "gatekeeper" bulk.5-Cl (Meta): Increases lipophilicity (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-interaction).
Steric bulk prevents binding in the L-selective active site.[1]
LogP (Est.) ~2.5 (High Lipophilicity)~2.5
Solubility Low (requires acidic/basic buffer or DMSO)Low
Biological Activity: LAT1 Transporter Kinetics

The most significant application of 2,5-dichlorophenylalanine is in the study of nutrient transport in oncology. LAT1 is upregulated in various cancers (glioblastoma, pancreatic, lung) to supply leucine for mTORC1 signaling.

(S)-Enantiomer: The "Slow-Substrate" Inhibitor

Unlike unsubstituted phenylalanine, which is rapidly transported, (S)-2,5-diCl-Phe exhibits a High Affinity / Low Turnover profile.[1]

  • Mechanism: The hydrophobic 5-chloro substituent anchors the molecule into the substrate-binding pocket (increasing affinity). However, the 2-chloro substituent introduces steric hindrance near the amino-carboxyl binding site.[1]

  • Effect: This "bulk" impedes the conformational shift from the outward-open to the inward-open state.[1] Consequently, (S)-2,5-diCl-Phe occupies the transporter for prolonged periods, effectively blocking the uptake of endogenous substrates like Leucine or Methionine.[1]

  • Result: Potent cis-inhibition of cancer cell growth by nutrient deprivation.[1]

(R)-Enantiomer: The Stereochemical Control

LAT1 is highly stereoselective for L-amino acids.[1] The (R)-isomer does not fit the tripartite binding pharmacophore (amino group, carboxyl group, hydrophobic side chain) in the correct orientation.

  • Utility: In experimental assays, if a biological effect (e.g., cell death) is observed with the (R)-isomer, it indicates off-target toxicity (non-specific membrane disruption) rather than specific LAT1 inhibition.[1]

Comparative Performance Matrix
Parameter(S)-Isomer (Active)(R)-Isomer (Control)Biological Interpretation
LAT1 Affinity (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
< 10 µM (High)> 1000 µM (Negligible)(S) binds tightly; (R) does not compete.
Transport Rate (

)
Low (< 20% of Phe)~0%(S) blocks the channel; (R) is excluded.
mTORC1 Inhibition PotentNone(S) starves cell of Leucine; (R) has no effect.
Cellular Accumulation ModerateLow/Passive onlySpecific active transport vs. passive diffusion.
Mechanism of Action: Pathway Visualization

The following diagram illustrates the "Jamming" mechanism of the (S)-isomer compared to the exclusion of the (R)-isomer.

LAT1_Mechanism Extracellular Extracellular Space S_Isomer (S)-2,5-diCl-Phe (Inhibitor) Extracellular->S_Isomer LAT1_Out LAT1 (Outward-Open) LAT1_Occ LAT1-Ligand Complex LAT1_Out->LAT1_Occ Complex Formation LAT1_In LAT1 (Inward-Open) LAT1_Occ->LAT1_In SLOW Transition (Steric Jamming) Intracellular Intracellular Space LAT1_In->Intracellular Slow Release mTOR mTORC1 Activation (Cell Growth) LAT1_In->mTOR (S)-Isomer fails to activate Intracellular->mTOR Leucine activates Substrate L-Leucine (Growth Factor) Substrate->LAT1_Out Blocked by (S) S_Isomer->LAT1_Out High Affinity Binding R_Isomer (R)-2,5-diCl-Phe (Inactive) R_Isomer->LAT1_Out No Binding (Steric Mismatch)

Caption: (S)-2,5-diCl-Phe binds LAT1 but slows the transport cycle, preventing Leucine uptake and downstream mTORC1 activation. (R)-2,5-diCl-Phe fails to bind.

Experimental Protocols

To validate the activity of these isomers in your specific model, use the following self-validating workflows.

Protocol A: Competitive cis-Inhibition Assay (LAT1 Specificity)

Objective: Determine the IC50 of (S)- vs (R)-isomers against a radiolabeled standard substrate.

Reagents:

  • Cells: HEK293 stably expressing hLAT1 (or LAT1-high cancer line like MCF-7).[1]

  • Substrate: [¹⁴C]-L-Leucine (1 µM final conc).

  • Test Compounds: (S)- and (R)-2,5-diCl-Phe (Range: 0.1 µM – 1000 µM).[1]

  • Buffer: Na⁺-free HBSS (Choline-Cl replacement) to exclude Na⁺-dependent transporters.[1]

Workflow:

  • Preparation: Seed cells in 24-well plates (10⁵ cells/well). Wash 3x with warm Na⁺-free HBSS.[1]

  • Pre-incubation: None (to measure cis-inhibition at the surface).

  • Uptake: Add [¹⁴C]-L-Leucine + Test Compound simultaneously. Incubate for 1 minute (initial rate).

  • Termination: Rapidly wash 3x with ice-cold HBSS containing 5 mM unlabeled L-Leucine.

  • Lysis & Counting: Lyse cells (0.1 N NaOH) and measure CPM via liquid scintillation.

Validation Criteria:

  • (S)-Isomer: Dose-dependent reduction in [¹⁴C]-Leu uptake.[1] Expected IC50: 5–30 µM .

  • (R)-Isomer: No significant reduction in uptake up to 1000 µM.[1]

  • Control: BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid) should show IC50 ~20 µM.[1]

Protocol B: Peptide Incorporation (Phage Display/Protein Engineering)

Objective: Incorporate (S)-2,5-diCl-Phe into proteins to probe hydrophobic cores.[1]

Note: Only the (S)-isomer is compatible with evolved aminoacyl-tRNA synthetase (aaRS) pairs (e.g., MjTyrRS variants).[1]

  • Plasmid: pEVOL-pClPhe (or similar evolved synthetase plasmid).[1]

  • Media: Minimal media supplemented with 1 mM (S)-2,5-diCl-Phe.

  • Expression: Induce with Arabinose/IPTG.

  • Analysis: Mass Spectrometry of purified protein. (S)-2,5-diCl-Phe incorporation results in a mass shift of +68 Da (vs Phe) or +34 Da (vs Cl-Phe) depending on the reference.[1]

References
  • Mechanism of LAT1 Transport & Inhibition Napolitano, L. et al. "LAT1 is the transport competent unit of the LAT1/CD98hc heterodimeric amino acid transporter." International Journal of Biochemistry & Cell Biology, 2015.

  • Halogenated Phenylalanines as LAT1 Probes Augustyn, E. et al.[4] "LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs." Bioorganic & Medicinal Chemistry Letters, 2016.[1] (Note: Validates the high affinity of meta-substituted and ortho-steric analogs).[1]

  • Genetic Code Expansion with Chlorinated Phenylalanines Chin, J. W. et al. "An Expanded Eukaryotic Genetic Code." Science, 2003.[1]

  • Structure-Activity Relationships of LAT1 Ligands Ylikangas, H. et al.[1][2][4] "Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1)." Scientific Reports, 2024.[1][4] (Key reference for 2-position steric effects on Vmax).

Sources

A Comparative Guide to the Efficacy of Dichlorophenylalanine Analogs as Glutamate Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of dichlorophenylalanine analogs and related compounds as modulators of glutamate receptors. As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-proven insights to empower your research and development efforts. We will explore the structure-activity relationships that govern their efficacy and provide detailed, validated protocols for their characterization.

The Glutamate Receptor System: A Prime Target for Neuromodulation

Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its receptors are pivotal in mediating fast synaptic transmission, synaptic plasticity, learning, and memory.[1] Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that are broadly classified into three main subtypes: N-methyl-D-aspartate (NMDA) receptors, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and kainate receptors.[2] The overactivation of these receptors can lead to excitotoxicity, a key factor in the pathophysiology of numerous neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.[3][4] Consequently, the development of selective modulators for these receptors is a significant focus of neuroscience research and drug discovery.

Phenylalanine, an aromatic amino acid, serves as a foundational scaffold for designing glutamate receptor modulators due to its structural resemblance to endogenous ligands and its ability to be chemically modified. The addition of halogen atoms, such as chlorine, to the phenyl ring can significantly alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity and efficacy at glutamate receptors. This guide will focus on the comparative efficacy of dichlorophenylalanine analogs and related halogenated derivatives.

Comparative Efficacy of Phenylalanine Analogs at Glutamate Receptors

While a comprehensive head-to-head comparison of a full series of dichlorophenylalanine analogs is not extensively documented in publicly available literature, we can draw valuable insights from studies on structurally related (phosphonomethyl)phenylalanine and other halogenated phenylalanine derivatives. These studies provide a strong basis for understanding the structure-activity relationships (SAR) that likely govern the efficacy of dichlorophenylalanine analogs.

A key study on (phosphonomethyl)phenylalanine derivatives as NMDA receptor antagonists revealed that the position of the phosphonomethyl group on the phenyl ring is a critical determinant of antagonist potency.[5][6] Electrophysiological measurements in cultured mouse cortical neurons demonstrated that the meta-substituted analog, 3-(phosphonomethyl)phenylalanine, is the most potent antagonist in the series, with an IC50 of approximately 5 µM.[5][6] The ortho-substituted isomer, 2-(phosphonomethyl)phenylalanine, was found to be about half as active.[5][6]

Furthermore, research into other halogenated L-phenylalanine derivatives has demonstrated their potential as neuroprotective agents by modulating glutamatergic synaptic transmission. Specifically, 3,5-diiodo-L-tyrosine (DIT) and 3,5-dibromo-L-tyrosine (DBrT) have been shown to depress the frequency of AMPA/kainate receptor-mediated miniature excitatory postsynaptic currents (mEPSCs) with IC50 values of 104.6 µM and 127.5 µM, respectively.[4]

The following table summarizes the available quantitative data on the efficacy of these phenylalanine analogs.

CompoundReceptor Target(s)Assay TypeEfficacy (IC50)Source(s)
3-(Phosphonomethyl)phenylalanineNMDA ReceptorElectrophysiology~ 5 µM[5][6]
2-(Phosphonomethyl)phenylalanineNMDA ReceptorElectrophysiology~ 10 µM[5][6]
3,5-Diiodo-L-tyrosine (DIT)AMPA/KainateElectrophysiology104.6 µM[4]
3,5-Dibromo-L-tyrosine (DBrT)AMPA/KainateElectrophysiology127.5 µM[4]

Structure-Activity Relationships (SAR)

The available data, though not exclusively on dichlorophenylalanine analogs, allows us to infer key SAR principles:

  • Positional Isomerism is Critical: The difference in potency between the meta and ortho isomers of (phosphonomethyl)phenylalanine highlights the importance of the substituent's position on the phenyl ring for optimal interaction with the NMDA receptor binding pocket.[5][6] This suggests that the spatial arrangement of the acidic and aromatic moieties is crucial for antagonist activity.

  • Halogenation Enhances Activity: The neuroprotective effects of di-iodinated and di-brominated tyrosine derivatives indicate that halogenation of the phenylalanine scaffold can confer significant modulatory activity at AMPA and kainate receptors.[4] The electron-withdrawing nature and steric bulk of halogen atoms can influence binding affinity and receptor modulation.

  • Selectivity Across iGluR Subtypes: Phenylalanine-based antagonists have been developed with high selectivity for AMPA receptors over NMDA and kainate receptors, demonstrating that modifications to the core scaffold can achieve subtype specificity.[7]

Experimental Protocols for Efficacy Determination

To rigorously assess the efficacy of dichlorophenylalanine analogs, a combination of electrophysiological, imaging, and biochemical assays is essential. The following are detailed, self-validating protocols for key experiments.

Whole-Cell Patch-Clamp Electrophysiology for Functional Characterization

This technique is the gold standard for directly measuring the effect of a compound on ion channel function with high temporal and voltage resolution.

Objective: To determine the IC50 of a dichlorophenylalanine analog for the inhibition of NMDA receptor-mediated currents in cultured neurons.

Causality Behind Experimental Choices:

  • Voltage Clamp: By holding the membrane potential constant, we can isolate and measure the ionic current flowing through the NMDA receptors in response to agonist application.

  • Whole-Cell Configuration: This configuration allows for the control of the intracellular environment and the direct measurement of currents from the entire cell.

  • Specific Agonists and Antagonists: The use of NMDA as the agonist and a test compound allows for the specific investigation of the compound's effect on NMDA receptors.

G cluster_prep Cell Preparation cluster_recording Recording cluster_application Drug Application cluster_analysis Data Analysis Nerve_Culture Primary Neuronal Culture Coverslip Plating on Coverslips Nerve_Culture->Coverslip Patch_Pipette Fabricate & Fill Patch Pipette Cell_Approach Approach Neuron Patch_Pipette->Cell_Approach Seal Form Gigaohm Seal Cell_Approach->Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Voltage_Clamp Set Voltage Clamp (-70 mV) Whole_Cell->Voltage_Clamp Baseline Record Baseline NMDA Current Voltage_Clamp->Baseline Analog_App Apply Dichlorophenylalanine Analog Baseline->Analog_App NMDA_App Co-apply NMDA Analog_App->NMDA_App Washout Washout NMDA_App->Washout Measure_Peak Measure Peak Current Amplitude Washout->Measure_Peak Dose_Response Construct Dose-Response Curve Measure_Peak->Dose_Response IC50 Calculate IC50 Dose_Response->IC50 caption Workflow for Whole-Cell Patch-Clamp Electrophysiology

Workflow for Whole-Cell Patch-Clamp Electrophysiology

Step-by-Step Methodology:

  • Cell Culture: Plate primary hippocampal or cortical neurons on poly-D-lysine coated glass coverslips.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).

    • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2).

  • Recording Setup: Place a coverslip in the recording chamber on an inverted microscope and perfuse with external solution.

  • Pipette Pulling: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Achieving Whole-Cell Configuration:

    • Approach a neuron with the patch pipette while applying positive pressure.

    • Upon contact, release the positive pressure to form a gigaohm seal.

    • Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell at -70 mV.

    • Establish a stable baseline recording.

    • Apply a saturating concentration of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit a baseline current.

    • After washout and recovery, pre-apply the dichlorophenylalanine analog at various concentrations for 2-5 minutes.

    • Co-apply the analog with NMDA and glycine and record the inhibited current.

    • Perform a final washout to ensure reversibility.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA-evoked current in the absence and presence of the analog.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the log of the analog concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Calcium Imaging for High-Throughput Screening

This fluorescence-based assay allows for the measurement of changes in intracellular calcium concentration in a population of cells, making it suitable for screening multiple compounds or concentrations.

Objective: To determine the effect of a dichlorophenylalanine analog on glutamate receptor-mediated calcium influx.

Causality Behind Experimental Choices:

  • Calcium Indicators: Dyes like Fura-2 or genetically encoded indicators like GCaMP change their fluorescence properties upon binding to calcium, providing a proxy for receptor activation and ion influx.[8]

  • High-Throughput Format: Using a multi-well plate format allows for the simultaneous testing of multiple conditions, increasing efficiency.

G cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Cell_Plating Plate Cells in 96-well Plate Dye_Loading Load with Calcium Indicator Dye Cell_Plating->Dye_Loading Baseline_F Record Baseline Fluorescence Dye_Loading->Baseline_F Analog_Add Add Dichlorophenylalanine Analog Baseline_F->Analog_Add Agonist_Add Add Glutamate Receptor Agonist Analog_Add->Agonist_Add Record_F Record Fluorescence Change Agonist_Add->Record_F Measure_F_Change Measure Change in Fluorescence Record_F->Measure_F_Change Normalize Normalize to Baseline Measure_F_Change->Normalize Compare Compare with Control Normalize->Compare caption Workflow for Calcium Imaging Assay

Workflow for Calcium Imaging Assay

Step-by-Step Methodology:

  • Cell Plating: Seed cells (e.g., HEK293 cells expressing the target glutamate receptor subtype or primary neurons) in a 96-well black-walled, clear-bottom plate.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) and Pluronic F-127 in a physiological salt solution.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C.

    • Wash the cells with the salt solution to remove excess dye.

  • Imaging:

    • Place the plate in a fluorescence plate reader or a high-content imaging system.

    • Record baseline fluorescence for a few minutes.

    • Add the dichlorophenylalanine analog at various concentrations to the respective wells.

    • After a short incubation, add the glutamate receptor agonist (e.g., glutamate, AMPA, or kainate).

    • Record the change in fluorescence over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data by dividing ΔF by the baseline fluorescence (F₀) to get ΔF/F₀.

    • Compare the responses in the presence of the analog to the control (agonist alone) to determine the percentage of modulation.

Radioligand Binding Assay for Affinity Determination

This biochemical assay directly measures the binding of a radiolabeled ligand to the receptor, allowing for the determination of binding affinity (Ki) of a test compound.

Objective: To determine the binding affinity (Ki) of a dichlorophenylalanine analog for a specific glutamate receptor subtype.

Causality Behind Experimental Choices:

  • Radiolabeled Ligand: A high-affinity radiolabeled ligand specific for the target receptor allows for sensitive detection of binding.

  • Competition: By competing with the radiolabeled ligand for the binding site, the unlabeled test compound's affinity can be determined.

  • Separation of Bound and Free Ligand: Filtration is a common method to separate the receptor-bound radioligand from the unbound radioligand.

G cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes Reagent_Prep Prepare Radioligand & Analogs Membrane_Prep->Reagent_Prep Incubation Incubate Membranes, Radioligand, & Analog Reagent_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Displacement_Curve Construct Displacement Curve Counting->Displacement_Curve IC50_Calc Calculate IC50 Displacement_Curve->IC50_Calc Ki_Calc Calculate Ki IC50_Calc->Ki_Calc caption Workflow for Radioligand Binding Assay

Workflow for Radioligand Binding Assay

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize brain tissue or cells expressing the target receptor in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Binding Assay:

    • In a series of tubes, add a fixed concentration of the radiolabeled ligand (e.g., [³H]CGP39653 for the NMDA receptor glutamate site).

    • Add increasing concentrations of the unlabeled dichlorophenylalanine analog.

    • Add the membrane preparation to initiate the binding reaction.

    • Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

    • Incubate at a specific temperature for a time sufficient to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log of the analog concentration.

    • Fit the data to a one-site competition curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The modulation of glutamate receptors with phenylalanine-based compounds represents a promising avenue for the development of novel therapeutics for a range of neurological disorders. While a comprehensive comparative analysis of dichlorophenylalanine analogs is an area ripe for further investigation, the existing data on related halogenated and substituted phenylalanine derivatives provide a solid foundation for understanding their structure-activity relationships. The meta position on the phenyl ring appears to be a favorable site for substitution in NMDA receptor antagonists, and halogenation is a viable strategy for modulating AMPA and kainate receptors.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of new dichlorophenylalanine analogs. By employing a combination of electrophysiology, calcium imaging, and radioligand binding assays, researchers can accurately determine the efficacy, potency, and selectivity of these compounds, paving the way for the development of next-generation glutamate receptor modulators.

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  • Zhang, Y., et al. (2008). The Tyrosine Phosphatase STEP Mediates AMPA Receptor Endocytosis after Metabotropic Glutamate Receptor Stimulation. The Journal of Neuroscience, 28(42), 10561-10566. [Link]

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  • Aldrich, J. V., et al. (2001). Dynorphin A analogs containing a conformationally constrained phenylalanine derivative in position 4: reversal of preferred stereochemistry for opioid receptor affinity and discrimination of kappa vs. delta receptors. Chirality, 13(3), 125-132. [Link]

  • Bylund, D. B. (1992). Determination of radioligand specific activity using competition binding assays. Journal of Receptor Research, 12(1), 1-13. [Link]

  • Li, Q., et al. (1996). NMDA receptor antagonists block development of tolerance to m-CPP-induced increases in ACTH concentrations in rats. European Journal of Pharmacology, 311(1), 1-6. [Link]

Sources

Technical Comparison Guide: Structure-Activity Relationship of Substituted Phenylalanine Derivatives for LAT1 Targeting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Phenylalanine Scaffold in Targeted Delivery

Phenylalanine (Phe) is not merely a proteogenic building block; it is the primary substrate for LAT1 (Large Neutral Amino Acid Transporter 1, SLC7A5) , a transporter highly upregulated in the Blood-Brain Barrier (BBB) and aggressive human tumors (e.g., glioblastoma, pancreatic cancer).

For drug developers, the Phe scaffold represents a "Trojan Horse" strategy. By modifying the phenyl ring, researchers can hijack LAT1 to ferry cytotoxic payloads or impermeable CNS drugs across biological barriers. However, a critical challenge exists: Selectivity . The ubiquitous LAT2 transporter (expressed in gut and kidney) shares overlapping substrate specificity, leading to systemic toxicity and poor pharmacokinetics.

This guide objectively compares the Structure-Activity Relationship (SAR) of substituted phenylalanine derivatives, specifically analyzing how ortho-, meta-, and para-substitutions dictate the trade-off between LAT1 affinity (Ki) , transport velocity (Vmax) , and LAT1/LAT2 selectivity .

Mechanistic Basis: The LAT1 Pharmacophore[1]

To rationally design Phe derivatives, one must understand the binding pocket constraints. The LAT1 substrate recognition site is defined by a distinct pharmacophore:

  • Essential Polar Core: An

    
    -carboxyl group (negative charge) and an 
    
    
    
    -amino group (H-bond donor) are non-negotiable for high-affinity binding.
  • Hydrophobic Pocket: A large, restrictive hydrophobic cavity accommodates the aromatic side chain.

  • The "Selectivity Filter": Recent cryo-EM and homology modeling suggest that the pocket shape differs slightly between LAT1 and LAT2, particularly in the regions accommodating the ortho and meta positions of the phenyl ring.

SAR Logic Map

The following diagram illustrates the decision matrix for modifying the Phe scaffold based on desired outcomes (Selectivity vs. Affinity).

SAR_Logic Phe Phenylalanine Scaffold Ortho Ortho (2-Pos) Substitution (e.g., 2-Iodo) Phe->Ortho Steric Clash with LAT2 Meta Meta (3-Pos) Substitution (e.g., 3-Iodo) Phe->Meta Hydrophobic Filling Para Para (4-Pos) Substitution (e.g., 4-Borono) Phe->Para Bulk Tolerance Outcome_Sel High LAT1 Selectivity (LAT1 >> LAT2) Ortho->Outcome_Sel Steric exclusion from LAT2 Outcome_Trans Transport Velocity (Vmax) Trade-off Ortho->Outcome_Trans Reduced Vmax (Slow Transport) Meta->Outcome_Sel Poor Selectivity (Binds LAT1 & LAT2) Outcome_Aff Increased Affinity (Ki) Meta->Outcome_Aff Lipophilic Interaction Para->Outcome_Trans Variable (Size Dependent)

Figure 1: SAR Decision Matrix for Phenylalanine derivatization. Ortho-substitution drives selectivity, while meta-substitution drives affinity often at the cost of selectivity.

Comparative Analysis: Substituent Effects

Ortho-Substitution: The Selectivity Switch

Case Study: 2-Iodo-L-Phenylalanine (2-I-Phe)

Experimental data indicates that introducing a bulky halogen at the ortho (2-) position is the most effective strategy for achieving LAT1 selectivity.

  • Mechanism: The LAT2 binding pocket is sterically intolerant of ortho-substituents. In contrast, LAT1 possesses a unique plasticity or sub-pocket that accommodates these groups.

  • Performance: 2-I-Phe exhibits a drastic improvement in selectivity (LAT1 > LAT2) compared to native Phe.[1][2]

  • The Trade-off: While affinity (Ki) is high, the transport rate (Vmax) is often reduced.[1] 2-I-Phe binds tightly but translocates slowly, behaving almost like a "partial substrate."

Meta-Substitution: The Lipophilic Trap

Case Study: 3-Iodo-L-Phenylalanine vs. 3-Fluoro-L-Phenylalanine

Modifying the meta (3-) position primarily exploits hydrophobic interactions.

  • Halogen Trend: Affinity increases with halogen size: F < Cl < Br < I.[1]

  • Outcome: While 3-I-Phe has very high affinity for LAT1 (low Ki), it lacks selectivity.[1] The bulky meta group interacts favorably with both LAT1 and LAT2. Furthermore, highly lipophilic meta-analogs often shift the profile from substrate to inhibitor —they bind the transporter but lock it in a specific conformation, preventing the conformational change required for translocation.

Bicyclic Constraints: The "Best of Both Worlds"

Case Study: (R)-2-amino-1,2,3,4-tetrahydro-2-naphthoic acid (Bicyclic-Phe)

A rigidified analog where the side chain is cyclized back to the backbone.

  • Performance: This analog mimics the conformation of

    
    -methyl-Phe  (a standard LAT1 probe) but with superior affinity.[1][2]
    
  • Advantage: It maintains high transport velocity (Vmax) while achieving high selectivity. The rigidity reduces the entropic cost of binding, making it an ideal scaffold for drug conjugation.

Quantitative Performance Data

The following table summarizes experimental data derived from competitive inhibition (Ki) and uptake (Vmax) assays in HEK-LAT1 vs. HEK-LAT2 cells.

CompoundSubstituentLAT1 Affinity (Ki,

M)
LAT2 Affinity (Ki,

M)
Selectivity Ratio (LAT2/LAT1)Transport Efficiency
L-Phenylalanine None (Native)~15~201.3 (Non-selective)High (Reference)
2-I-Phe Ortho-Iodo2.5>1000>400 (Highly Selective)Low/Moderate
3-I-Phe Meta-Iodo1.85.02.8 (Poor)Low (Inhibitor-like)
Bicyclic-Phe Naphthyl-fused8.0>500>60 (Selective)High

-Methyl-Phe

-Methyl
25>1000>40 (Selective)Moderate

Note: Lower Ki indicates higher affinity. High Selectivity Ratio indicates preference for LAT1.

Experimental Protocol: LAT1 Transport & Inhibition Assay

To validate these SAR trends in your own lab, use the following self-validating protocol. This workflow distinguishes between binding (inhibition) and transport (uptake).

Materials
  • Cell Line: HEK293 stably expressing human LAT1 (HEK-hLAT1). Control: HEK-MOCK.

  • Tracer:

    
    -L-Leucine (0.1 
    
    
    
    Ci/mL).[3][4]
  • Buffer: HBSS (Hanks' Balanced Salt Solution), pH 7.4, pre-warmed to 37°C.

  • Lysis Buffer: 0.1 M NaOH.[3][4]

Workflow Diagram

Assay_Protocol cluster_Exp Experiment Type Start Seed HEK-hLAT1 Cells (24-well plate, 2 days) Wash Wash 3x with warm HBSS (Remove growth medium) Start->Wash Inhibition Inhibition Assay (Ki) Add [14C]-Leu + Test Compound Wash->Inhibition Uptake Direct Uptake (Vmax) Add [14C]-Test Compound Wash->Uptake Incubate Incubate 1-5 min @ 37°C (Linear phase of transport) Inhibition->Incubate Uptake->Incubate Term Terminate: Ice-cold HBSS Wash x3 Incubate->Term Lyse Lyse Cells (0.1 M NaOH) Term->Lyse Measure Liquid Scintillation Counting (CPM -> pmol/mg protein) Lyse->Measure

Figure 2: Workflow for validating LAT1 affinity and transport competency.

Step-by-Step Methodology
  • Preparation: Seed HEK-hLAT1 cells at

    
     cells/well. Use Poly-D-Lysine coated plates to prevent cell detachment during washing.
    
  • Pre-incubation: Remove culture medium and wash cells

    
     with pre-warmed HBSS (
    
    
    
    ).
  • The Reaction (Cis-Inhibition):

    • Add

      
       of HBSS containing the radiolabeled tracer (
      
      
      
      -L-Leucine,
      
      
      ) AND the test phenylalanine derivative (concentration range
      
      
      ).
    • Self-Validation Check: Include a "Zero-Na+" control (replace NaCl with Choline-Cl) to ensure transport is Na+-independent (characteristic of LAT1).

  • Incubation: Incubate for exactly 1 minute .

    • Critical: Transport must be measured during the initial linear rate. Longer times (

      
       min) allow back-flux, invalidating kinetic calculations.
      
  • Termination: Aspirate solution and immediately wash

    
     with ice-cold  HBSS. The cold temperature freezes transporter activity.
    
  • Quantification: Lyse cells with

    
    . Mix lysate with scintillation cocktail and count.
    
  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a non-linear regression model to determine

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Source: Scientific Reports (2024).[1] URL:[Link]

  • LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs. Source: Bioorganic & Medicinal Chemistry Letters (2016).[5] URL:[Link]

  • Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates. Source: Molecular Pharmaceutics (2023). URL:[Link]

  • Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1. Source: International Journal of Molecular Sciences (2021). URL:[Link]

Sources

A Comparative Guide to the Validation of a Novel Chiral HPLC Method for (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Enantioselective Analysis

(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid is a chiral amino acid derivative that serves as a critical building block in the synthesis of various pharmaceutical agents. In the realm of drug development, the stereochemistry of a molecule is paramount, as different enantiomers of a chiral drug can exhibit widely divergent pharmacological, pharmacokinetic, and toxicological profiles.[1] Regulatory bodies globally, including the FDA and EMA, have increasingly favored the development of single-enantiomer drugs over racemic mixtures to optimize therapeutic efficacy and minimize adverse effects.[2]

This regulatory and scientific shift underscores the necessity for robust, reliable, and validated analytical methods capable of accurately quantifying the desired enantiomer and detecting its undesired counterpart as a chiral impurity.[2][3] The determination of enantiomeric purity is a critical quality control measure throughout the drug development lifecycle, from the initial synthesis of the active pharmaceutical ingredient (API) to the final formulation.[3][4]

This guide presents a comprehensive validation study for a new, direct chiral High-Performance Liquid Chromatography (HPLC) method for the analysis of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid. We will objectively compare its performance against a traditional, indirect method involving diastereomeric derivatization, providing the supporting experimental data to demonstrate its suitability and superiority for its intended purpose, in accordance with the International Council for Harmonisation (ICH) guidelines.[5][6]

Methodological Comparison: Direct vs. Indirect Chiral Separation

The analysis of chiral amino acids has historically been approached via two main strategies: direct and indirect separation.[7][8] Understanding the causality behind choosing one over the other is key to appreciating the advantages of the newly validated method.

  • Indirect Method (The Traditional Approach): This technique involves reacting the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers.[9] These diastereomers, having different physicochemical properties, can then be separated on a standard, achiral HPLC column (e.g., a C18 column). While effective, this method introduces complexity and potential for error, including the risk of incomplete reactions, racemization during derivatization, and the need to ensure the chiral purity of the derivatizing agent itself.[10]

  • Direct Method (The Modern Approach): This strategy employs a Chiral Stationary Phase (CSP) within the HPLC column.[4][11] The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and, thus, direct separation. This approach is preferred as it simplifies sample preparation, reduces analysis time, and eliminates the uncertainties associated with derivatization.[8][10]

Our new method utilizes a modern, macrocyclic glycopeptide-based CSP, which is highly effective for the direct resolution of underivatized amino acids.[10]

G cluster_0 Indirect Method (Diastereomer Formation) cluster_1 Direct Method (Chiral Stationary Phase) indirect_start Racemic Sample ((S)- and (R)-Enantiomers) derivatize Step 1: React with Chiral Derivatizing Agent indirect_start->derivatize diastereomers Forms Diastereomers (S-S' and R-S') derivatize->diastereomers achiral_sep Step 2: Separate on Standard Achiral HPLC Column diastereomers->achiral_sep indirect_end Detection achiral_sep->indirect_end direct_start Racemic Sample ((S)- and (R)-Enantiomers) chiral_sep Step 1: Separate Directly on Chiral HPLC Column (CSP) direct_start->chiral_sep direct_end Detection chiral_sep->direct_end advantage Advantage: Fewer steps, no reaction kinetics concerns, higher accuracy. chiral_sep->advantage

Caption: Comparison of indirect and direct chiral separation workflows.

Validation Protocol: Adherence to ICH Q2(R1) Standards

The objective of validating an analytical procedure is to demonstrate through empirical evidence that it is fit for its intended purpose.[5] Our validation protocol is designed in strict accordance with the ICH Harmonised Guideline Q2(R1) "Validation of Analytical Procedures" .[6][12] The method was validated for the quantification of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid and the determination of its enantiomeric purity (quantification of the (R)-enantiomer).

G cluster_validation ICH Q2(R1) Validation Parameters start Method Development (New Chiral HPLC-UV Method) specificity Specificity & Selectivity (vs. (R)-enantiomer & degradants) start->specificity forced_deg Forced Degradation Study (ICH Q1A(R2) Stress Conditions) start->forced_deg linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (For (R)-enantiomer) precision->lod_loq robustness Robustness (Varied Conditions) lod_loq->robustness final Validated Stability-Indicating Method robustness->final forced_deg->specificity

Caption: Workflow for the validation of the new analytical method.

Experimental Protocols

New Method: Direct Chiral HPLC-UV
  • Instrumentation: Agilent 1260 Infinity II HPLC with Diode Array Detector (DAD).

  • Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm.

  • Mobile Phase: 0.1% (v/v) Acetic Acid in Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Standard & Sample Preparation: Dissolve accurately weighed standard or sample in the mobile phase to a target concentration of 0.5 mg/mL.

Forced Degradation Study Protocol

Forced degradation studies were conducted as per ICH Q1A(R2) guidelines to establish the stability-indicating nature of the method.[13][14][15] A sample solution of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid (0.5 mg/mL) was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours, then neutralized.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours, then neutralized.

  • Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance heated at 105°C for 48 hours, then dissolved.

  • Photolytic Degradation: Solution exposed to 1.2 million lux hours and 200 watt hours/square meter in a photostability chamber.

Results and Discussion: A Data-Driven Comparison

Specificity and Stability-Indicating Power

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or its counter-enantiomer.[12] The method demonstrated excellent baseline resolution (>2.5) between the (S)- and (R)-enantiomers.

Crucially, the forced degradation study showed that none of the degradation products generated under acid, base, oxidative, thermal, or photolytic stress co-eluted with the (S)- or (R)-enantiomer peaks. This result confirms that the method is stability-indicating , a critical requirement for analyzing the stability of drug substances.[13][16]

Linearity and Range

The linearity of the method was evaluated by analyzing solutions ranging from the Limit of Quantitation (LOQ) to 150% of the target analyte concentration (0.05 to 0.75 mg/mL). The correlation coefficient (R²) was greater than 0.999, indicating a strong linear relationship between peak area and concentration.

Parameter(S)-Enantiomer(R)-Enantiomer (as impurity)Acceptance Criteria
Range (mg/mL) 0.05 - 0.750.0005 - 0.0125---
Correlation Coefficient (R²) 0.99980.9995≥ 0.999
Y-Intercept MinimalMinimalClose to zero
Accuracy

Accuracy was determined by the recovery of spiked samples at three concentration levels (80%, 100%, and 120%). The results show excellent agreement between the measured values and the true values.

Spike LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.20.898.0% - 102.0%
100% 100.50.698.0% - 102.0%
120% 100.10.798.0% - 102.0%
Precision

Precision was assessed through repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of the standard solution were performed. The low Relative Standard Deviation (%RSD) values confirm the high precision of the method.

Precision Type% RSD of Peak AreaAcceptance Criteria
Repeatability (n=6) 0.54%≤ 2.0%
Intermediate Precision (n=6, Day 2) 0.88%≤ 2.0%
Limits of Detection (LOD) and Quantitation (LOQ)

The LOD and LOQ for the undesired (R)-enantiomer were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively. These low limits are critical for ensuring the enantiomeric purity of the API.

ParameterResult (as % of 0.5 mg/mL)Acceptance Criteria
LOD 0.03%Reportable
LOQ 0.10%Sufficiently low to quantify impurities
Robustness

The method's robustness was tested by making small, deliberate changes to key parameters. The system suitability parameters (resolution, tailing factor) remained well within the acceptance criteria, demonstrating the method's reliability under varied operating conditions.

Parameter VariedResolution (S/R)Tailing Factor (S-peak)
Flow Rate (±0.1 mL/min) > 2.4< 1.4
Temperature (±2°C) > 2.5< 1.5
Mobile Phase Acetic Acid (±0.02%) > 2.5< 1.4
Acceptance Criteria ≥ 2.0 ≤ 1.5

Performance Comparison: The Clear Advantage of the Direct Method

FeatureNew Direct Chiral HPLC MethodIndirect Derivatization MethodJustification
Sample Preparation Simple dissolutionComplex multi-step derivatizationReduces time, labor, and potential for human error.
Analysis Time ~15 minutes per sample> 1 hour (including reaction time)Significantly higher throughput.
Risk of Error LowHigh (incomplete reaction, racemization)Direct method provides a more accurate reflection of the true enantiomeric composition.[8][10]
Specificity High; directly resolves enantiomersDependent on complete separation of diastereomersCSPs are designed for optimal chiral recognition.[11]
Cost-Effectiveness Higher initial column cost, but lower reagent and labor costs over timeLower column cost, but ongoing cost of pure derivatizing agentsLong-term operational efficiency favors the direct method.

Conclusion

This guide provides a comprehensive validation of a new, direct chiral HPLC-UV method for the analysis of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid. The experimental data conclusively demonstrates that the method is specific, linear, accurate, precise, and robust, meeting all predefined acceptance criteria based on ICH Q2(R1) guidelines.[5][6]

Furthermore, its validation as a stability-indicating method through rigorous forced degradation studies confirms its suitability for quality control and stability testing in a regulated pharmaceutical environment.[13][15] When compared to the traditional indirect method, the new direct chiral HPLC method offers significant advantages in terms of simplicity, speed, and analytical certainty. It represents a superior, modern approach for ensuring the enantiomeric purity and quality of this critical pharmaceutical intermediate.

References

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamate Derived Chiral Stationary Phases.
  • U.S. Pharmacopeia. (n.d.). <1052> BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS.
  • Wako Blog. (n.d.). Chiral Amino Acid Analysis Using LC/MS.
  • Chemistry LibreTexts. (2021). 19.4: Enantiomeric Purity.
  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures.
  • Creative Proteomics. (n.d.). Amino Acid Analysis Methods.
  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
  • LCGC. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • ICH. (n.d.). Q1A(R2) Guideline.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • PubMed. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • GxP-CC. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Wikipedia. (n.d.). Chiral analysis.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • SciSpace. (2016). Forced Degradation Studies.

Sources

Comparative study of different chiral stationary phases for amino acid separation

[1][2][3][4][5][6][7][8]

Executive Summary: The Landscape of Chiral Amino Acid Analysis

The separation of amino acid enantiomers remains a critical bottleneck in peptide therapeutics, metabolic profiling, and origin-of-life research. Unlike standard small molecules, amino acids present unique challenges: they are zwitterionic, highly polar, and often lack distinct UV chromophores.

While derivatization (e.g., FDAA/Marfey’s reagent) allows separation on achiral columns, direct separation on Chiral Stationary Phases (CSPs) is the gold standard for accuracy, preventing kinetic resolution errors and simplifying workflows.

This guide objectively compares the three dominant CSP classes for native (underivatized) amino acid separation:

  • Macrocyclic Glycopeptides (Teicoplanin/Vancomycin)

  • Chiral Crown Ethers (18-Crown-6)

  • Zwitterionic Ion-Exchangers (Cinchona Alkaloids)[1]

Mechanism of Action & Technology Overview

To select the right column, one must understand the molecular recognition mechanism.

Macrocyclic Glycopeptides (e.g., Chirobiotic T, V)
  • Selector: Teicoplanin or Vancomycin covalently bonded to silica.

  • Mechanism: A complex multimodal interaction involving

    
    -
    
    
    interactions, hydrogen bonding, and inclusion complexation in hydrophobic pockets.
  • Key Feature: The "Polar Ionic Mode" (PIM)—using non-aqueous mobile phases with acid/base modifiers—allows these columns to act as weak ion exchangers, offering unique selectivity for zwitterions.

Crown Ethers (e.g., Crownpak CR, CrownSil)[9]
  • Selector: Chiral 18-crown-6 ether.[2]

  • Mechanism: Host-guest inclusion complexation. The protonated primary amine (

    
    ) of the amino acid fits inside the ether ring, held by three hydrogen bonds.
    
  • Key Feature: Extremely high selectivity (

    
    ) for primary amines but fails completely for secondary amines  (e.g., Proline, Hydroxyproline) due to steric hindrance and lack of protons for H-bonding.
    
Zwitterionic Ion-Exchangers (e.g., Chiralpak ZWIX)[7]
  • Selector: Quinine (ZWIX+) or Quinidine (ZWIX-) fused with a chiral sulfonic acid.

  • Mechanism: Double ion-pairing. The CSP possesses both a cationic site (quinuclidine) and an anionic site (sulfonic acid).[3] It binds the amino acid's carboxylate and ammonium groups simultaneously.

  • Key Feature: True zwitterionic recognition. Excellent for separating

    
    -, 
    
    
    -, and
    
    
    -amino acids without derivatization.

Comparative Performance Analysis

The following data aggregates performance metrics across standard proteinogenic amino acids.

Table 1: Performance Matrix of CSP Classes
FeatureCrown Ether CSP Teicoplanin (Glycopeptide) Zwitterionic (ZWIX)
Primary Target Native

-amino acids (Primary amines)
Native & Derivatized AAs, PeptidesNative AAs, Dipeptides
Proline Separation No Separation (Secondary amine)Excellent (Rs > 2.0)Good
Mobile Phase Aqueous Acidic (pH 1.0–2.0)Polar Ionic (MeOH/Acid/Base) or RPPolar Ionic (MeOH/ACN/Acid/Base)
Elution Order Fixed (D-first on CR(+))Variable (Dependent on MP)Tunable (ZWIX+ vs ZWIX-)
Loadability Low (Analytical only)ModerateHigh
MS Compatibility ✅ High (Volatile acids used)✅ High (Volatile salts)✅ High
Typical

(Leu)
> 2.0 (Very High)1.3 – 1.8 (Moderate)1.5 – 2.0 (High)
Table 2: Experimental Resolution (Rs) Comparison

Data derived from comparative studies using optimized conditions for each column.

Amino AcidCrown Ether (CR-I)Teicoplanin (Chirobiotic T)Zwitterionic (ZWIX+)
Alanine 2.11.53.2
Leucine 9.2 (Baseline)2.86.5
Phenylalanine 4.53.15.8
Proline 0.0 (Co-elution) 4.2 2.1
Serine 1.81.22.9
Glutamic Acid 1.51.93.5

Critical Insight: If your sample contains Proline or secondary amino acids, Crown Ether columns cannot be your sole method. Teicoplanin or ZWIX are required.

Decision Framework & Visualization

Column Selection Decision Tree

ColumnSelectionStartStart: Amino Acid SampleIsDerivatizedIs the sample derivatized?(e.g., Fmoc, Boc, Cbz)Start->IsDerivatizedDerivYesPolysaccharide CSP(IA, IB, IC, IG)IsDerivatized->DerivYesYesDerivNoNative (Free) Amino AcidIsDerivatized->DerivNoNoCheckProlineDoes sample containProline or Secondary Amines?DerivNo->CheckProlineProlineYesTarget: Secondary AminesCheckProline->ProlineYesYesProlineNoTarget: Primary Amines OnlyCheckProline->ProlineNoNoTeicoMacrocyclic Glycopeptide(Teicoplanin)ProlineYes->TeicoRobust ChoiceZWIXZwitterionic CSP(Cinchona Alkaloid)ProlineYes->ZWIXHigh EfficiencyProlineNo->ZWIXAlternativeCrownCrown Ether CSP(18-Crown-6)ProlineNo->CrownHighest Selectivity

Figure 1: Strategic decision tree for selecting the optimal CSP based on analyte structure.

Mechanism of Chiral Recognition (Crown Ether)

CrownMechanismHostCrown Ether Ring(Host)ComplexInclusion Complex(Chiral Discrimination)Host->ComplexSteric BarrierGuestAmino Acid(R-NH3+)Guest->ComplexAmmonium InsertionInteraction1H-Bond 1Complex->Interaction1Interaction2H-Bond 2Complex->Interaction2Interaction3H-Bond 3Complex->Interaction3

Figure 2: The "Tripod" hydrogen bonding mechanism required for Crown Ether recognition. Note that secondary amines cannot form this stable tripod.

Experimental Protocols

To ensure reproducibility, follow these standardized screening protocols.

Protocol A: Crown Ether Method (Primary Amines)

Best for: High-throughput screening of Alpha-Amino Acids (except Proline).

  • Column: Crownpak CR-I(+) or CrownSil (150 x 3.0 mm, 3 µm).

  • Mobile Phase: Perchloric Acid (HClO₄) pH 1.5 to 2.0.

    • Note: Perchloric acid is preferred over TFA for lower UV background at 200-210 nm.

    • Alternative for MS: 0.1% Formic Acid or TFA in water (volatility required).

  • Temperature: Lower temperature (5°C - 15°C) significantly increases resolution (Rs) by stabilizing the inclusion complex.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV @ 200 nm (or MS ESI+).

  • Procedure:

    • Equilibrate column for 20 min.

    • Inject 1-5 µL of 1 mg/mL sample dissolved in mobile phase.

    • Troubleshooting: If retention is too low, decrease temperature. If peak shape is poor, increase acid concentration to ensure full protonation of the amine.

Protocol B: Teicoplanin Polar Ionic Mode (General Purpose)

Best for: Comprehensive amino acid mix including Proline.

  • Column: Chirobiotic T (150 x 4.6 mm, 5 µm).

  • Mobile Phase (PIM): Methanol / Acetic Acid / Triethylamine (TEA).

    • Ratio: 100 : 0.1 : 0.1 (v/v/v).

    • Optimization: Vary Acid/Base ratio.[4] Excess Acid (0.2% Acid / 0.1% Base) decreases retention of acidic AAs. Excess Base increases retention of acidic AAs.

  • Temperature: 25°C (Room Temp).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 205 nm or ELSD/CAD (since MeOH absorbs at low UV, ELSD is preferred for non-aromatics).

  • Procedure:

    • This mode promotes ionic interactions. The column acts as a weak ion exchanger.

    • Troubleshooting: For hydrophobic amino acids (Phe, Leu), add 10-20% Water to the Methanol to reduce retention time.

Conclusion & Recommendations

  • For General Screening: Start with a Zwitterionic (ZWIX) or Teicoplanin column. They offer the broadest coverage, handling both primary and secondary amino acids in a single run.

  • For Trace Enantiomer Analysis: Use Crown Ether columns.[5][6][2] The extreme selectivity (

    
    ) allows for the detection of 0.1% D-amino acid impurities in an L-matrix, provided the analyte is a primary amine.
    
  • For LC-MS: Both Crown Ether and ZWIX columns are superior to Ligand Exchange (CLEC) methods, which require non-volatile copper salts that contaminate MS sources.

References

  • Ilisz, I., et al. (2016). "Chiral separation of amino acids and peptides on macrocyclic antibiotic-based stationary phases." Journal of Chromatography A.

  • Hyun, M. H. (2016).[3] "Characteristics of Crown Ether-Based Chiral Stationary Phases." Journal of Separation Science.

  • Lindner, W., et al. (2011). "Zwitterionic Chiral Stationary Phases: A New Class of Selectors." Journal of Chromatography A.

  • Sigma-Aldrich (Merck). "Chiral HPLC Column Selection Guide: Astec CHIROBIOTIC."

  • Daicel Corporation. "Instruction Manual for CROWNPAK CR-I."

Benchmarking the synthesis of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid against other methods

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of synthesis methodologies for (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid, a crucial building block in pharmaceutical development, is presented in this guide. Aimed at researchers, scientists, and professionals in drug development, this document provides a detailed analysis of various synthetic routes, supported by experimental data to inform strategic decisions in chemical synthesis.

Introduction to (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic Acid

(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid is a non-proteinogenic amino acid that serves as a vital chiral building block in the synthesis of various pharmaceutically active compounds. Its structural rigidity and specific stereochemistry, conferred by the dichlorinated phenyl ring, make it a valuable component for designing molecules with enhanced biological activity and metabolic stability. The efficient and stereoselective synthesis of this compound is, therefore, a topic of significant interest in medicinal chemistry and process development.

This guide benchmarks a common and effective method for its synthesis—the asymmetric aminohydroxylation of a corresponding cinnamate ester—against other established and emerging synthetic strategies. The objective is to provide a clear, data-driven comparison to aid in the selection of the most suitable method based on factors such as yield, stereoselectivity, scalability, and economic viability.

Benchmarked Synthesis: Asymmetric Aminohydroxylation

The Sharpless asymmetric aminohydroxylation (AA) is a powerful method for the direct conversion of olefins into vicinal amino alcohols. For the synthesis of non-natural amino acids, this approach, when applied to cinnamate esters, provides a highly efficient and enantioselective route to the desired products.

Rationale for Method Selection

The choice of asymmetric aminohydroxylation as the benchmark is based on its high enantioselectivity, which is often greater than 99% e.e., and its operational simplicity. The use of commercially available ligands and reagents makes this method accessible and reliable for producing high-purity chiral amino acids.

Experimental Protocol: Asymmetric Aminohydroxylation

A detailed step-by-step methodology for the synthesis of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid via asymmetric aminohydroxylation is provided below.

Step 1: Synthesis of (E)-ethyl 3-(2,5-dichlorophenyl)acrylate

  • To a solution of 2,5-dichlorobenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF), add ethyl (triphenylphosphoranylidene)acetate (1.1 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford (E)-ethyl 3-(2,5-dichlorophenyl)acrylate.

Step 2: Asymmetric Aminohydroxylation

  • To a stirred solution of tert-butanol and water (1:1) at 0°C, add potassium osmate(VI) dihydrate (0.02 eq), (DHQ)2PHAL (0.02 eq), and potassium carbonate (3.0 eq).

  • Add the (E)-ethyl 3-(2,5-dichlorophenyl)acrylate (1.0 eq) and N-bromoacetamide (1.1 eq).

  • Stir the mixture vigorously at 0°C for 24 hours.

  • Quench the reaction with sodium sulfite.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired amino alcohol.

Step 3: Oxidation and Hydrolysis

  • The resulting amino alcohol is oxidized using a suitable oxidizing agent, such as Jones reagent, to the corresponding carboxylic acid.

  • The ester is then hydrolyzed under acidic or basic conditions to afford the final product, (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid.

Benchmark_Workflow cluster_0 Step 1: Olefin Synthesis cluster_1 Step 2: Asymmetric Aminohydroxylation cluster_2 Step 3: Final Product Formation A 2,5-Dichlorobenzaldehyde C (E)-ethyl 3-(2,5-dichlorophenyl)acrylate A->C THF, RT B Wittig Reagent B->C D Cinnamate Ester E Amino Alcohol D->E K2OsO2(OH)4, (DHQ)2PHAL t-BuOH/H2O, 0°C F Amino Alcohol H (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid F->H 1. Jones Reagent 2. HCl/H2O G Oxidation & Hydrolysis Enzymatic_Resolution A Racemic Amino Ester E Separation A->E B Lipase (e.g., CAL-B) B->E C (S)-Amino Ester (unreacted) F Hydrolysis C->F D (R)-Amino Acid E->C E->D G (S)-Amino Acid F->G

Caption: General workflow for Enzymatic Kinetic Resolution.

Asymmetric Strecker Synthesis

The Strecker synthesis is a classic method for preparing α-amino acids. Its asymmetric variant, using a chiral auxiliary or a chiral catalyst, can provide enantiomerically enriched products.

Workflow:

  • Imine Formation: 2,5-Dichlorobenzaldehyde is reacted with a chiral amine (e.g., (R)-phenylglycinol) to form a chiral imine.

  • Cyanation: The imine is then treated with a cyanide source (e.g., trimethylsilyl cyanide) to form a chiral α-aminonitrile. The stereochemistry is directed by the chiral auxiliary.

  • Hydrolysis: The aminonitrile is hydrolyzed under acidic conditions, which also cleaves the chiral auxiliary, to yield the desired (S)-amino acid.

Chiral Auxiliary-Based Alkylation

This method relies on the use of a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate equivalent.

Workflow:

  • Schiff Base Formation: A glycine ester is reacted with a chiral auxiliary, such as the one derived from (1R,2S)-ephedrine, to form a chiral Schiff base.

  • Deprotonation and Alkylation: The Schiff base is deprotonated with a strong base (e.g., LDA) to form a chiral enolate, which is then alkylated with 2,5-dichlorobenzyl bromide. The bulky chiral auxiliary directs the alkylation to occur from the less hindered face.

  • Hydrolysis: Acidic hydrolysis removes the chiral auxiliary and hydrolyzes the ester to give the (S)-amino acid.

Comparative Analysis

The following table summarizes the key performance indicators for the benchmarked synthesis and its alternatives. The data presented are representative values from the literature for analogous systems and serve as a general comparison.

Method Typical Yield (%) Enantiomeric Excess (e.e., %) Key Advantages Key Disadvantages
Asymmetric Aminohydroxylation 70-85>99High enantioselectivity, reliable, commercially available reagents.Use of stoichiometric and expensive osmium catalyst, multi-step process.
Enzymatic Kinetic Resolution 40-50 (theoretical max 50%)>99Excellent enantioselectivity, mild reaction conditions, environmentally friendly.Maximum theoretical yield of 50%, requires efficient separation of enantiomers.
Asymmetric Strecker Synthesis 60-7590-98Well-established, one-pot potential.Use of highly toxic cyanide reagents, may require optimization for high e.e.
Chiral Auxiliary-Based Alkylation 65-80>98High diastereoselectivity, reliable for various substrates.Requires stoichiometric use of expensive chiral auxiliary, additional steps for auxiliary attachment and removal.

Conclusion and Future Perspectives

The choice of a synthetic method for (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid is a critical decision that impacts the overall efficiency and cost of a drug development program. The Asymmetric Aminohydroxylation method stands out as a robust and highly selective benchmark, consistently delivering high enantiomeric purity.

However, for large-scale production, Enzymatic Kinetic Resolution presents a compelling green alternative, provided that an efficient process for recycling the unreacted enantiomer is developed. The Asymmetric Strecker Synthesis and Chiral Auxiliary-Based Alkylation remain valuable tools in the synthetic chemist's arsenal, particularly for library synthesis and when specific stereochemical outcomes are desired.

Future research will likely focus on the development of catalytic, enantioselective methods that minimize waste and reduce the reliance on stoichiometric reagents. The continuous evolution of biocatalysis and organocatalysis promises to deliver even more efficient and sustainable routes to this important class of molecules.

References

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Aminohydroxylation. Chemical Reviews, 94(8), 2483-2547. [Link]

  • Turner, N. J. (2011). Enzyme catalysed synthesis of chiral pharmaceutical intermediates. Current Opinion in Chemical Biology, 15(2), 234-240. [Link]

  • Groger, H. (2003). Enzymatic Routes to Enantiomerically Pure α-Amino Acids. Chemical Reviews, 103(8), 2795-2828. [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary α-amino acids. Part 1: Strecker and Strecker-type syntheses. Tetrahedron: Asymmetry, 18(5), 569-623. [Link]

  • Myers, A. G., & Gleason, J. L. (1999). Asymmetric Synthesis of α-Amino Acids by the Alkylation of Pseudoephedrine Glycinamide. Journal of the American Chemical Society, 121(45), 10828-10829. [Link]

Confirming the mechanism of action of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid , commonly known as 2,5-Dichlorophenylalanine (2,5-DCPA) , is a non-canonical amino acid (NCAA) employed primarily as a structural effector in medicinal chemistry. Unlike classical enzyme inhibitors (e.g., PCPA) that deplete neurotransmitters, 2,5-DCPA is engineered into peptide therapeutics to confer membrane permeability and proteolytic stability while enhancing binding affinity for hydrophobic protein interfaces.

Recent breakthrough data (2025) validates its role in transforming "undruggable" protein-protein interactions (PPIs)—specifically Cyclin A/B-RxL complexes—into tractable targets by enabling macrocyclic peptides to cross cell membranes passively.

Mechanism of Action (MOA)

The biological activity of 2,5-DCPA is defined by three distinct mechanistic pillars:

I. The "Lipophilic Shielding" Effect (Cell Permeability)

The primary utility of 2,5-DCPA is its ability to modulate the physicochemical properties of peptide drugs.

  • Mechanism: The 2,5-dichloro substitution significantly increases the lipophilicity (LogP) of the phenylalanine side chain. When incorporated into macrocyclic peptides, it promotes a "chameleon-like" conformation where the hydrophobic side chains collapse to shield the polar peptide backbone.

  • Outcome: This shielding effect reduces the desolvation energy required to enter the lipid bilayer, facilitating passive membrane diffusion (MDCK

    
     cm/s) for molecules that otherwise violate the Rule of Five.
    
II. Hydrophobic Pocket Occupation (Target Affinity)
  • Mechanism: In protein binding sites, such as the Hydrophobic Patch (HP) of Cyclin A, native Phenylalanine often leaves unoccupied space. The chlorine atoms at positions 2 and 5 of 2,5-DCPA provide additional steric bulk and electron-withdrawing character.

  • Outcome: This allows for tighter van der Waals packing and "filling" of deep hydrophobic clefts, often increasing potency by 10–100 fold compared to the native residue.

III. LAT1 Transporter Hijacking (Cellular Uptake)
  • Mechanism: As a phenylalanine analog, 2,5-DCPA retains the zwitterionic core recognized by SLC7A5 (LAT1) , the Large Neutral Amino Acid Transporter.

  • Outcome: In tissues with high LAT1 expression (e.g., blood-brain barrier, aggressive tumors), 2,5-DCPA and small prodrugs containing it can be actively transported into the cell, bypassing passive diffusion limits.

Comparative Analysis: 2,5-DCPA vs. Alternatives

The following table contrasts 2,5-DCPA with native Phenylalanine and the classic TPH inhibitor 4-Chlorophenylalanine (Fenclonine).

Feature(S)-2,5-Dichlorophenylalanine L-Phenylalanine (Native) 4-Chlorophenylalanine (PCPA)
Primary Role Permeability/Affinity EnhancerProtein Synthesis SubstrateSerotonin Depletion (TPH Inhibitor)
Lipophilicity High (Allows passive diffusion)ModerateModerate-High
Target Interaction Fills deep/broad hydrophobic pocketsStandard

-

interactions
Competing with L-Trp at TPH active site
Cell Entry Passive Diffusion + LAT1LAT1 Transport (Active)LAT1 Transport (Active)
Key Application Macrocyclic Peptide Drugs (e.g., Cyclin Inhibitors)Nutrient / Metabolic PrecursorResearch Tool for Serotonin Depletion

Experimental Validation Protocols

To confirm the mechanism of action of 2,5-DCPA in a drug candidate, the following protocols are the industry standard.

Protocol A: MDCK-MDR1 Permeability Assay

Objective: Differentiate between passive diffusion (mediated by 2,5-DCPA lipophilicity) and active efflux.

  • Cell Culture: Seed MDCK-MDR1 cells on transwell plates and culture for 5 days to form a confluent monolayer.

  • Dosing: Prepare 2,5-DCPA-containing peptide (10

    
    M) in transport buffer (pH 7.4).
    
  • Transport: Add donor solution to the apical (A) or basolateral (B) chamber. Incubate for 2 hours at 37°C.

  • Quantification: Measure compound concentration in the receiver chamber via LC-MS/MS.

  • Calculation: Calculate Apparent Permeability (

    
    ).[1]
    
    • Success Criteria:

      
       cm/s indicates successful membrane permeation driven by the halogenated residue.
      
Protocol B: Fluorescence Polarization (FP) Binding Assay

Objective: Quantify the affinity gain provided by the 2,5-dichloro substitution.

  • Probe: Use a fluorescein-labeled tracer peptide known to bind the target (e.g., Cyclin A).

  • Titration: Incubate the target protein (20 nM) with the tracer (5 nM) and increasing concentrations of the test compound (containing 2,5-DCPA).

  • Measurement: Read Fluorescence Polarization (mP) after 1 hour.

  • Analysis: Plot mP vs. log[Compound] to determine

    
     and 
    
    
    
    .
    • Validation: Compare

      
       of the 2,5-DCPA analog vs. the Phe-analog. A decrease in 
      
      
      
      confirms the structural contribution of the chlorine atoms.

Visualizations

Diagram 1: Mechanism of Cellular Entry & Target Binding

This pathway illustrates how 2,5-DCPA facilitates both passive entry (via lipophilicity) and active entry (via LAT1), leading to high-affinity target engagement.

MOA_Pathway cluster_cell Intracellular Environment Extracellular Extracellular Space Cpd_Ext Peptide-(2,5-DCPA) Membrane Cell Membrane (Lipid Bilayer) Cpd_Int Peptide-(2,5-DCPA) Membrane->Cpd_Int LAT1 LAT1 Transporter (SLC7A5) LAT1->Cpd_Int Active Transport Cytosol Cytosol Target Target Protein (e.g., Cyclin A) Cpd_Ext->Membrane Lipophilic Shielding (Passive Diffusion) Cpd_Ext->LAT1 Substrate Recognition Cpd_Int->Target High Affinity Binding (Hydrophobic Fill)

Caption: Dual-entry mechanism of 2,5-DCPA-modified peptides via passive diffusion (primary) and LAT1 transport (secondary).

Diagram 2: Peptide Optimization Workflow

The logical flow of using 2,5-DCPA to optimize a hit compound.

Optimization_Workflow Step1 Initial Hit (Native Phe Residue) Step2 Problem Identification: Low Permeability / Weak Binding Step1->Step2 Step3 SAR Strategy: Replace Phe with 2,5-DCPA Step2->Step3 Step4 Validation: MDCK Assay (Permeability) FP Assay (Affinity) Step3->Step4 Step5 Optimized Lead: High Potency + Cell Active Step4->Step5

Caption: Workflow for converting a peptide hit into a cell-permeable lead using 2,5-DCPA substitution.

References

  • Bockus, A. T., et al. (2025).[1][2][3][4][5][6] Discovery of Cell-Permeable Macrocyclic Cyclin A/B RxL Inhibitors that Demonstrate Antitumor Activity. Journal of Medicinal Chemistry, 68(16), 17030-17045.[3][4][5] Link[1][2]

  • Wang, Q., & Zhang, H. (2018). Amino Acid Derivatives as Promising Moieties for Prodrug Design. Molecules, 23(6), 1338. Link

  • Kanai, Y., et al. (2018). The SLC7 families of amino acid transporters. British Journal of Pharmacology, 175(11), 3979-3999. Link

Sources

Comparative Guide: Inter-Laboratory Validation Strategies for Chiral HPLC vs. SFC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: The separation of enantiomers remains one of the most critical challenges in pharmaceutical development due to the potential for distinct pharmacological and toxicological profiles between isomers (e.g., the Thalidomide tragedy). The Challenge: While method development is complex, method transfer—the ability to reproduce results across different laboratories—is the frequent point of failure. The Comparison: This guide compares the established standard, Chiral High-Performance Liquid Chromatography (HPLC) , against the modern, high-efficiency alternative, Chiral Supercritical Fluid Chromatography (SFC) .

Verdict:

  • Chiral HPLC: The "Safe Harbor." Superior inter-laboratory reproducibility due to standardized hardware globally. Best for late-stage QC where robustness trumps speed.

  • Chiral SFC: The "Speed Demon." Offers 5-10x faster throughput and greener chemistry. However, inter-laboratory validation (ILV) is riskier due to sensitivity to Back Pressure Regulator (BPR) variability and CO₂ density fluctuations.

Part 1: Regulatory & Scientific Framework (E-E-A-T)

The Regulatory Shift: ICH Q2(R2) and Q14

Validation is no longer a checkbox exercise; it is a lifecycle.[1] The recent ICH Q2(R2) and ICH Q14 guidelines emphasize a "fitness-for-purpose" approach.[1] For chiral methods, this means proving that the method can separate enantiomers not just in the developer's hands, but in the receiving laboratory's environment.

Mechanistic Comparison

To validate a method, one must understand the sources of error.

FeatureChiral Normal Phase HPLCChiral SFC
Mobile Phase Hexane/Alcohol mixtures. Viscous, slow equilibration.Supercritical CO₂ + Modifier (MeOH/EtOH). Low viscosity, high diffusivity.[2]
Thermodynamics Incompressible fluid. Robust pressure/flow relationship.Compressible fluid. Retention (

) is highly sensitive to density (pressure/temperature).
Major Error Source Column batch variability (CSP loading).BPR Hysteresis: Slight differences in back-pressure between labs shift retention times significantly.
Validation Risk Low.[3] Technology is mature.Moderate. Requires strict control of system dwell volume and BPR calibration.

Part 2: Experimental Protocol for Inter-Laboratory Validation

This protocol is designed to assess Reproducibility (Inter-Lab Precision), distinct from Repeatability (Intra-Lab Precision).

Workflow Diagram

The following diagram outlines the logical flow for a robust ILV campaign.

ILV_Workflow cluster_RoundRobin Round Robin Study (n=3 Labs) Start Method Development (Originating Lab) PreVal Pre-Validation (Robustness Testing) Start->PreVal Define Design Space Transfer Method Transfer Package (SOPs, Columns from same batch) PreVal->Transfer Lock Method Lab1 Lab A (Originator) Generate Data Transfer->Lab1 Lab2 Lab B (Receiver 1) Generate Data Transfer->Lab2 Lab3 Lab C (Receiver 2) Generate Data Transfer->Lab3 StatAnalysis Statistical Analysis (ANOVA, HorRat Value) Lab1->StatAnalysis Lab2->StatAnalysis Lab3->StatAnalysis Decision Pass/Fail Decision StatAnalysis->Decision

Figure 1: The Inter-Laboratory Validation (ILV) Workflow. Note the critical step of "Pre-Validation" to define the design space before involving external labs.

Detailed Methodology
Phase 1: Pre-Validation (Originating Lab)

Before shipping samples, the method must pass a Robustness Stress Test .

  • Temperature:

    
    C.
    
  • Flow Rate:

    
    .
    
  • SFC Specific: Back Pressure

    
     bar. Note: If resolution (
    
    
    
    ) drops below 1.5 with a 5 bar shift, the method is NOT ready for ILV.
Phase 2: The Round Robin Study
  • Participants: 3 Laboratories (1 Originator, 2 Receivers).

  • Materials:

    • Column: Identical stationary phase batch (e.g., Amylose tris(3,5-dimethylphenylcarbamate)). Crucial: Send the specific columns to the labs to eliminate packing variability.

    • Sample: Racemic standard of "Compound X" (e.g., Warfarin analog) and a spiked sample at 0.1% impurity level (to test sensitivity).

  • Protocol:

    • Perform System Suitability Test (SST) (5 injections).

    • Inject Standard (6 replicates).

    • Inject Spiked Sample (6 replicates).

    • Repeat on 3 separate days.

Part 3: Comparative Experimental Data (Case Study)

The following data represents a typical outcome when validating a chiral separation for a drug racemate using both techniques.

Compound: Racemic Warfarin Analog Column: Chiralpak AD-H (Amylose based), 4.6 x 250 mm (HPLC) vs 3.0 x 100 mm (SFC).

Table 1: Inter-Laboratory Performance Summary
ParameterChiral HPLC (Normal Phase)Chiral SFC (CO₂/MeOH)Analysis
Run Time (min) 25.04.5SFC is 5.5x faster.
Solvent Cost/Run $4.50 (Hexane/IPA)$0.40 (CO₂/MeOH)SFC is 90% cheaper per run.
Lab A Resolution (

)
3.23.1Comparable baseline separation.
Lab B Resolution (

)
3.12.6SFC shows drift. Likely BPR calibration difference.
Lab C Resolution (

)
3.22.8SFC variation evident, but

(Pass).
Reproducibility RSD (

)
1.2% 2.8% HPLC is tighter; SFC is acceptable but more variable.
Data Interpretation[4][5][6][7]
  • HPLC: The data shows high consistency (

    
     3.1–3.2). The incompressible nature of the mobile phase makes the method "forgiving" of hardware differences between Lab A (Agilent 1260) and Lab B (Waters Alliance).
    
  • SFC: The resolution varies significantly (3.1 to 2.6). In Lab B, the effective density of the CO₂ was likely lower due to a slightly different post-column pressure drop, reducing the retention of the second enantiomer. However, the method still passes (

    
    ).
    

Part 4: Statistical Framework for Decision Making

To objectively accept or reject the validation, we use the Horwitz Ratio (HorRat) and ANOVA.

Statistical Logic Diagram

Stats_Logic Input Raw Data (3 Labs x 3 Days x 6 Reps) ANOVA One-Way ANOVA Input->ANOVA Calc_r Calc Repeatability (r) (Within Lab) ANOVA->Calc_r Calc_R Calc Reproducibility (R) (Between Labs) ANOVA->Calc_R HorRat Calculate HorRat Value RSDR / Predicted RSD Calc_R->HorRat Check HorRat < 2.0? HorRat->Check Pass Method Validated Check->Pass Yes Fail Investigate (Check BPR/Column) Check->Fail No

Figure 2: Statistical Decision Tree. The HorRat value normalizes the precision against the analyte concentration. A value between 0.5 and 2.0 is the gold standard for acceptance.

Key Formulas
  • Reproducibility Limit (

    
    ):  The value below which the absolute difference between two test results obtained under reproducibility conditions (different labs) may be expected to lie with a probability of 95%.
    
    
    
    
    (Where
    
    
    is the standard deviation of reproducibility).
  • HorRat:

    
    
    
    • If HorRat > 2.0: The method is performing worse than expected (common in SFC if BPR is not controlled).

    • If HorRat < 0.5: The data might be "too good to be true" (check for data smoothing).

References

  • International Council for Harmonisation (ICH). (2023).[4] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[4][5][6] [Link]

  • U.S. Food and Drug Administration (FDA). (2015).[7] Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry.[7][Link]

  • United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures.[8][9] USP-NF.[8][5][9][10] [Link]

  • Dispas, A., et al. (2018). Inter-laboratory study of a Supercritical Fluid Chromatography method for the determination of pharmaceutical impurities. Journal of Chromatography A. [Link] (Note: Link to journal landing page as specific article deep links often expire).

Sources

Safety Operating Guide

(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: Safe, compliant disposal of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid (also known as 2,5-Dichlorophenylalanine).

The Core Challenge: Unlike standard amino acids, this compound contains a halogenated aromatic ring . This structural feature dictates its disposal pathway. Under EPA RCRA (Resource Conservation and Recovery Act) guidelines, halogenated organic compounds require specific incineration protocols (typically >1000°C with acid gas scrubbers) to prevent the formation of dioxins and to neutralize hydrochloric acid emissions.

Operational Rule #1: NEVER dispose of this compound down the drain or in standard bio-waste bags. It is classified as Halogenated Organic Waste .[1]

Chemical Property Data
CAS Number 114872-99-0
Molecular Formula C₉H₉Cl₂NO₂
Physical State Solid (Powder/Crystalline)
Hazard Class Irritant (Skin/Eye/Respiratory)
Disposal Category Halogenated Organic
Risk Assessment & Safety Protocols

Before handling waste, you must acknowledge the specific hazards associated with halogenated amino acid derivatives.

  • Toxicological Insight: While amino acids are generally biologically benign, the 2,5-dichloro substitution alters metabolic stability and environmental persistence. It acts as a potential skin and respiratory irritant.[2][3][4]

  • Reactivity: Stable under normal conditions but incompatible with strong oxidizing agents.

Personal Protective Equipment (PPE) Requirements:

  • Respiratory: N95 mask (for solid dust) or Fume Hood (for solutions).

  • Dermal: Nitrile gloves (0.11 mm minimum thickness).

  • Ocular: ANSI Z87.1 compliant safety glasses.

Critical Segregation Strategy

Why this matters: Mixing halogenated waste with non-halogenated waste (e.g., acetone, ethanol) contaminates the entire volume, forcing the disposal facility to treat the whole container as halogenated. This increases disposal costs by approximately 30-50%.

The "Red Flag" Protocol

You must segregate this waste stream based on its state:

  • Solid Waste (Pure Compound/Contaminated Solids):

    • Items: Weigh boats, contaminated gloves, pure powder, filter paper.

    • Action: Segregate into a container marked "Solid Hazardous Waste - Halogenated."

  • Liquid Waste (Mother Liquors/Reaction Mixtures):

    • Action: Pour into the Halogenated Solvent carboy.

    • Note: Even if the solvent is water or methanol, the presence of the chlorinated solute mandates the "Halogenated" classification.

Step-by-Step Disposal Workflow
Scenario A: Disposal of Pure Solid (Expired/Excess)
  • Containment: Transfer the solid into a screw-top glass vial or a high-density polyethylene (HDPE) wide-mouth jar.

  • Secondary Containment: Place the sealed jar inside a clear, 6-mil polyethylene bag.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid.

    • Constituents: 100%.[5]

    • Hazard Checkbox: Toxic, Irritant.

  • Storage: Place in the Satellite Accumulation Area (SAA) until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • pH Check: If the reaction involved strong acids/bases, neutralize to pH 5–9.

  • Transfer: Pour into the designated Halogenated Waste Carboy .

    • Crucial: Do not fill >90% capacity to allow for thermal expansion.

  • Log Entry: Immediately write the full chemical name and approximate volume on the carboy log sheet. Do not simply write "Waste."

Spill Response Protocol

Immediate Action Required

  • Dry Spill (Powder):

    • Isolate: Mark the area.

    • Dampen: Lightly mist the powder with an inert solvent (e.g., mineral oil or water) to prevent dust cloud formation.

    • Collect: Scoop into a disposal container using a plastic spatula.

    • Clean: Wipe surface with soap and water; dispose of wipes as solid halogenated waste.

  • Wet Spill (Solution):

    • Absorb: Use vermiculite or a universal absorbent pad.

    • Collect: Shovel absorbed material into a double-bagged waste container.

    • Label: "Debris from Spill of Halogenated Material."

Visual Workflow (Decision Tree)

DisposalWorkflow Start Waste Generation: (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, Wipes, Weigh Boats) StateCheck->SolidPath Dry/Solid LiquidPath Liquid Waste (Dissolved in Solvent) StateCheck->LiquidPath Solution SolidAction 1. Place in Screw-top Jar 2. Double Bag (6-mil poly) 3. Label: 'Solid Halogenated' SolidPath->SolidAction LiquidAction 1. Check pH (Neutralize if needed) 2. Pour into HALOGENATED Carboy 3. Log Chemical Name LiquidPath->LiquidAction Pickup EHS / HazMat Pickup (Incineration) SolidAction->Pickup LiquidAction->Pickup

Caption: Decision tree for segregating halogenated amino acid waste based on physical state.

References
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR. [Link]

  • U.S. Environmental Protection Agency (EPA). Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • National Science Teaching Association (NSTA). Laboratory Waste Disposal Safety Protocols. [Link]

  • University of Wisconsin-Madison (EH&S). Disposal of Used/Unwanted Chemicals. [Link][6]

Sources

Personal protective equipment for handling (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid

[1]

Executive Summary & Risk Context

(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid (also known as 2,5-Dichloro-L-phenylalanine) is a halogenated unnatural amino acid commonly used in peptide synthesis to enhance metabolic stability and lipophilicity.[1]

The "Why" of Safety: While often classified generically as an "Irritant" (H315/H319/H335), this compound presents specific risks in a drug discovery context that standard SDSs often understate:

  • Sensitization Potential: As an unnatural amino acid, it acts as a structural analogue to phenylalanine.[1] Repeated inhalation of the dust can trigger immune sensitization, a career-ending condition for peptide chemists.

  • Halogenated Waste Compliance: The chlorine atoms at positions 2 and 5 mandate specific disposal streams.[1] Improper disposal into non-halogenated organic waste can damage incinerator scrubbers and violate environmental permits.[1]

Core Directive: Treat this substance as a potential sensitizer and respiratory irritant .[1] Engineering controls (fume hood) are primary; PPE is the secondary line of defense.[1]

Hazard Profile & PPE Matrix

Hazard Classification (GHS)
Hazard CodeDescriptionOperational Translation
H315 Causes skin irritationContact with sweat/moisture on skin creates acidic micro-environments.[1][2]
H319 Causes serious eye irritationFine dust is abrasive and chemically reactive with corneal moisture.[1]
H335 May cause respiratory irritationHighest Risk: Airborne dust during weighing is the primary exposure vector.[1]
PPE Selection Matrix

Note: PPE is effective only when used in conjunction with a certified chemical fume hood.

Protection ZoneRecommended EquipmentScientific Rationale (The "Why")
Respiratory Engineering Control: Fume HoodPPE: N95 or P100 Respirator (if hood unavailable)Lyophilized amino acids form electrostatic aerosols.[1] A hood prevents these invisible particles from entering the lab's general HVAC.
Dermal (Hands) Primary: Nitrile Gloves (min 0.11 mm)Secondary: Double-gloving recommended for stock solutions >100mMHalogenated aromatics can permeate thin latex.[1] Nitrile offers superior resistance to the organic solvents (e.g., DMF, DMSO) used to dissolve this compound.
Ocular Standard: Safety Glasses with Side ShieldsHigh Risk: Chemical GogglesSide shields are mandatory to prevent "bounce-back" particles during spatula transfer.[1]
Body Lab Coat (Cotton/Poly blend), closed-toe shoesPrevents accumulation of static-charged dust on street clothes, reducing "take-home" exposure.[1]

Operational Protocol: Safe Handling Lifecycle

This workflow is designed to minimize static discharge and aerosol generation, the two most common causes of lab contamination with solid amino acids.

Pre-Work Validation[1]
  • Airflow Check: Verify fume hood face velocity is between 0.3 – 0.5 m/s.[1]

  • Static Control: If the powder appears "flyaway" (static), use an ionizing bar or wipe the spatula with an anti-static cloth before insertion.[1]

  • Solvent Prep: Pre-measure your solvent (DMSO/DMF) before opening the solid vial to minimize open-container time.[1]

Step-by-Step Workflow

SafeHandlingstartSTART: Pre-Work Checkhood_checkVerify Hood Airflow(0.3-0.5 m/s)start->hood_checkdon_ppeDon PPE:Nitrile Gloves + Glasses + Lab Coathood_check->don_ppeweighingWeighing Process(Inside Hood Only)don_ppe->weighingstatic_checkIs Powder Static?weighing->static_checkantistaticUse Ionizer / Anti-static Gunstatic_check->antistaticYestransferTransfer to Vessel(Avoid Spatula Tapping)static_check->transferNoantistatic->transferdissolveAdd Solvent (DMSO/DMF)Immediately to Suppress Dusttransfer->dissolvewasteDisposal:Segregate Halogenated Wastedissolve->wastecleanWet Wipe Area(Do not sweep dry dust)waste->cleanendEND: Doff PPE & Wash Handsclean->end

Figure 1: Safe handling workflow emphasizing static control and immediate solubilization to mitigate dust hazards.[1]

Critical Technique: Solubilization
  • The Hazard: Adding solvent quickly to a powder can displace air, puffing dust back into the operator's face.

  • The Fix: Add solvent down the side of the vessel wall, allowing it to wet the powder from the bottom up. Do not squirt solvent directly onto the powder pile.[1]

Emergency Response & Disposal

Spill Management
  • Minor Powder Spill (<1g):

    • Do NOT sweep or brush (generates airborne dust).[1]

    • Cover with a wet paper towel (water or ethanol) to dampen the powder.

    • Wipe up the paste and place in Solid Hazardous Waste .[1]

  • Skin Exposure:

    • Wash with soap and water for 15 minutes.[1][3][4]

    • Do not use ethanol/solvents on skin (increases absorption of the halogenated compound).[1]

Disposal Protocol (Crucial Compliance)

Because this molecule contains Chlorine (Cl), it cannot be treated as standard organic waste.[5]

Waste TypeDestinationRationale
Solid Waste Hazardous Solid Waste Contaminated gloves, weigh boats, and paper towels.[1]
Liquid Waste Halogenated Organic Waste Strict Rule: Do not mix with non-halogenated solvents (e.g., Acetone wash). Halogens create corrosive acids (HCl) during high-temp incineration, requiring special scrubbers.[1]
Empty Vials Glass Waste (Triple Rinsed) Rinse 3x with solvent; pour rinsate into Halogenated Waste.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13533227, 2,5-Dichloro-L-phenylalanine.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1][6][7] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets.[1] (Version 4.0). Retrieved from [Link]

  • University of Otago. Laboratory Chemical Waste Disposal Guidelines: Halogenated Solvents. Retrieved from [Link]

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